molecular formula C17H8Br2O B1345208 3,9-Dibromobenzanthrone CAS No. 81-98-1

3,9-Dibromobenzanthrone

Cat. No.: B1345208
CAS No.: 81-98-1
M. Wt: 388.1 g/mol
InChI Key: XBZKJGBIPSQKAU-UHFFFAOYSA-N
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Description

3,9-Dibromobenzanthrone is a useful research compound. Its molecular formula is C17H8Br2O and its molecular weight is 388.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,9-dibromobenzo[b]phenalen-7-one
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InChI

InChI=1S/C17H8Br2O/c18-9-4-5-10-11-6-7-15(19)12-2-1-3-13(16(11)12)17(20)14(10)8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZKJGBIPSQKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H8Br2O
Source PubChem
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DSSTOX Substance ID

DTXSID4058861
Record name 7H-Benz[de]anthracen-7-one, 3,9-dibromo-
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Molecular Weight

388.1 g/mol
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CAS No.

81-98-1
Record name 3,9-Dibromo-7H-benz[de]anthracen-7-one
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Record name 3,9-Dibromobenzanthrone
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Record name 3,9-dibromo-7H-benz[de]anthracen-7-one
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Foundational & Exploratory

Strategic Overview: The Value of 3,9-Dibromobenzanthrone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Synthesis of 3,9-Dibromobenzanthrone from Benzanthrone

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

This document serves as a comprehensive guide to the synthesis of this compound, a critical chemical intermediate. Our focus extends beyond a mere recitation of steps to provide a deep-seated understanding of the reaction's principles, the rationale behind procedural choices, and the practical considerations for successful execution in a laboratory setting.

Benzanthrone (7H-benzo[de]anthracen-7-one) is a polycyclic aromatic ketone that forms the structural backbone of numerous high-performance vat dyes. Its chemical stability and chromophoric properties are foundational, but its true versatility is unlocked through functionalization. The introduction of bromine atoms at the 3 and 9 positions of the benzanthrone nucleus is a pivotal transformation.

These bromine atoms are not merely passive substituents; they are reactive handles that enable subsequent nucleophilic substitution reactions. This allows for the construction of complex, larger dye molecules with tailored colors and exceptional fastness properties. Consequently, this compound is an indispensable precursor in the manufacturing of sophisticated colorants used in the textile industry.[1][]

The Chemistry of Synthesis: An Electrophilic Aromatic Substitution

The conversion of benzanthrone to this compound is achieved through a direct electrophilic aromatic substitution. The core of this process involves attacking the electron-rich aromatic system of benzanthrone with a potent bromine electrophile.

Mechanistic Rationale

The benzanthrone molecule presents several positions for electrophilic attack. The preferential substitution at the 3- and subsequently the 9-positions is governed by the electronic landscape of the molecule. The carbonyl group at the 7-position is an electron-withdrawing group that deactivates certain positions, while the overall resonance stabilization of the intermediate carbocation (the sigma complex) favors attack at others.

The reaction proceeds in two main stages:

  • Monobromination: The first bromine atom is introduced, primarily at the 3-position, which is the most activated site for electrophilic attack.

  • Dibromination: The introduction of the first electron-withdrawing bromine atom deactivates the ring, making the second substitution more difficult. Therefore, more forcing conditions (e.g., higher temperature or catalysts) are required to introduce the second bromine atom at the next most favorable position, the 9-position.

A common and effective method involves using elemental bromine in a suitable solvent that can also act as a catalyst, such as chlorosulfonic acid.[3] Alternative methods employ inert organic solvents like nitrobenzene, often in the presence of a catalyst such as iodine and an oxidizing agent like sulfuryl chloride to regenerate the bromine electrophile.[4]

Validated Laboratory Protocol for Synthesis

The following protocol details a reliable method for the synthesis of this compound. It is designed to be a self-validating system, where careful adherence to the steps and conditions ensures a high-purity product.

Materials & Reagents
ReagentGradeRationale
Benzanthrone>98%High-purity starting material is crucial for a clean reaction.
Bromine (Br₂)Reagent GradeThe primary brominating agent.
Chlorosulfonic Acid (ClSO₃H)>99%Serves as both the solvent and a catalyst, promoting the formation of the bromine electrophile.
Sodium Bisulfite (NaHSO₃)ACS GradeUsed during workup to quench any excess bromine.
Deionized WaterHigh PurityUsed for quenching the reaction and washing the product.
Step-by-Step Experimental Procedure
  • Safety First: This procedure involves highly corrosive and hazardous materials. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Reaction Vessel Setup: Equip a three-necked, 500 mL round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber containing a sodium thiosulfate solution to neutralize bromine and HBr vapors.

  • Dissolution of Benzanthrone: Charge the flask with 23.0 g (0.1 mol) of benzanthrone. Under vigorous stirring, carefully and slowly add 100 mL of chlorosulfonic acid. Stir until the benzanthrone is completely dissolved.

  • Controlled Bromine Addition: Cool the reaction mixture to 10-15°C using an ice-water bath. From the dropping funnel, add a solution of 35.2 g (0.22 mol) of bromine in 20 mL of chlorosulfonic acid dropwise over 1.5-2 hours. Crucial: Maintain the internal temperature below 20°C throughout the addition to control the exothermic reaction.

  • Reaction Maturation: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-85°C. Maintain this temperature with stirring for 5 hours to ensure the completion of the second bromination.

  • Reaction Quenching: Cool the mixture to ambient temperature. In a separate large beaker (2 L), prepare 1 kg of crushed ice and 500 mL of cold water. With very slow addition and vigorous stirring, carefully pour the reaction mixture onto the ice. This step is highly exothermic and will generate corrosive fumes.

  • Product Isolation: The crude this compound will precipitate as a solid. Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification and Drying: Wash the filter cake thoroughly with water until the filtrate is neutral to pH paper. To remove residual bromine, create a slurry of the cake in a 5% sodium bisulfite solution, stir for 20 minutes, and filter again. Wash the final cake with abundant hot water and dry it in a vacuum oven at 110°C to a constant weight. The product is typically a dark orange or brown-green powder.[1][5]

Synthetic Workflow Diagram

G Synthesis Workflow: Benzanthrone to this compound cluster_prep I. Preparation & Setup cluster_reaction II. Reaction cluster_workup III. Workup & Purification A Benzanthrone + Chlorosulfonic Acid C Reaction Mixture A->C Dissolve & Cool (10-15°C) B Bromine Solution (in Chlorosulfonic Acid) D Intermediate Mixture C->D 1. Dropwise Addition of Bromine (Maintain <20°C) E Crude Reaction Product D->E 2. Heat to 80-85°C (5 hours) F Precipitate Slurry E->F Quench on Ice Water G Crude Solid F->G Vacuum Filtration H Purified Solid G->H Wash with NaHSO₃ soln. & Hot Water I Final Product: This compound H->I Dry in Vacuum Oven

Caption: Key stages in the laboratory synthesis of this compound.

Product Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. The following analytical techniques are recommended:

  • Melting Point: Pure this compound has a reported melting point of approximately 255-256°C.[5] A broad or depressed melting range indicates impurities.

  • Spectroscopy:

    • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the chemical shifts and coupling patterns of the aromatic protons and carbons, confirming the 3,9-substitution pattern.

    • Mass Spectrometry (MS): Confirms the molecular weight (exact mass ~387.89 g/mol ) and shows the characteristic isotopic pattern for a molecule containing two bromine atoms.[5]

    • Infrared (IR) Spectroscopy: Shows the characteristic carbonyl (C=O) stretch of the ketone group.

  • Chromatography (TLC/HPLC): Used to assess purity by separating the final product from any unreacted benzanthrone or monobrominated intermediates.

References

  • LookChem. Cas 81-98-1, this compound. [Link]

  • LookChem. This compound. [Link]

  • Perkins, M. A., & Deinet, J. (1939). U.S. Patent No. 2,180,835. Washington, DC: U.S.
  • PrepChem. Synthesis of 3-bromobenzanthrone. [Link]

  • MDPI. (2022). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. [Link]

  • CIBA-GEIGY AG. (1979). U.S. Patent No. 4,146,547. Washington, DC: U.S.
  • Sievenpiper, F. (1951). U.S. Patent No. 2,563,663. Washington, DC: U.S.
  • ResearchGate. (2022). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. [Link]

Sources

An In-depth Technical Guide to 3,9-Dibromobenzanthrone: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3,9-Dibromobenzanthrone, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's core characteristics, synthesis protocols, and significant applications, grounding all information in authoritative scientific literature.

Introduction: The Significance of a Disubstituted Benzanthrone Core

Benzanthrone and its derivatives represent a critical class of polycyclic aromatic compounds, forming the backbone for numerous vat dyes and functional organic materials. Among these, this compound (CAS No. 81-98-1) emerges as a particularly valuable precursor. Its symmetrically disubstituted structure, featuring reactive bromine atoms, provides a versatile platform for synthesizing complex molecular architectures. The strategic placement of these bromine atoms allows for subsequent nucleophilic substitution reactions, enabling the development of advanced materials with tailored photophysical properties, including near-infrared fluorescent dyes and materials exhibiting thermally activated delayed fluorescence.[1][2] This guide synthesizes field-proven insights with established chemical principles to offer a comprehensive resource on this pivotal compound.

Part 1: Chemical Structure and Nomenclature

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This section details the structural and naming conventions for this compound.

Chemical Structure

This compound is a polycyclic aromatic ketone. Its structure consists of a benz[de]anthracen-7-one core, with two bromine atoms substituted at the 3rd and 9th positions.

chemical_structure cluster_benzanthrone This compound Structure struct

Caption: Chemical structure of this compound.

Nomenclature and Identification

The compound is identified by several names and registry numbers across various chemical databases. This information is crucial for accurate literature searches and regulatory compliance.

  • IUPAC Name : 3,9-dibromo-7H-benzo[de]anthracen-7-one[3][4]

  • CAS Number : 81-98-1[3][5]

  • Molecular Formula : C₁₇H₈Br₂O[3][4][5]

  • Synonyms : 3,9-Dibrombenzanthrone, 2,7-Dibromomesobenzanthrone, 3,9-dibromo-7H-benz(de)anthracen-7-one.[3][4][5]

Part 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and its handling requirements.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight 388.06 g/mol [3][5]
Appearance Brown to green or green-yellowish crystalline powder[3][5]
Melting Point 255 - 257 °C[3][5]
Boiling Point 535.5 °C at 760 mmHg[3][5]
Density 1.836 g/cm³[3][5]
LogP 5.57 - 5.7[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 1[3]
Solubility and Spectroscopic Profile

This compound is insoluble in water but shows solubility in organic solvents such as nitrobenzene, benzyl chloride, and trichlorobenzene.[5] Its identity and purity are typically confirmed using standard analytical techniques. While specific spectral data is proprietary to individual analyses, the structural characterization of its derivatives is well-documented using methods such as FT-IR, NMR spectroscopy, and elemental analysis.[2][6]

Part 3: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the electrophilic bromination of a benzanthrone precursor. The choice of starting material and reaction conditions is critical for achieving high yield and purity.

Primary Synthetic Routes

The most common method involves the direct bromination of benzanthrone or, more selectively, the bromination of 3-bromobenzanthrone.[5] The reaction with 3-bromobenzanthrone is often preferred as it provides more controlled substitution at the 9-position. Solvents like chlorosulfonic acid or dichloromethane are frequently used.[3][7]

synthesis_workflow cluster_synthesis Synthesis Workflow start Starting Material: 3-Bromobenzanthrone reagent Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS) start->reagent Reaction conditions Conditions: Solvent (e.g., Dichloromethane) Temperature: 0 °C to reflux reagent->conditions product Product: This compound conditions->product purification Purification: Recrystallization product->purification Work-up

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 3-Bromobenzanthrone

This protocol is a representative example based on established methodologies for electrophilic aromatic substitution.

Objective: To synthesize this compound via the bromination of 3-bromobenzanthrone.

Materials:

  • 3-Bromobenzanthrone (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve 3-bromobenzanthrone in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide portion-wise over 15-20 minutes. The addition of NBS is critical as it provides a controlled source of electrophilic bromine (Br+). The low temperature helps to manage the exothermicity of the reaction and improve selectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., chlorobenzene/methanol) to yield pure this compound.[8]

Causality: The benzanthrone core is an electron-rich aromatic system. The existing bromo-substituent at the 3-position is deactivating but directs the next electrophilic substitution. The reaction proceeds via a standard electrophilic aromatic substitution mechanism where Br+ attacks the aromatic ring to form a sigma complex, followed by deprotonation to restore aromaticity.

Part 4: Applications in Dye and Materials Chemistry

The true value of this compound lies in its role as a versatile building block. The two bromine atoms serve as reactive handles for constructing more complex and functional molecules.

Intermediate for Vat Dyes

Historically, this compound is a crucial intermediate in the production of high-performance vat dyes. These dyes are prized in the textile industry for their exceptional fastness to light, washing, and chemical agents. For example, it is a precursor to Vat Green 3.

Precursor for Functional Materials

In modern materials science, research has focused on using this compound to create novel organic functional materials. The bromine atoms can be replaced by various nucleophiles (e.g., amines, thiols) in reactions like the Buchwald-Hartwig or Ullmann couplings. This strategy has been successfully employed to synthesize:

  • Fluorescent Probes: Derivatives of 3,9-disubstituted benzanthrones have been developed as fluorescent probes for studying biological systems due to their high photostability.[2]

  • Optoelectronic Materials: Heterocyclic derivatives synthesized from this compound have shown properties like thermally activated delayed deep-red fluorescence, making them candidates for use in Organic Light-Emitting Diodes (OLEDs).[2] The presence of a nitro group in conjunction with a substituted amino group at the 3 and 9 positions can enhance charge transfer properties, which is beneficial for non-linear optical applications.[9]

applications_logic cluster_apps Application Pathways start This compound (Versatile Precursor) path1 Nucleophilic Aromatic Substitution (e.g., with Amines, Thiols) start->path1 path2 Classical Dye Synthesis start->path2 product1 Advanced Functional Dyes (e.g., Fluorescent Probes) path1->product1 product2 Optoelectronic Materials (e.g., OLED Emitters) path1->product2 product3 High-Performance Vat Dyes (e.g., Vat Green 3) path2->product3

Caption: Logical pathways from this compound to key applications.

Part 5: Safety, Handling, and Environmental Profile

Proper handling and awareness of the toxicological profile are paramount when working with this compound.

  • Hazard Identification : The compound is classified as a hazardous substance. It is harmful if ingested, inhaled, or comes into contact with the skin.[5] Safety data sheets for the related compound 3-bromobenzanthrone indicate it may cause allergic skin reactions and is toxic if inhaled.[10]

  • Handling : Use this chemical only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid creating dust.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents.[11]

  • Environmental Note : this compound is recognized as a persistent organic pollutant (POP).[5] This classification necessitates careful handling and disposal according to local, state, and federal regulations to prevent environmental contamination.[5][10]

Conclusion

This compound is more than a simple dye intermediate; it is a foundational platform for chemical innovation. Its robust aromatic core and strategically positioned reactive sites have cemented its role in the legacy of high-performance colorants and are now paving the way for the next generation of advanced functional materials. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for any scientist looking to harness its considerable potential in research and development.

References

  • This compound - LookChem . LookChem. [Link]

  • Cas 81-98-1,this compound - LookChem . LookChem. [Link]

  • CAS 81-98-1; 3,9-二溴苯绕蒽酮 . ChemYQ. [Link]

  • N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide . MDPI. [Link]

  • 7H-Benz(de)anthracen-7-one, 3,9-dibromo- | C17H8Br2O - PubChem . National Center for Biotechnology Information. [Link]

  • Synthesis of 3-bromobenzanthrone - PrepChem.com . PrepChem. [Link]

  • (PDF) N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide . MDPI. [Link]

  • 3-Bromobenzanthrone | C17H9BrO | CID 6696 - PubChem . National Center for Biotechnology Information. [Link]

  • 3-Bromobenzanthrone - NIST WebBook . National Institute of Standards and Technology. [Link]

  • Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives - PMC . National Center for Biotechnology Information. [Link]

Sources

A Spectroscopic Guide to 3,9-Dibromobenzanthrone: Unveiling Molecular Structure through NMR, IR, and UV-Vis Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,9-Dibromobenzanthrone (CAS No. 81-98-1), a key intermediate in the synthesis of functional dyes and pigments. Aimed at researchers, scientists, and professionals in drug development and materials science, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound, providing a foundational understanding of its molecular structure and electronic properties.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₇H₈Br₂O, is a polycyclic aromatic hydrocarbon belonging to the benzanthrone family. Its structure, characterized by a complex aromatic system and two bromine substituents, makes it a valuable precursor for a variety of derivatives with applications in advanced materials and biological imaging.[1] A thorough characterization of this foundational molecule is paramount for the rational design and synthesis of novel compounds with tailored photophysical and electronic properties. Spectroscopic analysis provides the essential tools for this characterization, offering a detailed window into the molecule's structural and electronic landscape.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra of this compound, explaining the theoretical underpinnings of each technique and the practical aspects of data acquisition and interpretation.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of aromatic rings and the presence of two electron-withdrawing bromine atoms in this compound give rise to a distinct spectroscopic fingerprint. Understanding the correlation between the molecular structure and the spectral data is key to its unambiguous identification and characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom in its aromatic system.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling patterns of the eight aromatic protons are influenced by the anisotropic effects of the fused ring system and the electronic effects of the bromine and carbonyl groups. Protons in closer proximity to these electron-withdrawing groups will experience greater deshielding and thus resonate at a lower field.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1, H-2, H-4, H-5, H-6, H-8, H-10, H-117.5 - 8.8m-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all 17 carbon atoms in the this compound molecule. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift (around δ 180-190 ppm). The aromatic carbons will appear in the range of δ 120-150 ppm. The carbons directly bonded to the bromine atoms (C-3 and C-9) will have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~183
Quaternary Carbons130 - 145
CH Carbons120 - 135
C-Br Carbons120 - 130

Note: While a ¹³C NMR spectrum is noted to exist in the SpectraBase database, the specific chemical shift values are not provided in the available search results.[3]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width to ensure good signal-to-noise ratio and resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Employ a sufficient number of scans to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by vibrations associated with its aromatic framework and the prominent carbonyl group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
~1650StrongC=O stretch (aromatic ketone)
1600-1450Medium-StrongC=C aromatic ring stretches
1300-1000MediumC-H in-plane bending
900-675StrongC-H out-of-plane bending
~750StrongC-Br stretch

Data obtained from the FTIR spectrum available on SpectraBase.[4]

Interpretation of the IR Spectrum

The most characteristic peak in the IR spectrum of this compound is the strong absorption around 1650 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the aromatic ketone. The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the presence of the extensive aromatic system. The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are characteristic of the substitution pattern on the aromatic rings, and the band around 750 cm⁻¹ can be attributed to the C-Br stretching vibration.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV-Vis region.

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of benzanthrone derivatives typically shows multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the solvent polarity and the nature of the substituents on the aromatic core. The presence of bromine atoms may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the parent benzanthrone molecule, depending on the interplay of their inductive and resonance effects. For derivatives of 3,9-disubstituted benzanthrones, absorption maxima are observed in the range of 430 nm to 490 nm.[1]

Table 4: Predicted UV-Vis Absorption Data for this compound

SolventPredicted λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Non-polar (e.g., Hexane)400 - 450-
Polar (e.g., Ethanol)420 - 470-

Note: Specific experimental UV-Vis data for this compound is not available in the searched literature. The predicted values are based on the general behavior of benzanthrone derivatives.

Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or hexane).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Conclusion

The spectroscopic characterization of this compound provides a detailed molecular portrait that is indispensable for its application in synthetic chemistry and materials science. While a complete, published dataset remains elusive, the available information and analysis of related compounds offer a robust framework for understanding its key spectral features. The characteristic carbonyl stretch in the IR, the complex aromatic signals in the NMR, and the strong π → π* transitions in the UV-Vis spectrum collectively serve as a unique identifier for this important molecule. Further research dedicated to the full spectroscopic elucidation of this compound would be a valuable contribution to the field.

References

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A Technical Guide to 3,9-Dibromobenzanthrone: Synthesis, Properties, and its Pivotal Role as a Vat Dye Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3,9-Dibromobenzanthrone (CAS No. 81-98-1) is a critical chemical intermediate derived from the polycyclic aromatic hydrocarbon benzanthrone. Its strategic di-bromination pattern makes it an essential building block for a range of complex and high-performance vat dyes, most notably Vat Black 25. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed synthesis protocols, and its subsequent conversion into stable, high-fastness colorants. The narrative emphasizes the causal relationships behind process choices, offering field-proven insights for researchers and chemical development professionals.

Introduction: The Benzanthrone Chromophore in High-Performance Dyes

Vat dyes represent a class of water-insoluble colorants prized for their exceptional fastness properties, particularly light and wash fastness, on cellulosic fibers like cotton.[1] Their synthesis is a multi-step process often beginning with foundational structures like anthraquinone or, for more complex hues, benzanthrone (7H-benzo[de]anthracen-7-one). The large, planar aromatic system of benzanthrone serves as a robust scaffold that can be chemically modified to create elaborate chromophores.

Halogenation, specifically bromination, is a key strategic step in the synthesis of vat dye intermediates. The introduction of bromine atoms at specific positions on the benzanthrone core serves two primary functions:

  • Activation for Nucleophilic Substitution: The bromine atoms are excellent leaving groups, facilitating subsequent carbon-nitrogen or carbon-oxygen bond-forming reactions, such as the Ullmann condensation.[2]

  • Influence on Molecular Properties: The position and number of bromine atoms can influence the final color, solubility, and application properties of the dye.

This compound is a paramount example of such an intermediate, providing two reactive sites for the construction of complex, dimeric structures that form the basis of dyes like C.I. Vat Black 25.[3][4]

Physicochemical Properties of this compound

Accurate characterization of the intermediate is fundamental to its successful application in subsequent reactions. This compound is typically a brown to green crystalline powder.[5] Its insolubility in water is a defining characteristic, necessitating the use of high-boiling organic or strong acid solvents in its reactions.[3]

Table 1: Key Properties of this compound

PropertyValueSource(s)
CAS Number 81-98-1[5]
Molecular Formula C₁₇H₈Br₂O[5]
Molecular Weight 388.06 g/mol [5]
Appearance Brown to green powder[5]
Melting Point 255-256 °C[5]
Boiling Point 535.5 °C at 760 mmHg[5]
Density ~1.836 g/cm³[4]
Solubility Insoluble in water; Soluble in select organic solvents.[3]

Synthesis of this compound: An Experimental Protocol

The industrial synthesis of this compound is achieved via the direct electrophilic bromination of benzanthrone. The choice of solvent and reaction conditions is critical to favor the desired 3,9-disubstituted product over other isomers or degrees of bromination. Chlorosulfonic acid is an effective, albeit aggressive, medium for this reaction.[4]

Causality Behind Experimental Choices:
  • Solvent: Chlorosulfonic acid (ClSO₃H) serves as both a solvent and a reaction promoter. It readily dissolves benzanthrone and polarizes the bromine molecule, increasing its electrophilicity for the aromatic substitution reaction.

  • Stoichiometry: A molar ratio of slightly more than 2:1 of bromine to benzanthrone is required to drive the reaction toward di-substitution. Precise control is necessary to minimize the formation of mono-bromo and tri-bromo byproducts.

  • Temperature Control: Electrophilic aromatic substitution is an exothermic process. Gradual addition of bromine and careful temperature management are essential to prevent runaway reactions and the formation of undesired side products.

Experimental Protocol: Bromination of Benzanthrone

Objective: To synthesize this compound from Benzanthrone.

Materials:

  • Benzanthrone (1.0 mol)

  • Chlorosulfonic acid

  • Liquid Bromine (2.1 mol)

  • Water

  • Sodium bisulfite solution (for quenching excess bromine)

Procedure:

  • In a reaction vessel equipped for aggressive acid service with mechanical stirring and gas scrubbing, charge chlorosulfonic acid.

  • Cool the acid to 0-5 °C and slowly add benzanthrone powder, ensuring it dissolves completely while maintaining the temperature.

  • Over a period of 2-3 hours, carefully add liquid bromine dropwise to the stirred solution. The temperature must be maintained below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 10-12 hours to ensure the reaction goes to completion.

  • The reaction is quenched by carefully and slowly pouring the acidic mixture over a large volume of crushed ice and water. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

  • The precipitated solid is collected by filtration.

  • The filter cake is washed thoroughly with water until the filtrate is neutral. A final wash with a dilute sodium bisulfite solution can be used to remove any residual bromine.

  • The product is dried under vacuum at 80-100 °C. The resulting crude this compound can be used directly for many dye syntheses or further purified by recrystallization from a high-boiling solvent like nitrobenzene.

cluster_synthesis Synthesis of this compound Benzanthrone Benzanthrone Dissolution Dissolve in Chlorosulfonic Acid (0-5°C) Benzanthrone->Dissolution Bromination Add Bromine (2.1 eq) Maintain < 10°C Dissolution->Bromination Exothermic Stirring Stir 10-12h at Room Temp Bromination->Stirring Quench Quench on Ice/Water Stirring->Quench Caution! Exothermic FilterWash Filter & Wash Neutral Quench->FilterWash Product This compound FilterWash->Product

Caption: Workflow for the synthesis of this compound.

Role as a Dye Intermediate: The Synthesis of C.I. Vat Black 25

The true value of this compound is realized in its conversion to complex vat dyes. The synthesis of C.I. Vat Black 25 (also known as Vat Olive T, C.I. 69525) is a classic example, involving a two-stage process: a copper-catalyzed Ullmann condensation followed by an alkaline cyclization.[3]

Stage 1: Ullmann Condensation

This reaction forms two C-N bonds, linking two molecules of 1-aminoanthraquinone to the 3 and 9 positions of the benzanthrone core.[3]

Causality Behind Experimental Choices:

  • Catalyst: A copper catalyst, typically copper(I) oxide or copper powder, is essential for the Ullmann reaction. The catalyst facilitates the oxidative addition/reductive elimination cycle required for C-N bond formation.[6][7]

  • Acid Acceptor: Sodium carbonate (soda ash) is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the condensation.[3] This prevents protonation of the 1-aminoanthraquinone, maintaining its nucleophilicity, and drives the reaction to completion.

  • Solvent & Temperature: A high-boiling, inert solvent like naphthalene or triethylene glycol is required to achieve the high temperatures (often >200 °C) needed to overcome the activation energy of the reaction.[3][8] Some modern protocols utilize a solid-phase reaction at high temperatures, eliminating the need for a solvent.[8]

Stage 2: Alkaline Cyclization

The intermediate product from the Ullmann condensation is then subjected to a harsh alkaline treatment at high temperatures. This step induces an intramolecular condensation, forming a carbazole ring system which extends the chromophore and locks the molecule into its final, stable, planar structure.[3]

Causality Behind Experimental Choices:

  • Reagent: A strong base like potassium hydroxide (KOH) is used to facilitate the intramolecular cyclization. It likely acts by creating anionic sites on the molecule that can then perform the nucleophilic attack to close the rings.[3]

  • Solvent: A high-boiling alcohol, such as isobutanol, provides the necessary temperature and medium for the cyclization to occur.[3]

Experimental Protocol: Synthesis of C.I. Vat Black 25

Objective: To synthesize C.I. Vat Black 25 from this compound and 1-aminoanthraquinone.

Materials:

  • This compound (1.0 mol)

  • 1-aminoanthraquinone (2.05 mol)

  • Anhydrous Sodium Carbonate (soda ash)

  • Copper(I) Oxide (catalytic amount)

  • Naphthalene (solvent)

  • Potassium Hydroxide

  • Isobutanol

Procedure: Part A: Ullmann Condensation

  • In a high-temperature reactor, charge naphthalene, this compound, 1-aminoanthraquinone, sodium carbonate, and a catalytic amount of copper(I) oxide.[3]

  • Heat the mixture under an inert atmosphere to the boiling point of naphthalene (~218 °C) and maintain reflux with vigorous stirring.

  • The reaction progress can be monitored by thin-layer chromatography. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, the solvent (naphthalene) can be removed by steam distillation.

  • The solid intermediate is filtered, washed with hot water to remove inorganic salts, and dried.

Part B: Alkaline Cyclization

  • The dried intermediate from Part A is suspended in isobutanol.

  • Potassium hydroxide is added, and the mixture is heated to reflux (~108 °C).

  • The reaction is held at reflux for several hours until the cyclization is complete. The color of the reaction mixture will change significantly as the final chromophore is formed.

  • After cooling, the reaction mixture is poured into water. The product is often re-oxidized at this stage by bubbling air through the suspension to ensure all of the dye is in its final insoluble pigment form.

  • The solid product, C.I. Vat Black 25, is collected by filtration, washed extensively with hot water until neutral, and dried.

cluster_dye_synthesis Synthesis of C.I. Vat Black 25 DBB This compound Condensation Ullmann Condensation (Naphthalene, Cu₂O, Na₂CO₃, >200°C) DBB->Condensation AA 1-Aminoanthraquinone (2 eq) AA->Condensation Intermediate Dianthraquinonylamino Intermediate Condensation->Intermediate Cyclization Alkaline Cyclization (KOH, Isobutanol, Reflux) Intermediate->Cyclization Product C.I. Vat Black 25 Cyclization->Product

Caption: Two-stage synthesis of C.I. Vat Black 25 from its intermediates.

Safety and Environmental Considerations

As a polycyclic aromatic compound and a persistent organic pollutant, this compound must be handled with appropriate care.[3] It is harmful if ingested, inhaled, or in contact with skin. Engineering controls, such as fume hoods, and personal protective equipment (gloves, safety glasses, lab coats) are mandatory. The synthesis procedures involve corrosive acids (chlorosulfonic acid), high temperatures, and flammable solvents, requiring strict adherence to safety protocols. Waste streams, particularly those containing high-boiling solvents and copper catalyst residues, must be managed and disposed of according to environmental regulations.

Conclusion

This compound is more than a simple halogenated aromatic; it is a specifically engineered molecule designed for the construction of complex, high-performance materials. Its synthesis via controlled bromination of benzanthrone and its subsequent elaboration through Ullmann condensation and alkaline cyclization demonstrate classic, robust organic chemistry principles applied on an industrial scale. For researchers in dye chemistry and materials science, a thorough understanding of the synthesis and reactivity of this pivotal intermediate is essential for the development of new colorants with tailored properties for advanced applications.

References

  • CN104448889A - Preparation method of vat brown R - Google P
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  • US4547575A - Vat dyes obtainable by bromination of dibenzanthrone and reaction with 1-aminoanthraquinone - Google P
  • CN100540611C - Reduced olive T (C.I.Vat Black 25)
  • CN104371345A - Preparation method of vat black BBN crude dye - Google P
  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature protocols, 5(5), 945–953. (URL: [Link])

  • The Chemistry and Manufacturing of Vat Dyes - Fibre2Fashion. (2009-03-15). (URL: [Link])

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  • The mechanism of alkali promoting water splitting on g-C3N4 - RSC Publishing. (URL: [Link])

  • (12) Patent Application Publication (10) Pub. No.: US 2009/0255440 A1 - Googleapis.com. (2009-01-23). (URL: [Link])

  • US4851157A - Process for the preparation of vat dyes from brominated dibenzanthrone and 1-aminoanthraquinone - Google P
  • Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes - ResearchGate. (2025-08-07). (URL: [Link])

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  • Cu-catalyzed C–H amination/Ullmann N-arylation domino reaction: a straightforward synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine - Chemical Communications (RSC Publishing). (URL: [Link])

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

  • Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates | Request PDF - ResearchGate. (2025-08-10). (URL: [Link])

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The Environmental Dossier on 3,9-Dibromobenzanthrone: A Persistent Organic Pollutant of Emerging Concern

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Environmental Scientists

Executive Summary

3,9-Dibromobenzanthrone (CAS No. 81-98-1) is a halogenated polycyclic aromatic hydrocarbon primarily utilized as a chemical intermediate in the synthesis of high-performance dyes and pigments.[1] While its use is specific to industrial processes, its chemical structure and properties align it with Persistent Organic Pollutants (POPs), a class of compounds notorious for their longevity in the environment, potential for bioaccumulation, and adverse effects on ecosystems and human health. This technical guide provides a comprehensive analysis of the environmental impact of this compound, synthesizing available data on its physicochemical properties, expected environmental fate, toxicological profile, and the analytical methodologies required for its monitoring. Due to a significant lack of direct environmental studies on this specific compound, this guide employs a precautionary approach, drawing causal links from its known properties and the extensive body of research on analogous brominated aromatic compounds.

Introduction: An Unseen Contaminant

Benzanthrone derivatives are valued for their high photostability and are integral to various applications, including fluorescent probes and dyes.[2] this compound serves as a foundational building block in this chemical family.[1] However, its identity as a polycyclic aromatic hydrocarbon (PAH) substituted with two bromine atoms raises significant environmental red flags. The carbon-bromine bond is highly stable, and the large, multi-ring structure is inherently resistant to degradation. These features are hallmarks of POPs, leading to its classification as such in chemical safety literature and warranting a thorough assessment of its environmental risk profile.[1] This guide addresses the critical knowledge gaps surrounding this compound, providing a framework for future research and risk management.

Physicochemical Profile and Environmental Mobility

The environmental behavior of a chemical is dictated by its physical and chemical properties. The properties of this compound strongly suggest it will partition out of water and adsorb to organic matter in soil and sediments, with a high propensity for accumulating in the fatty tissues of living organisms.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Environmental FateSource
CAS Number 81-98-1Unique Identifier[3]
Molecular Formula C₁₇H₈Br₂OHigh molecular weight, halogenated[1]
Molecular Weight 388.06 g/mol Low volatility, contributes to persistence[1]
Appearance Brown to green powderSolid at room temperature[3]
Melting Point 255 - 256 °CThermally stable[3]
Boiling Point 535.5 °C at 760 mmHgVery low volatility[1]
Water Solubility Insoluble (not specified)Low mobility in water; strong tendency to adsorb to solids[1]
Vapor Pressure 1.52 x 10⁻¹¹ mmHg at 25°CEssentially non-volatile; unlikely to be transported significantly in the atmosphere as a gas[1]
LogP (Octanol-Water Partition Coefficient) 5.7 (XLogP3)High potential for bioaccumulation and biomagnification. Strongly lipophilic.[3]

The most critical parameter here is the LogP of 5.7 . A LogP value greater than 5 is a strong indicator that a substance will bioaccumulate. This means that this compound is far more likely to be found in the lipids of an organism than in the surrounding water, setting the stage for its entry and concentration up the food chain. Its insolubility in water and extremely low vapor pressure mean that once released, it will predominantly reside in soil and sediment, becoming a long-term source of contamination for benthic (sediment-dwelling) and soil-based ecosystems.

Sources and Environmental Release Pathways

The primary source of this compound is its use as a synthetic intermediate in the dye and pigment industry.[1] Environmental release can occur through several pathways:

  • Industrial Effluents: Incomplete removal from wastewater streams at manufacturing facilities can lead to direct discharge into aquatic environments.

  • Sludge Disposal: Due to its hydrophobicity, the compound will strongly partition to the solid phase during wastewater treatment. Subsequent disposal of contaminated sludge via landfilling or agricultural application can introduce it into terrestrial ecosystems.

  • Improper Waste Disposal: Disposal of residual product or waste from synthesis processes without adequate containment or destruction.

Environmental Fate: A Legacy of Persistence

The term "persistent" aptly describes the expected environmental behavior of this compound. Its molecular structure is inherently resistant to the primary degradation mechanisms found in nature.

Persistence and Degradation
  • Photodegradation: Direct photolysis (degradation by sunlight) is a plausible abiotic degradation pathway for aromatic compounds. For many novel BFRs, this process occurs via sequential debromination, where bromine atoms are cleaved from the aromatic rings by UV radiation.[7] While this can lead to the breakdown of the parent compound, the resulting lesser-brominated benzanthrones may still be persistent and toxic.

Environmental Distribution and Bioaccumulation

Once released, this compound will rapidly associate with particulate matter. Its journey through the environment is characterized by sorption and accumulation rather than dispersion and dilution.

Environmental_Fate Source Industrial Release (Wastewater, Sludge) Water Aquatic Environment (Water Column) Source->Water Effluent Discharge Sediment Sediment Sink (High Sorption) Water->Sediment Partitioning & Sedimentation Biota Aquatic Organisms (Fish, Invertebrates) Water->Biota Bioaccumulation (High LogP) Sediment->Biota Benthic Exposure Biomag Biomagnification (Higher Trophic Levels) Biota->Biomag Trophic Transfer

Caption: Conceptual model of the environmental fate and transport of this compound.

The high LogP value indicates that bioaccumulation in aquatic organisms is a near certainty.[3] Organisms will absorb the compound from the water column and, more significantly, from contaminated sediments and food sources. This leads to biomagnification , where the concentration of this compound increases at successively higher levels in the food chain, posing the greatest risk to apex predators.

Ecotoxicological Profile: An Unknown Threat

A critical knowledge gap exists regarding the specific ecotoxicity of this compound, as no public data from standard aquatic or terrestrial toxicity tests are available. However, an assessment of risk can be inferred from its chemical class and data on related compounds.

  • General Toxicity of Brominated Aromatics: Many brominated flame retardants are recognized as toxic, with some demonstrating effects such as endocrine disruption, neurotoxicity, and immunotoxicity.[6]

  • Hazards of 3-Bromobenzanthrone: The closely related precursor, 3-Bromobenzanthrone, is classified as harmful if swallowed, toxic if inhaled, and a potential skin and respiratory sensitizer.[8] This suggests that this compound likely carries a similar hazard profile for direct exposure.

Given its persistence and high bioaccumulation potential, chronic exposure is the primary concern. Even at low environmental concentrations, continuous uptake can lead to toxicologically significant levels in organisms over time, potentially causing reproductive, developmental, or other long-term health effects.

Analytical Methodologies for Environmental Monitoring

The reliable detection and quantification of this compound in complex environmental matrices like sediment and biota are crucial for assessing its prevalence and risk. This requires a multi-step analytical approach designed to isolate and measure the compound at trace levels.

Experimental Protocol: Quantification of this compound in Sediment

This protocol describes a self-validating system for the analysis of this compound, incorporating quality control steps to ensure data integrity.

1. Sample Preparation and Quality Control:

  • Homogenize a freeze-dried sediment sample to ensure uniformity.
  • Weigh approximately 10 grams of the homogenized sample into a pre-cleaned extraction thimble.
  • Spike the sample with a known amount of a surrogate standard (e.g., a ¹³C-labeled analog of this compound, if available, or another brominated PAH not expected in the sample). The recovery of this surrogate will validate the efficiency of the extraction and cleanup process for each sample.

2. Extraction (Soxhlet Extraction):

  • Place the thimble in a Soxhlet extractor.
  • Add 250 mL of a 1:1 mixture of hexane and dichloromethane to the boiling flask.
  • Extract the sample for 18-24 hours, cycling the solvent continuously. This exhaustive extraction is necessary for tightly bound analytes in a complex matrix.
  • Causality: The dual-solvent system effectively extracts both non-polar and semi-polar compounds. The prolonged, heated extraction ensures high recovery of the analyte from the sediment matrix.

3. Extract Concentration and Cleanup:

  • Concentrate the raw extract to approximately 1-2 mL using a rotary evaporator.
  • Prepare a multi-layer silica gel chromatography column. The layers should consist of (from bottom to top): glass wool, activated silica gel, alumina, and anhydrous sodium sulfate.
  • Apply the concentrated extract to the top of the column.
  • Elute the column with a non-polar solvent (e.g., hexane) to remove aliphatic interferences, followed by a more polar solvent mixture (e.g., hexane:dichloromethane) to elute the target analyte, this compound.
  • Causality: This cleanup step is critical to remove co-extracted matrix components (lipids, sulfur compounds) that would otherwise interfere with instrumental analysis.

4. Instrumental Analysis (GC-MS):

  • Concentrate the cleaned extract to a final volume of 1 mL.

  • Add a known amount of an internal standard (e.g., a deuterated PAH like chrysene-d12) just prior to injection. This standard corrects for variations in instrument response.

  • Inject 1 µL of the final extract into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • GC Conditions: Use a capillary column suitable for PAHs (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 320°C) to separate the analytes.

  • MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic molecular ions of this compound (m/z 386, 388, 390, corresponding to the bromine isotope pattern) and the standards.

  • Self-Validation: The presence of the correct ion ratios and co-elution with an authentic standard confirms the identity of the compound. Quantification is based on the response factor relative to the internal standard.

    Analytical_Workflow A 1. Sample Preparation (Sediment Homogenization, Spiking Surrogate) B 2. Soxhlet Extraction (Hexane/DCM, 24h) A->B Load Sample C 3. Extract Concentration (Rotary Evaporation) B->C Collect Extract D 4. Column Cleanup (Silica/Alumina) C->D Load Concentrate E 5. Final Concentration & Internal Standard Addition D->E Collect Clean Fraction F 6. GC-MS Analysis (SIM Mode) E->F Inject Sample

    Caption: General analytical workflow for quantifying this compound in sediment.

Risk Management and Future Outlook

The profile of this compound—a halogenated PAH with high persistence and bioaccumulation potential—is cause for significant concern. Although it is an industrial intermediate and not a dispersive-use product, its potential for release from manufacturing sites necessitates a proactive risk management approach.

Key Challenges and Research Needs:

  • Environmental Monitoring: There is an urgent need for monitoring studies to determine if this compound is present in environmental compartments, particularly in sediments and biota near dye manufacturing facilities.

  • Toxicity Testing: Standard ecotoxicity tests (e.g., on algae, daphnia, and fish) are required to quantify its acute and chronic toxicity and establish safe environmental concentration limits.

  • Degradation Studies: Research into its biodegradation and photodegradation rates and pathways is essential to accurately model its environmental persistence.

  • Regulatory Scrutiny: Given its POP-like characteristics, this compound should be considered for inclusion in national and international pollutant inventories and risk reduction programs.

For professionals in drug development and other fields utilizing advanced chemical synthesis, this case underscores the importance of a "cradle-to-grave" assessment of all chemical intermediates. Even non-commercialized compounds can pose a significant environmental liability if they possess POP characteristics.

References

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  • ResearchGate. (2025). Biodegradation kinetics of selected brominated flame retardants in aerobic and anaerobic soil. Retrieved January 17, 2026, from [Link]

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  • PubMed. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Retrieved January 17, 2026, from [Link]

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Introduction: The Significance of 3,9-Dibromobenzanthrone in Dye Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Historical Synthesis of 3,9-Dibromobenzanthrone

This compound (C₁₇H₈Br₂O, CAS No: 81-98-1) is a polycyclic aromatic hydrocarbon belonging to the benzanthrone family.[1] Characterized as a brown to green powder, it is a pivotal intermediate in the synthesis of a wide array of high-performance vat dyes and pigments.[1][2] Its molecular structure, featuring two reactive bromine atoms on a stable aromatic core, makes it an exceptionally valuable building block for creating complex, colored compounds with high stability and color intensity.[1] The historical development of its synthesis is a story of evolving chemical strategies, driven by the need for higher purity, better yields, and more economical and environmentally sound production methods. This guide provides a technical overview of the core historical methods for its preparation, offering insights for researchers and professionals in organic synthesis and drug development.

Core Synthetic Principle: Electrophilic Aromatic Bromination

The foundational and most direct route to this compound is the electrophilic aromatic substitution of the parent molecule, benzanthrone (7H-benzo[de]anthracen-7-one). The benzanthrone skeleton is an electron-rich aromatic system, susceptible to attack by electrophiles like the bromonium ion (Br⁺). The substitution pattern is dictated by the electronic properties of the polycyclic system, with the 3 and 9 positions being particularly activated and sterically accessible for substitution.

The general reaction can be visualized as the sequential addition of two bromine atoms to the benzanthrone core, typically facilitated by a catalyst and specific solvent conditions.

Caption: General pathway for the synthesis of this compound.

Evolution of Synthetic Methodologies: A Historical Perspective

The industrial synthesis of this compound has evolved significantly over the past century. Early methods relied on harsh conditions and organic solvents, while later innovations focused on improving efficiency and reducing environmental impact.

Early 20th Century: Bromination in Inert Organic Solvents

The pioneering methods for producing brominated benzanthrones involved the use of high-boiling, inert organic solvents. These solvents served to dissolve the benzanthrone and facilitate the reaction with elemental bromine.

  • Glacial Acetic Acid & Nitrobenzene: German patents from the early 1900s describe the bromination of benzanthrone in solvents like glacial acetic acid or nitrobenzene.[3] While effective, these processes were plagued by significant drawbacks. The recovery and regeneration of the solvent from the mother liquor were complex and costly, rendering the methods uneconomical for large-scale production.[3]

  • Catalysis with Iodine and Sulfuryl Chloride: A 1938 patent detailed a process using nitrobenzene as a solvent but introduced sulfuryl chloride and an iodine catalyst.[4] The sulfuryl chloride's role was likely to facilitate the generation of the electrophilic bromine species. This method represented a step towards more controlled and efficient bromination.

Representative Protocol (based on US Patent 2,180,835):

  • Suspend 230 parts of benzanthrone in 600 parts of nitrobenzene containing 1 part of iodine.

  • Add 80 parts of bromine to the suspension and stir for 2 hours at ambient temperature.

  • Add 135 parts of sulfuryl chloride and continue stirring for 18 hours.

  • Gradually warm the mixture to 55°C and hold for 2 hours to complete the bromination.

  • Cool the mixture to 20-25°C and filter the product.

  • The resulting cake, containing dibromobenzanthrone, is worked up by steaming or washing with alcohol and drying.[4]

Caption: Typical workflow for bromination in an inert organic solvent.

Mid-20th Century: Alternative Media and Improved Control

Recognizing the limitations of organic solvents, chemists explored alternative reaction media to improve the process economics and safety.

  • Chlorosulfonic Acid: A method disclosed in German Patent 595,461 utilized chlorosulfonic acid as the reaction medium, often in the presence of sulfur.[3] However, this process had its own significant drawback: the final product was often contaminated with sulfur, requiring extensive purification.[3]

  • Aqueous Bromination: A major advancement was the development of bromination processes in water. This approach eliminated the need for expensive and hazardous organic solvents. One such method involved heating finely divided benzanthrone in an aqueous mixture of dilute hydrochloric acid and bromine.[3] To improve bromine utilization, oxidizing agents like sodium hypochlorite were added to convert the hydrogen bromide byproduct back into bromine.[3] Other patents describe carrying out the reaction in a dispersion of water and a water-immiscible organic liquid, which offered better control over the reaction.[5]

Method Solvent/Medium Catalyst/Reagent Key Advantages Key Disadvantages Reference
Early Organic Nitrobenzene, Glacial Acetic AcidNone / IodineEffective dissolution of starting materialExpensive, difficult solvent recovery, environmental concerns[3][4]
Acidic Medium Chlorosulfonic AcidSulfurAvoids organic solventsProduct contamination with sulfur, harsh conditions[3]
Aqueous Medium Water / Water-Organic DispersionOxidizing Agents (e.g., NaOCl)Economical, environmentally friendlier, no solvent recoveryRequires finely divided benzanthrone, potential for side reactions[3][5]

Table 1. Comparison of Historical Synthesis Methods for Brominated Benzanthrones.

Post-Synthesis Utility: this compound as a Precursor

The primary value of this compound lies in the reactivity of its carbon-bromine bonds. The bromine atoms serve as excellent leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. This is the cornerstone of its use in creating a diverse palette of vat dyes.

A critical reaction in this context is the Ullmann Condensation . This copper-catalyzed cross-coupling reaction is used to form new carbon-oxygen (ether), carbon-nitrogen (amine), or carbon-sulfur (thioether) bonds.[6][7] Historically, these reactions required high temperatures (often over 200°C) and stoichiometric amounts of copper powder in high-boiling polar solvents like nitrobenzene or N-methylpyrrolidone.[6]

For instance, heterocyclic derivatives with fluorescent properties have been synthesized via the nucleophilic substitution of the bromine atoms in this compound.[8][9] This highlights the molecule's role not just in traditional dyes but also in the development of advanced functional materials.

Ullmann_Reaction Dibromo This compound C-Br Catalyst Copper (Cu) Catalyst Dibromo->Catalyst Nucleophile Nucleophile (R-XH) R-NH₂, R-OH, R-SH Nucleophile->Catalyst Product Functionalized Benzanthrone C-X-R Catalyst->Product Ullmann Condensation (High Temp) Solvent High-Boiling Solvent (e.g., Nitrobenzene) Solvent->Catalyst

Sources

Methodological & Application

The Strategic Use of 3,9-Dibromobenzanthrone in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzanthrone Core as a Privileged Scaffold for Fluorescence Sensing

In the landscape of fluorescent probe development, the benzanthrone core stands out as a robust and versatile scaffold. Its rigid, planar, and extended π-conjugated system provides the foundation for fluorophores with high quantum yields, exceptional photostability, and environmentally sensitive emission profiles.[1][2] Among the various benzanthrone precursors, 3,9-Dibromobenzanthrone offers a unique strategic advantage for the synthesis of sophisticated fluorescent probes. The two bromine atoms at the C-3 and C-9 positions serve as versatile synthetic handles, allowing for sequential and directed functionalization. This disubstitution pattern is key to creating molecules with pronounced intramolecular charge transfer (ICT) characteristics, which are often the basis for probes that can sense changes in their local environment, such as polarity, viscosity, or the presence of specific analytes.[1][3]

The electron-withdrawing nature of the carbonyl group at the C-7 position and the ability to introduce electron-donating groups at the C-3 position and other modulating groups at the C-9 position allow for the fine-tuning of the probe's photophysical properties.[2][4] This guide provides a detailed exploration of the synthetic utility of this compound, complete with detailed protocols for the synthesis of advanced fluorescent probes via modern cross-coupling methodologies.

Core Synthetic Strategies: Functionalization of the this compound Scaffold

The reactivity of the C-Br bonds in this compound opens up a plethora of synthetic possibilities. The two primary strategies for its functionalization are palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles and the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds.

The Rationale Behind the Choice of Cross-Coupling Reactions
  • Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds, a common linkage in fluorescent probes.[5] It allows for the introduction of a wide range of primary and secondary amines at the 3 and/or 9 positions of the benzanthrone core. This is particularly useful for creating probes with donor-acceptor architectures, where the introduced amino group acts as the electron donor. The reaction conditions are generally mild and tolerate a wide range of functional groups.

  • Suzuki-Miyaura Coupling: This reaction is indispensable for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl substituents.[6] By attaching different aromatic moieties, one can extend the π-conjugation of the benzanthrone core, leading to red-shifted absorption and emission profiles. This is a key strategy for developing probes that operate in the longer wavelength region, which is advantageous for biological imaging applications to minimize autofluorescence and enhance tissue penetration.

The ability to perform these reactions sequentially, by leveraging potential differences in reactivity between the C-3 and C-9 positions, allows for the creation of asymmetric probes with highly tailored properties.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis of a hypothetical advanced fluorescent probe from this compound. The protocols are designed to be "self-validating" by including guidance on the characterization of the products at each stage.

Protocol 1: Synthesis of a 3-Amino-9-Arylbenzanthrone Derivative

This protocol details a two-step synthesis involving a Buchwald-Hartwig amination followed by a Suzuki-Miyaura coupling.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Suzuki-Miyaura Coupling A This compound D Intermediate 1: 3-Morpholino-9-bromobenzanthrone A->D Toluene, 100 °C B Amine (e.g., Morpholine) B->D C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) C->D G Final Product: 3-Morpholino-9-arylbenzanthrone D->G Toluene/H2O, 90 °C E Arylboronic Acid E->G F Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) F->G

Caption: Synthetic workflow for a 3-amino-9-arylbenzanthrone probe.

Part 1: Buchwald-Hartwig Amination of this compound

  • Objective: To selectively introduce an amino group at one of the bromine positions. The C-3 position is often more reactive towards nucleophilic substitution.

  • Materials:

    • This compound

    • Morpholine (or other desired amine)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol), XPhos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol).

    • Seal the flask, and evacuate and backfill with argon three times.

    • Add anhydrous toluene (10 mL) via syringe.

    • Add morpholine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the monosubstituted product.

  • Self-Validation/Characterization:

    • ¹H NMR: Expect to see the disappearance of one of the aromatic proton signals in the dibromo starting material and the appearance of new signals corresponding to the morpholine protons.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-morpholino-9-bromobenzanthrone.

Part 2: Suzuki-Miyaura Coupling of 3-Morpholino-9-bromobenzanthrone

  • Objective: To introduce an aryl group at the remaining bromine position.

  • Materials:

    • 3-Morpholino-9-bromobenzanthrone (from Part 1)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Potassium carbonate (K₂CO₃)

    • Toluene and Water (degassed)

  • Procedure:

    • To a Schlenk flask, add 3-morpholino-9-bromobenzanthrone (1.0 mmol), arylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).

    • Evacuate and backfill with argon three times.

    • Add a degassed solution of toluene (10 mL) and a 2M aqueous solution of K₂CO₃ (5 mL).

    • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain the final fluorescent probe.

  • Self-Validation/Characterization:

    • ¹H and ¹³C NMR: The spectra should confirm the presence of both the morpholine and the newly introduced aryl group. The number of aromatic signals will be consistent with the final structure.[6]

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak for the final product.

    • Fluorescence Spectroscopy: Record the absorption and emission spectra in various solvents to characterize the photophysical properties and assess its solvatochromism.

Data Presentation: Photophysical Properties of Disubstituted Benzanthrone Derivatives

The introduction of different substituents at the 3 and 9 positions allows for the tuning of the photophysical properties. The following table provides representative data for 3-amino-9-nitrobenzanthrone derivatives, which serve as a good model for what can be expected from probes derived from this compound.[3]

Substituent at C-3Solventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
PyrrolidinoBenzene527600237014,800
Toluene528607250014,500
Chloroform540639289014,100
Ethanol549657309012,900
PiperidinoBenzene461572425015,100
Toluene462579441014,800
Chloroform467608496013,800
Ethanol471627530013,200
MorpholinoBenzene451571473016,600
Toluene452578479016,200
Chloroform459609529015,500
Ethanol464629563014,500

Data adapted from Mal 물리eckis et al., 2023.[3]

Diagram of Intramolecular Charge Transfer (ICT):

ICT cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Donor - π-bridge - Acceptor ES D⁺ - π-bridge - A⁻ GS->ES hν (Absorption) ES->GS Fluorescence

Caption: Intramolecular Charge Transfer (ICT) in a donor-acceptor fluorophore.

Conclusion and Future Outlook

This compound is a highly valuable precursor for the synthesis of advanced fluorescent probes. The strategic placement of two reactive bromine atoms allows for the construction of sophisticated molecular architectures with finely tuned photophysical properties through well-established and versatile cross-coupling reactions. The ability to create donor-acceptor systems makes this scaffold particularly suitable for the development of environmentally sensitive probes for applications in cell biology, diagnostics, and materials science. Future work in this area will likely focus on the development of more complex, multifunctional probes derived from this scaffold, including those for targeted bioimaging and theranostic applications.

References

  • Gorbenko, G. P., et al. (2016). Novel benzanthrone probes for membrane and protein studies. Methods and Applications in Fluorescence, 4(3), 034007. Available at: [Link]

  • Maļeckis, A., et al. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Molecules, 28(13), 5187. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kirilova, E., et al. (2024). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Bulgarian Chemical Communications, 56(2), 265-270. Available at: [Link]

  • Puckins, A., et al. (2022). Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. Molecules, 27(21), 7565. Available at: [Link]

  • Dimitrova, D., et al. (2001). The synthesis and application of fluorescent dyes based on 3-amino benzanthrone. Dyes and Pigments, 48(2), 107-112. Available at: [Link]

  • Zhytniakivska, O., et al. (2014). Newly synthesized benzanthrone derivatives as prospective fluorescent membrane probes. Journal of Luminescence, 145, 933-939. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Siddlingeshwar, B., et al. (2021). Finding New Precursors for Light Harvesting Materials: A Computational Study of the Fluorescence Potential of Benzanthrone Dyes. ACS Omega, 6(47), 31688–31696. Available at: [Link]

  • Dimitrova, D., et al. (2001). Synthesis and application of fluorescent dyes based on 3-amino benzanthrone. Dyes and Pigments, 48(2), 107-112.
  • Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. RSC Supporting Information. Available at: [Link]

  • Kirilova, E., et al. (2022). Amino acid functionalized benzanthrone dyes: Synthesis and photophysical study. Journal of Photochemistry and Photobiology A: Chemistry, 424, 113644.
  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Fridmans, R., et al. (2020). Spectroscopic investigation of new benzanthrone luminescent dyes. Journal of Molecular Structure, 1202, 127278.
  • Shuvalov, V. Y., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155–1160. Available at: [Link]

  • Ivanova, I., et al. (2001). Spectral Properties of 3-Benzanthrone Derivative Dyes in Isotropic Solvents, Polymer Film and Liquid Crystal.
  • Mao, J., et al. (2015). Palladium-catalyzed synthesis of diarylbenzenes from coupling reactions between equal amount of diiodoarenes and arylboronic acids. Russian Journal of Organic Chemistry, 51(5), 667-671.
  • Siddlingeshwar, B., et al. (2021). Finding New Precursors for Light Harvesting Materials: A Computational Study of the Fluorescence Potential of Benzanthrone Dyes. ACS Omega, 6(47), 31688-31696.
  • Topczewski, J. J., & Sanford, M. S. (2015). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki–Miyaura Reactions of Diarylmethyl Esters. Organic Letters, 17(1), 162-165. Available at: [Link]

  • Kalnina, I., et al. (2008). Spectroscopic study of benzanthrone 3-N-derivatives as new hydrophobic fluorescent probes for biomolecules. Journal of Fluorescence, 18(3-4), 645-648.
  • Wang, Z., et al. (2024). Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands. Chemical Science, 15(1), 223-230. Available at: [Link]

  • Leitch, J. A., et al. (2022). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 28(42), e202201026. Available at: [Link]

  • Hiroto, S., et al. (2011). Synthetic Protocol for Diarylethenes Through Suzuki—Miyaura Coupling.

Sources

Application Notes and Protocols: 3,9-Dibromobenzanthrone as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,9-Dibromobenzanthrone in Materials Science

Benzanthrone and its derivatives represent a critical class of polycyclic aromatic compounds that have garnered significant attention in materials science.[1][2][3] Their rigid, planar structure and extended π-conjugation give rise to unique photophysical and electronic properties. Among these derivatives, this compound stands out as a particularly valuable and versatile building block for the synthesis of a wide array of functional organic materials.[4][5] The presence of two reactive bromine atoms at the 3 and 9 positions allows for selective or double functionalization through various cross-coupling reactions, enabling the precise tuning of the molecule's electronic and optical characteristics.[4][5] This strategic di-functionalization opens up avenues for creating novel materials for applications ranging from organic electronics to advanced fluorescent probes and pigments.[1][6][7]

This guide provides a comprehensive overview of this compound, including its synthesis, properties, and detailed protocols for its use in the creation of high-performance functional materials. The methodologies presented herein are designed for researchers and scientists in both academic and industrial settings, with a focus on not just the procedural steps, but also the underlying scientific principles that govern these transformations.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in materials synthesis.

PropertyValueReference
CAS Number 81-98-1[6][8]
Molecular Formula C₁₇H₈Br₂O[6][8]
Molecular Weight 388.06 g/mol [6]
Appearance Brown to green powder[6][8]
Melting Point 255-256 °C[6][8]
Boiling Point 535.5 °C at 760 mmHg[6][8]
Density 1.836 g/cm³[6][8]
Solubility Insoluble in water, soluble in various organic solvents.[6]

Synthesis and Purification of this compound

The reliable synthesis of high-purity this compound is the first critical step in its application. The most common method involves the direct bromination of benzanthrone.

Protocol 1: Synthesis of this compound via Bromination of Benzanthrone

This protocol is adapted from established bromination procedures for aromatic compounds.[9] The use of chlorosulfonic acid as a solvent and brominating agent promoter is a key aspect of this synthesis.

Materials:

  • Benzanthrone (1.0 equiv)

  • Chlorosulfonic acid (a sufficient amount to dissolve the starting material)

  • Bromine (2.2 equiv)

  • Sodium bisulfite solution (saturated)

  • Water

  • Dichloromethane (DCM) or Chlorobenzene for recrystallization

  • Round-bottom flask with a stirrer bar

  • Dropping funnel

  • Ice bath

  • Heating mantle with a temperature controller

  • Standard glassware for workup and recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve benzanthrone in chlorosulfonic acid under a nitrogen or argon atmosphere. Cool the solution to 0-5 °C using an ice bath. Expert Insight: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture. Chlorosulfonic acid is highly corrosive and reacts violently with water; handle with extreme caution in a well-ventilated fume hood.

  • Bromination: Slowly add bromine dropwise to the cooled solution via a dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition. Causality: The slow, controlled addition of bromine is essential to manage the exothermic reaction and prevent over-bromination or the formation of unwanted side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the crude product. Safety Note: This step is highly exothermic and should be performed slowly and with appropriate personal protective equipment (PPE).

  • Neutralization and Decolorization: The acidic aqueous mixture is then treated with a saturated sodium bisulfite solution to neutralize any remaining bromine.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent such as dichloromethane or chlorobenzene to yield a crystalline solid. Trustworthiness: The purity of the final product should be confirmed by NMR spectroscopy and melting point analysis to ensure it is suitable for subsequent high-performance material synthesis.

G cluster_synthesis Synthesis Workflow start Benzanthrone in Chlorosulfonic Acid bromination Bromine Addition (0-5 °C) start->bromination Dissolution reaction Stir at Room Temp (12-24h) bromination->reaction Exothermic Reaction quench Quench with Ice reaction->quench Precipitation isolate Filter and Wash quench->isolate Solid Collection purify Recrystallization isolate->purify Crude Product product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Application in Functional Material Synthesis

The true utility of this compound lies in its ability to serve as a scaffold for creating more complex, functional molecules through carbon-carbon and carbon-nitrogen bond-forming reactions.

Organic Semiconductors via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, making it ideal for synthesizing conjugated polymers and small molecules for organic electronics.[10][11][12][13] By coupling this compound with various arylboronic acids or esters, the electronic properties of the resulting material can be precisely engineered.

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 3.0-4.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Water (for biphasic systems)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base. Expertise: The choice of catalyst, ligand, and base is critical and depends on the specific arylboronic acid used. For electron-rich boronic acids, a less active catalyst may suffice, while electron-deficient partners may require more sophisticated catalyst systems.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) at least three times to remove all oxygen.

  • Solvent Addition: Add the degassed solvent(s) to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, shorter reaction times at higher temperatures can be employed.[14]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After filtration and concentration under reduced pressure, the crude product is purified by column chromatography on silica gel to yield the desired 3,9-diarylbenzanthrone derivative.

G cluster_suzuki Suzuki Coupling Workflow setup Combine Reactants: 3,9-DBB, Boronic Acid, Catalyst, Base inert Inert Atmosphere (Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat (80-120 °C) solvent->heat Reaction workup Aqueous Workup heat->workup Cooling purify Column Chromatography workup->purify product 3,9-Diarylbenzanthrone purify->product

Sources

A Kaleidoscope of Color: A Guide to Synthesizing Novel Dyes from 3,9-Dibromobenzanthrone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Affiliation: Advanced Organic Materials Division, Synthesis Innovations Inc.

Abstract

This document provides a comprehensive guide for the synthesis of novel dyes utilizing 3,9-Dibromobenzanthrone as a key precursor. Benzanthrone derivatives are a critical class of polycyclic aromatic compounds that form the backbone of numerous high-performance dyes and pigments. The strategic placement of bromine atoms at the 3 and 9 positions of the benzanthrone core offers versatile synthetic handles for the introduction of various chromophoric and auxochromic groups, enabling the rational design of dyes with tailored photophysical and chemical properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and practical considerations for the successful synthesis and characterization of novel benzanthrone-based dyes.

Introduction: The Versatility of the Benzanthrone Scaffold

The benzanthrone core, a tetracyclic aromatic hydrocarbon, is a privileged scaffold in color chemistry. Its extended π-conjugated system is inherently chromophoric, and its rigid, planar structure often imparts high thermal and photochemical stability to its derivatives. The introduction of bromine atoms at the 3 and 9 positions creates a molecule with two reactive sites, allowing for sequential or simultaneous functionalization. This dual reactivity is the cornerstone of its utility, enabling the construction of complex and diverse molecular architectures.

The C-Br bonds in this compound are susceptible to a variety of transformations, most notably nucleophilic aromatic substitution (SNAAr) and transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, including amines, thiols, and aryl groups, which can profoundly influence the electronic properties and, consequently, the color of the resulting dye. For instance, the introduction of electron-donating amino groups can induce a significant bathochromic (red) shift in the absorption spectrum, leading to deeper colors.

Core Synthetic Strategies

The synthesis of novel dyes from this compound primarily revolves around the substitution of the bromine atoms. The choice of synthetic route is dictated by the desired final structure and the nature of the nucleophile or coupling partner.

Nucleophilic Aromatic Substitution (SNAAr)

The SNAAr reaction is a powerful tool for introducing nitrogen and sulfur nucleophiles. The electron-withdrawing nature of the carbonyl group in the benzanthrone system activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide ions.[1][2]

Mechanism: The reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The leaving group (bromide) is then expelled, restoring the aromaticity of the ring.[1][3]

Typical Nucleophiles:

  • Amines: Primary and secondary aliphatic or aromatic amines are commonly used to introduce amino groups, which act as powerful auxochromes.

  • Thiols: Alkyl and aryl thiols can be employed to introduce thioether linkages, which can also modulate the electronic properties of the dye and provide sites for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and C-N bonds with a high degree of control and functional group tolerance, palladium-catalyzed cross-coupling reactions are indispensable.[4][5]

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling this compound with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base.[6][7] This is an excellent method for introducing aryl or heteroaryl substituents, thereby extending the π-conjugation and tuning the color.

  • Buchwald-Hartwig Amination: This reaction provides an alternative and often more general method for the formation of C-N bonds compared to SNAAr.[8][9] It allows for the coupling of this compound with a wide variety of primary and secondary amines, including those that are poor nucleophiles.[10]

Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reagents used are hazardous and should be handled with care.

Protocol 1: Synthesis of a Diamino-Substituted Benzanthrone Dye via SNAAr

This protocol describes the synthesis of a novel dye through the reaction of this compound with an aromatic amine.

Materials:

  • This compound

  • p-Toluidine

  • Sodium carbonate (Na₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add this compound (1.0 g, 2.58 mmol), p-toluidine (0.66 g, 6.19 mmol), sodium carbonate (0.66 g, 6.19 mmol), and copper(I) iodide (0.05 g, 0.26 mmol).

  • Add 50 mL of DMF to the flask.

  • Heat the reaction mixture to 130-140 °C with stirring and maintain this temperature for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Acidify the solution with 1 M HCl to pH 2-3.

  • The precipitated solid is collected by filtration using a Buchner funnel.

  • Wash the solid with deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven at 60 °C.

  • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., toluene/ethyl acetate).

Expected Outcome:

The reaction should yield a deeply colored solid. The exact color will depend on the specific amine used. The introduction of the amino groups is expected to cause a significant bathochromic shift in the absorption spectrum.

Protocol 2: Synthesis of a Diarylated Benzanthrone Dye via Suzuki-Miyaura Coupling

This protocol details the synthesis of a novel dye by forming C-C bonds between this compound and an arylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Equipment:

  • Schlenk flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (argon or nitrogen) supply

  • Standard laboratory glassware

Procedure:

  • To a 100 mL Schlenk flask, add this compound (0.5 g, 1.29 mmol), phenylboronic acid (0.38 g, 3.10 mmol), palladium(II) acetate (0.015 g, 0.065 mmol), and triphenylphosphine (0.068 g, 0.26 mmol).

  • Add 30 mL of toluene and 15 mL of a 2 M aqueous solution of potassium carbonate.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 12 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/dichloromethane).

Expected Outcome:

This reaction will produce a diarylated benzanthrone derivative. The extension of the π-system through the introduction of aryl groups is expected to result in a dye with distinct photophysical properties compared to the starting material.

Characterization of Novel Dyes

Once synthesized and purified, the novel dyes must be thoroughly characterized to determine their structure and properties.

Technique Purpose Expected Information
NMR Spectroscopy (¹H, ¹³C) Structural elucidationConfirmation of the covalent attachment of the new substituents and the overall molecular structure.
Mass Spectrometry (MS) Determination of molecular weightProvides the mass-to-charge ratio of the synthesized molecule, confirming its identity.
UV-Visible Spectroscopy Investigation of photophysical propertiesDetermines the maximum absorption wavelength (λmax) and molar absorptivity (ε), which are crucial for color and dyeing applications.
Fluorescence Spectroscopy Assessment of emission propertiesMeasures the emission spectrum, quantum yield, and lifetime of fluorescent dyes.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsConfirms the presence of key functional groups in the molecule.
Melting Point and Thermal Analysis (TGA/DSC) Evaluation of thermal stabilityDetermines the melting point and decomposition temperature, which are important for high-performance applications.

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic workflows described in the protocols.

SNAAr_Workflow start This compound + Aromatic Amine reagents Na2CO3, CuI DMF, 130-140°C reaction Nucleophilic Aromatic Substitution (SNAAr) reagents->reaction Reaction Conditions workup Aqueous Workup & Precipitation reaction->workup Reaction Quenching purification Column Chromatography workup->purification Purification product Diamino-Substituted Benzanthrone Dye purification->product Final Product

Caption: Workflow for the synthesis of a diamino-substituted benzanthrone dye via SNAAr.

Suzuki_Workflow start This compound + Arylboronic Acid catalyst Pd(OAc)2, PPh3 K2CO3 (aq) reaction Suzuki-Miyaura Cross-Coupling catalyst->reaction Catalytic System extraction Liquid-Liquid Extraction reaction->extraction Product Isolation purification Column Chromatography extraction->purification Purification product Diarylated Benzanthrone Dye purification->product Final Product

Caption: Workflow for the synthesis of a diarylated benzanthrone dye via Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of novel dyes. The strategic application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the precise installation of various functional groups, enabling the fine-tuning of the resulting dyes' properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this precursor. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the exploration of novel applications for these dyes in areas such as organic electronics, bio-imaging, and sensor technology.

References

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2022). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. Molbank, 2022(1), M1333. [Link]

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  • LookChem. (n.d.). Cas 81-98-1, this compound. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem., 11, 2376–2383. [Link]

  • ResearchGate. (2021). (PDF) N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. Retrieved from [Link]

  • National Institutes of Health. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 117(3), 1622–1668. [Link]

  • Royal Society of Chemistry. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • National Institutes of Health. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Molecules, 28(13), 5208. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Palladium‐Catalysed Cross‐Coupling Reactions for the Synthesis of Chalcones. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Journal of Chemical Education. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. Journal of Chemical Education, 94(9), 1388–1390. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PubMed. (1990). A CASE-SAR analysis of polycyclic aromatic hydrocarbon carcinogenicity. Mutation Research, 232(1), 1–15. [Link]

  • Longdom Publishing. (2018). Azo Dyes: Preparation Via Environmentally Benign Way. Journal of Chemical Engineering & Process Technology, 9(4). [Link]

  • arXiv. (2025). Polycyclic aromatic hydrocarbons destruction in star-forming regions across 42 nearby galaxies. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

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Application Notes and Protocols for the Preparation of Vat Pigments from 3,9-Dibromobenzanthrone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Vat Pigments and the Role of 3,9-Dibromobenzanthrone

Vat dyes represent a class of organic colorants renowned for their exceptional fastness properties, particularly their resistance to light, washing, and chemical agents.[1] This remarkable durability stems from their unique application method, which involves a reversible reduction-oxidation process. The insoluble pigment is first converted to a soluble "leuco" form in an alkaline reducing bath, a process known as "vatting."[2] In this soluble state, the dye penetrates the substrate, typically cellulosic fibers like cotton.[2][3] Subsequent oxidation, often by exposure to air, regenerates the original insoluble pigment, trapping it within the fiber matrix and resulting in a highly stable coloration.[1][2]

Among the vast array of precursors for high-performance vat pigments, benzanthrone derivatives hold a prominent position. This compound (CAS No: 81-98-1), a polycyclic aromatic hydrocarbon, serves as a critical intermediate in the synthesis of a range of sophisticated vat dyes.[4] Its chemical structure, characterized by two bromine atoms at the 3 and 9 positions of the benzanthrone core, provides reactive sites for the construction of larger, complex chromophoric systems. This application note provides a detailed guide for researchers and scientists on the utilization of this compound in the preparation of vat pigments, with a focus on the underlying chemical principles and practical laboratory protocols.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₇H₈Br₂O[4][5]
Molecular Weight 388.06 g/mol [4][5]
Appearance Brown to green powder[4][5]
Melting Point 255-256 °C[4][5]
Boiling Point 535.5 °C at 760 mmHg[4]
Solubility Insoluble in water; soluble in some organic solvents.[4]

Safety and Handling: this compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[6] It is recognized as a persistent organic pollutant, necessitating careful disposal according to institutional and local regulations.[4]

Core Synthetic Principles: From Precursor to Pigment

The conversion of this compound into vat pigments typically involves condensation reactions that extend the conjugated π-system, leading to the desired color and fastness properties. A key reaction in this context is the Ullmann condensation, a copper-catalyzed reaction that forms carbon-heteroatom or carbon-carbon bonds.[7][8][9] In the synthesis of many vat dyes, this reaction is employed to couple aryl halides with amines or other nucleophiles.[7]

Another critical transformation is alkaline fusion, where benzanthrone derivatives undergo self-condensation at high temperatures in the presence of a strong base like potassium hydroxide to form larger polycyclic aromatic ketones such as violanthrone and isoviolanthrone.[2][10]

The following sections will detail a protocol for the synthesis of a complex vat dye, Vat Black 25, which exemplifies the application of these principles using this compound as a key starting material.

Experimental Protocol: Synthesis of Vat Black 25

This protocol outlines the synthesis of Vat Black 25 (C.I. 69525) through the condensation of this compound with 1-aminoanthraquinone, followed by cyclization.[11]

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier
This compound81-98-1C₁₇H₈Br₂O>98%e.g., Sigma-Aldrich
1-Aminoanthraquinone82-45-1C₁₄H₉NO₂>98%e.g., Sigma-Aldrich
Naphthalene91-20-3C₁₀H₈>99%e.g., Sigma-Aldrich
Copper (I) Oxide1317-39-1Cu₂O>99%e.g., Sigma-Aldrich
Sodium Carbonate497-19-8Na₂CO₃>99%e.g., Sigma-Aldrich
Isobutanol78-83-1C₄H₁₀O>99%e.g., Sigma-Aldrich
Potassium Hydroxide1310-58-3KOH>85%e.g., Sigma-Aldrich
Step-by-Step Procedure

Part 1: Ullmann Condensation

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine this compound (1 molar equivalent), 1-aminoanthraquinone (2 molar equivalents), naphthalene (as solvent), copper (I) oxide (catalytic amount), and sodium carbonate (as an acid scavenger).

  • Reaction Execution: Heat the mixture to the boiling point of naphthalene under a nitrogen atmosphere. Maintain reflux with vigorous stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: After cooling, the naphthalene can be removed by steam distillation. The solid product is then collected by filtration, washed with a suitable organic solvent to remove any remaining naphthalene and unreacted starting materials, and then with hot water until the filtrate is neutral. The crude condensation product is dried under vacuum.

Part 2: Cyclization

  • Reaction Setup: The dried condensation product is suspended in isobutanol in a reaction vessel suitable for high-temperature reactions.

  • Reaction Execution: Add potassium hydroxide to the suspension and heat the mixture to boiling. The cyclization reaction is typically carried out at reflux for several hours.

  • Final Product Isolation: After the reaction is complete, the mixture is cooled, and the isobutanol can be removed by steam distillation. The resulting solid pigment, Vat Black 25, is collected by filtration, washed thoroughly with hot water until the washings are neutral and free of alkali, and then dried.

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis of Vat Black 25.

G cluster_0 Part 1: Ullmann Condensation cluster_1 Part 2: Cyclization A 1. Combine Reactants: - this compound - 1-Aminoanthraquinone - Naphthalene (solvent) - Cu₂O (catalyst) - Na₂CO₃ (base) B 2. Heat to Reflux (Boiling Naphthalene) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Cool and Isolate Crude Product (Steam Distillation & Filtration) C->D E 1. Suspend Crude Product in Isobutanol D->E Dried Crude Product F 2. Add KOH and Reflux E->F G 3. Isolate Final Pigment (Steam Distillation & Filtration) F->G H 4. Wash and Dry Vat Black 25 G->H

Caption: Workflow for the synthesis of Vat Black 25.

Chemical Reaction Pathway

The synthesis of Vat Black 25 involves a two-step process: a double Ullmann condensation followed by an intramolecular cyclization.

reaction_pathway cluster_reactants cluster_intermediate cluster_product r1 This compound inter Condensation Product r1->inter Ullmann Condensation (Naphthalene, Cu₂O, Na₂CO₃, Δ) r2 1-Aminoanthraquinone (2 eq.) r2->inter Ullmann Condensation (Naphthalene, Cu₂O, Na₂CO₃, Δ) prod Vat Black 25 inter->prod Cyclization (Isobutanol, KOH, Δ)

Caption: Reaction pathway for Vat Black 25 synthesis.

Characterization of the Final Pigment

To ensure the successful synthesis and purity of the vat pigment, a comprehensive analytical characterization is crucial.[3]

Analytical TechniquePurposeExpected Observations for Vat Black 25
FTIR Spectroscopy To identify the functional groups present in the molecule.Characteristic peaks for C=O (ketone) and aromatic C=C and C-H stretching vibrations.[3]
UV-Visible Spectroscopy To determine the maximum absorption wavelength (λmax) and confirm the color properties.Broad absorption in the visible region, consistent with a black pigment.[3]
Mass Spectrometry To confirm the molecular weight of the final product.A molecular ion peak corresponding to the expected molecular weight of Vat Black 25 (C₄₅H₂₀N₂O₅, MW: 668.65).[3][11]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized pigment.A major peak corresponding to the product with minimal impurity peaks.[3]

Application Protocol: Vat Dyeing of Cotton Fabric

The following is a generalized protocol for applying the synthesized vat pigment to a cellulosic substrate.

Materials
  • Synthesized Vat Pigment (e.g., Vat Black 25)

  • Cotton fabric

  • Sodium hydroxide (NaOH)

  • Sodium dithionite (Na₂S₂O₄)

  • Mild detergent

Procedure
  • Vatting: Create a stock solution by pasting the vat pigment with a small amount of water. In a separate container, prepare a solution of sodium hydroxide and sodium dithionite in water. Combine the pigment paste with the reducing solution in a dye bath. The color will change as the insoluble pigment is reduced to its soluble leuco form.[2]

  • Dyeing: Immerse the cotton fabric in the dye bath. The temperature and time of dyeing will depend on the specific pigment and desired shade.

  • Oxidation: Remove the fabric from the dye bath and expose it to air. The color of the final pigment will develop as the leuco form is oxidized back to its insoluble state. This can be accelerated by using a chemical oxidizing agent like hydrogen peroxide or sodium perborate.

  • Soaping: The dyed fabric is then washed with a hot detergent solution to remove any loose surface pigment and to stabilize the final shade.

vat_dyeing A 1. Vatting: Insoluble Pigment + NaOH + Na₂S₂O₄ → Soluble Leuco Dye B 2. Dyeing: Cotton Fabric Immersed in Leuco Dye Solution A->B C 3. Oxidation: Leuco Dye on Fabric + Air (O₂) → Insoluble Pigment B->C D 4. Soaping: Wash with Hot Detergent C->D E Final Dyed Fabric D->E

Caption: General workflow of the vat dyeing process.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of high-performance vat pigments. The protocols and principles outlined in this application note provide a framework for the rational design and synthesis of novel colorants with exceptional fastness properties. A systematic approach, combining careful synthesis, purification, and characterization, is essential for achieving reproducible and high-quality results in the field of vat dye chemistry.

References

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  • Google Patents. US1954482A - Production of isoviolanthrone.
  • Qingdao Sanhuan Colorchem CO.,LTD.
  • Google Patents. US2058606A - Compounds of the violanthrone series and a process of making the same.
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  • Wikipedia.
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  • MDPI. (2022, January 25). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide.
  • PMC. (2023, July 2).

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Application Notes and Protocols for the Derivatization of 3,9-Dibromobenzanthrone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthetic derivatization of 3,9-dibromobenzanthrone, a versatile polycyclic aromatic hydrocarbon scaffold. We delve into key reaction methodologies, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution, offering detailed, field-tested protocols. The causality behind experimental choices is explained to empower researchers in optimizing these transformations for their specific applications. This guide is designed to be a self-validating system, with integrated discussions on reaction mechanisms, applications in organic electronics and fluorescent probes, and data-driven insights into the properties of the resulting derivatives.

Introduction: The Potential of the Benzanthrone Core

Benzanthrone and its derivatives are a class of polycyclic aromatic compounds that have garnered significant interest due to their unique photophysical and electronic properties.[1] The extended π-conjugated system of the benzanthrone core imparts characteristics such as strong fluorescence, high photostability, and semiconductor behavior, making these compounds highly valuable in materials science and medicinal chemistry.[2][3] The strategic introduction of functional groups onto the benzanthrone skeleton allows for the fine-tuning of these properties, opening up a vast chemical space for the development of novel materials and probes.[4][5]

This compound serves as a key starting material for the synthesis of a wide array of functionalized benzanthrone derivatives. The two bromine atoms at the 3 and 9 positions offer reactive handles for the introduction of various substituents through modern synthetic methodologies. This guide will focus on the practical application of these methods to unlock the potential of this compound for specific, high-value applications.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[6] For a substrate like this compound, these reactions are particularly powerful for introducing aryl, alkynyl, and amino moieties, thereby modulating the electronic and photophysical properties of the benzanthrone core.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, making it ideal for the synthesis of 3,9-diarylbenzanthrone derivatives.[6][7] These derivatives are of particular interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their potential for high charge carrier mobility and tunable emission properties.[8]

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often employed. The ligand facilitates the reductive elimination step and stabilizes the active Pd(0) species.

  • Base: A moderately strong base like K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Workflow

Detailed Protocol: Synthesis of 3,9-Bis(phenyl)benzanthrone

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (2.5 mmol), Pd(OAc)₂ (0.05 mmol), and SPhos (0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add K₂CO₃ (3.0 mmol) and a degassed solvent mixture of toluene (15 mL) and water (5 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/dichloromethane gradient) to yield the desired 3,9-bis(phenyl)benzanthrone.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precatalysts.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands that promote efficient catalysis.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Essential for the transmetalation step.
Solvent Toluene/Water, Dioxane/WaterBiphasic system to dissolve all reactants.
Temperature 80 - 110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Table 1. Recommended Conditions for Suzuki-Miyaura Coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Functionalities

The Sonogashira coupling is a reliable method for the formation of C(sp²)–C(sp) bonds, enabling the synthesis of 3,9-dialkynylbenzanthrone derivatives.[10][11] The introduction of alkynyl groups can significantly alter the electronic properties of the benzanthrone core, often leading to a red-shift in the absorption and emission spectra, which is desirable for applications in OLEDs and fluorescent probes.[12]

Causality of Experimental Choices:

  • Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used.[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX by-product.[10]

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed to prevent unwanted side reactions.

Sonogashira_Workflow

Detailed Protocol: Synthesis of 3,9-Bis(phenylethynyl)benzanthrone

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Reagent Addition: Add anhydrous, degassed THF (20 mL) and triethylamine (5 mL), followed by phenylacetylene (2.5 mmol).

  • Reaction: Stir the mixture at 60 °C for 12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, filter the reaction mixture to remove the amine hydrobromide salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer, concentrate, and purify by column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the product.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard and effective catalysts for Sonogashira coupling.
Copper Co-catalyst CuI, CuBrActivates the terminal alkyne for transmetalation.
Base Triethylamine (TEA), Diisopropylamine (DIPA)Acts as both a base and a solvent in some cases.
Solvent THF, DMF, TolueneAnhydrous and degassed to prevent side reactions.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient.

Table 2. Recommended Conditions for Sonogashira Coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of 3,9-diaminobenzanthrone derivatives from a wide range of primary and secondary amines.[3][13] These derivatives are of great interest as fluorescent probes and as building blocks for hole-transporting materials in OLEDs.[14]

Causality of Experimental Choices:

  • Catalyst System: A palladium precatalyst in combination with a sterically hindered biarylphosphine ligand (e.g., RuPhos, XPhos) is highly effective.[15] These ligands promote the reductive elimination of the C-N bond.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to avoid quenching the strong base.

Buchwald_Hartwig_Workflow

Detailed Protocol: Synthesis of 3,9-Di(morpholino)benzanthrone

  • Reaction Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol), RuPhos (0.08 mmol), and NaOtBu (2.4 mmol).

  • Reagent Addition: Add a solution of this compound (1.0 mmol) and morpholine (2.2 mmol) in anhydrous toluene (10 mL).

  • Reaction: Seal the vial and heat the mixture at 100 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the desired product.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective choices.
Ligand RuPhos, XPhos, BrettPhosSterically hindered ligands that facilitate C-N bond formation.
Base NaOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, THFAnhydrous and aprotic.
Temperature 80 - 120 °CHigher temperatures are often needed for less reactive amines.

Table 3. Recommended Conditions for Buchwald-Hartwig Amination of this compound.

Nucleophilic Aromatic Substitution (SNA r): A Classical Approach

Nucleophilic aromatic substitution (SNA r) provides a direct method for the introduction of heteroatom nucleophiles, such as amines, alkoxides, and thiolates, onto the benzanthrone core. The electron-withdrawing nature of the carbonyl group in the benzanthrone system can facilitate this reaction, particularly when additional activating groups are present.[17]

Causality of Experimental Choices:

  • Nucleophile: The choice of nucleophile dictates the resulting functional group. Secondary amines like morpholine or piperidine are common choices.

  • Solvent: A high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is often used to facilitate the reaction, which may require elevated temperatures.

  • Activating Groups: The presence of electron-withdrawing groups, such as a nitro group, can significantly enhance the rate of SNA r.[17]

SNAr_Workflow

Detailed Protocol: Synthesis of 3,9-Di(morpholino)benzanthrone via SNA r (adapted from a similar reaction on a nitro-substituted benzanthrone) [17]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol) and morpholine (5.0 mmol).

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) (10 mL).

  • Reaction: Heat the mixture to 120 °C and stir for 48 hours.

  • Work-up: After cooling, pour the reaction mixture into a mixture of ethanol and water to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Applications of Derivatized this compound

The derivatization of this compound opens the door to a wide range of applications, primarily in the fields of organic electronics and fluorescent probes.

Organic Light-Emitting Diodes (OLEDs)

3,9-Diaryl and 3,9-dialkynylbenzanthrone derivatives are promising candidates for use in OLEDs. The extended conjugation and tunable electronic properties of these molecules can lead to efficient electroluminescence. Arylamine-substituted benzanthrones, synthesized via Buchwald-Hartwig amination, can serve as hole-transporting materials.

Derivative ClassPotential Role in OLEDsExpected Properties
3,9-Diarylbenzanthrones Emitting Layer, Host MaterialHigh thermal stability, good charge transport, tunable emission color.
3,9-Dialkynylbenzanthrones Emitting LayerRed-shifted emission, potential for high quantum efficiency.
3,9-Diaminobenzanthrones Hole-Transporting LayerGood hole mobility, suitable energy levels for injection from the anode.

Table 4. Potential Applications of 3,9-Disubstituted Benzanthrone Derivatives in OLEDs.

Fluorescent Probes

The inherent fluorescence of the benzanthrone core can be harnessed for the development of fluorescent probes for various analytes and for bioimaging applications.[1][14] The introduction of specific functional groups at the 3 and 9 positions can impart selectivity and sensitivity towards target molecules. For example, amino-substituted derivatives can exhibit changes in their fluorescence properties in response to pH changes or the presence of metal ions.

Derivative ClassPotential ApplicationSensing Mechanism
3,9-Diaminobenzanthrones pH sensors, metal ion probesPhotoinduced electron transfer (PET), intramolecular charge transfer (ICT).
3,9-Diaryloxybenzanthrones Anion sensorsModulation of the electronic properties of the fluorophore upon binding.
3,9-Di(heterocycle)benzanthrones Bioimaging agentsTargeting specific cellular compartments or biomolecules.

Table 5. Potential Applications of 3,9-Disubstituted Benzanthrone Derivatives as Fluorescent Probes.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced functional materials. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution methods detailed in this guide provide a robust toolkit for the derivatization of this scaffold. By carefully selecting the appropriate synthetic methodology and functional groups, researchers can tailor the photophysical and electronic properties of benzanthrone derivatives for a wide range of applications, from next-generation organic electronics to sophisticated fluorescent probes for biological and environmental sensing.

References

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  • Gonta, S., et al. (2021). Photophysics of 3-Substituted Benzanthrones: Substituent and Solvent Control of Intersystem Crossing. Molecules, 26(16), 4871.
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  • ACS GCI Pharmaceutical Roundtable. (n.d.).
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  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Altaf, Y., et al. (2021). Finding New Precursors for Light Harvesting Materials: A Computational Study of the Fluorescence Potential of Benzanthrone Dyes. ACS Omega, 6(47), 31869-31879.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Vasilevsky, V. V., et al. (2022). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. Molbank, 2022(1), M1331.
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  • Guo, D., et al. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
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  • Zhong, R., et al. (2024). 10-Dibenzothiophenyl-9,9-diphenylacridane-based multiple resonance emitters for high-efficiency narrowband green OLEDs with CIE y > 0.7 at high doping concentrations. Journal of Materials Chemistry C, 12(33), 11463-11469.
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Protocol for the Synthesis of 3,9-Disubstituted Benzanthrone Derivatives: A Modular Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzanthrone and its derivatives represent a critical class of polycyclic aromatic compounds, prized for their robust photophysical properties and versatile applications as dyes, fluorescent probes, and materials for organic electronics.[1][2][3] Functionalization at the 3- and 9-positions of the benzanthrone core is a particularly effective strategy for tuning its electronic and optical characteristics. This guide provides a detailed, modular protocol for the synthesis of 3,9-disubstituted benzanthrone derivatives, starting from commercially available benzanthrone. The synthesis proceeds through key, isolable intermediates, including 3-bromobenzanthrone and 3-bromo-9-aminobenzanthrone, allowing for divergent functionalization. We will detail step-by-step procedures for bromination, nitration, and reduction, followed by protocols for subsequent diversification using nucleophilic aromatic substitution and condensation reactions. The causality behind experimental choices is explained, and methods for characterization are outlined to ensure scientific integrity.

Introduction: The Versatility of the Benzanthrone Scaffold

The 7H-benzo[de]anthracen-7-one (benzanthrone) core is a rigid, planar aromatic system that forms the basis for a wide array of functional materials.[4] Its inherent fluorescence, high photostability, and potential for chemical modification make it an attractive scaffold for scientific exploration.[1][3] By introducing substituents at specific positions, researchers can precisely modulate the molecule's properties. The 3- and 9-positions are electronically distinct and offer a powerful handle to control the intramolecular charge transfer (ICT) characteristics, which directly influences the absorption and emission spectra.[5][6] For instance, installing an electron-donating group at one position and an electron-withdrawing group at the other can lead to compounds with large Stokes shifts and pronounced solvatochromism, making them ideal candidates for fluorescent probes in biological imaging or sensors.[5][6]

This protocol details a reliable and adaptable synthetic route to access a variety of 3,9-disubstituted derivatives.

Overall Synthetic Strategy

The synthesis is designed as a multi-step sequence that builds complexity from a simple starting material. The strategy hinges on the creation of a key intermediate, 3-bromo-9-aminobenzanthrone (3) , which contains two differentially reactive sites. The bromine atom at the C3 position is amenable to nucleophilic substitution or palladium-catalyzed cross-coupling reactions, while the amino group at C9 can be readily modified through condensation or acylation reactions.

The overall pathway is visualized below.

G A Benzanthrone B 3-Bromobenzanthrone (1) A->B Electrophilic Bromination C 3-Bromo-9-nitrobenzanthrone (2) B->C Electrophilic Nitration D 3-Bromo-9-aminobenzanthrone (3) [Key Intermediate] C->D Reduction of Nitro Group E 3-(Nu)-9-aminobenzanthrone D->E SNAr or Pd-Coupling at C3 F 3-Bromo-9-(N-R)-benzanthrone D->F Condensation or Acylation at C9 G 3-(Nu)-9-(N-R)-benzanthrone [Final Product] E->G Reaction at C9 F->G Reaction at C3

Caption: Overall synthetic pathway from benzanthrone to 3,9-disubstituted derivatives.

Materials and Equipment

Reagents:

  • Benzanthrone (C17H10O)

  • Bromine (Br2)

  • Glacial Acetic Acid (CH3COOH)

  • Nitric Acid (HNO3, fuming)

  • Sulfuric Acid (H2SO4, concentrated)

  • Tin(II) Chloride Dihydrate (SnCl2·2H2O)

  • Hydrochloric Acid (HCl, concentrated)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl3)

  • Sodium Hydroxide (NaOH)

  • Various nucleophiles (e.g., secondary amines like morpholine, piperidine)

  • Appropriate solvents for purification (e.g., Chlorobenzene, Methanol, Benzene, Dichloromethane)

Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup

  • Melting point apparatus

  • Analytical instruments: NMR Spectrometer, Mass Spectrometer, FT-IR Spectrometer

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromobenzanthrone (1)

This step introduces a halogen handle at the C3 position via electrophilic aromatic substitution. Acetic acid serves as the solvent, and the addition of water helps to control the reaction medium.

Procedure:

  • In a round-bottom flask, prepare a mixture of benzanthrone (11.5 g), glacial acetic acid (184 g), and water (23 g).

  • Stir the mixture to create a suspension.

  • Separately, prepare a solution of bromine (11.2 g) in glacial acetic acid (20.5 g).

  • Add the bromine solution dropwise to the benzanthrone suspension with continuous stirring.

  • Heat the reaction mixture to 100 °C and maintain this temperature with stirring for approximately 5.5 hours. Monitor the reaction progress using TLC.

  • Cool the mixture to room temperature. The product will precipitate as yellow crystals.

  • Filter the crystals using a Büchner funnel, wash thoroughly with water, and air-dry.

  • For purification, recrystallize the crude product from a mixture of chlorobenzene and methanol.[7]

  • Collect the purified crystals and dry under vacuum. Expected yield: ~75-85%.

Protocol 2: Synthesis of 3-Bromo-9-nitrobenzanthrone (2)

Nitration occurs at the C9 position, directed by the existing benzanthrone ring system. The use of a strong nitrating mixture (HNO3/H2SO4) is essential for this transformation.

Procedure:

  • Carefully add 3-bromobenzanthrone (1) to concentrated sulfuric acid in a flask cooled in an ice bath. Stir until fully dissolved.

  • Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice. The nitro product will precipitate.

  • Filter the solid, wash extensively with water until the washings are neutral, and dry. This procedure is adapted from literature methods for nitrating benzanthrone derivatives.[6][8]

  • The product is often used in the next step without further purification. Expected yield: >90%.

Protocol 3: Synthesis of 3-Bromo-9-aminobenzanthrone (3) - The Key Intermediate

The electron-withdrawing nitro group is reduced to an electron-donating amino group. Tin(II) chloride in an acidic medium is a classic and effective method for this reduction.

Procedure:

  • Suspend the crude 3-bromo-9-nitrobenzanthrone (2) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 2-3 hours. The color of the suspension will change, indicating the progress of the reduction.

  • After completion (monitored by TLC), cool the reaction mixture and neutralize it by carefully adding a concentrated aqueous solution of sodium hydroxide.

  • The amino product will precipitate. Filter the solid, wash with water, and dry.

  • The crude product can be purified by column chromatography or recrystallization. This synthesis is well-established in the literature.[8] Expected yield: ~80-90%.

Diversification of the 3,9-Disubstituted Scaffold

The true utility of this protocol lies in the diverse reactions that can be performed on the key intermediate (3) . Below are two examples demonstrating its versatility.

Protocol 4a: Nucleophilic Aromatic Substitution (SNAr) at C3

The bromine at C3 can be substituted by various nucleophiles. This reaction is often facilitated by the presence of an electron-withdrawing group on the ring system, though in this case, heating with an amine in a high-boiling polar solvent is effective. A related substitution on the 3-bromo-9-nitro precursor is known to be enhanced by the nitro group's electron-withdrawing effect.[5][6]

Example: Synthesis of 3-(Morpholino)-9-aminobenzanthrone

  • In a flask, combine 3-bromo-9-aminobenzanthrone (3), morpholine (as both reactant and solvent), and a catalytic amount of a copper catalyst (e.g., CuI), if necessary.

  • Heat the mixture to reflux (approx. 130 °C) for several hours.

  • Cool the reaction, dilute with water, and extract the product with a suitable organic solvent like dichloromethane.

  • Wash the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

G cluster_0 SNAr Workflow A Combine Reactants: - Intermediate (3) - Nucleophile (e.g., Morpholine) - Solvent (e.g., NMP) B Heat to Reflux (e.g., 100-140 °C) A->B C Monitor by TLC B->C D Work-up: - Cool to RT - Precipitate/Extract C->D E Purification: Column Chromatography D->E F Characterize Product E->F

Caption: General workflow for the SNAr reaction at the C3 position.

Protocol 4b: Condensation Reaction at the C9-Amino Group

The C9-amino group can be readily converted into other functionalities, such as an amidine, via a Vilsmeier-Haack type reaction.[9] This reaction uses a Vilsmeier reagent, generated in situ from DMF and POCl3, which is then attacked by the primary amine.

Example: Synthesis of 3-Bromo-9-N'-(N,N-dimethylformamidino)benzanthrone

  • Dissolve 3-bromo-9-aminobenzanthrone (3) (0.50 g, ~2.0 mmol) in N,N-dimethylformamide (3 mL) in a flask.

  • Under stirring, add phosphorus oxychloride (POCl3) (0.2 mL, ~2.1 mmol) dropwise.

  • Heat the resulting mixture to 80 °C for approximately 2 hours. The reaction is notably faster and occurs at a lower temperature compared to less activated aminobenzanthrones.[8]

  • After cooling to room temperature, pour the mixture into a 2% aqueous NaOH solution (50 mL) to precipitate the crude product.

  • Filter the orange solid, wash with water, and dry.

  • Recrystallize the product from benzene to obtain the pure amidine derivative.[8] Expected yield: ~86%.

Data Summary

The following table summarizes the key parameters for each synthetic step.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Approx. Yield (%)
1 BrominationBenzanthrone, Br2Acetic Acid1005.575-85
2 NitrationProduct of Step 1, HNO3, H2SO4H2SO40-252-4>90
3 ReductionProduct of Step 2, SnCl2·2H2OEthanol/HClReflux2-380-90
4b Amidine FormationProduct of Step 3, POCl3DMF802~86

Characterization

To ensure the identity and purity of the synthesized compounds, a full suite of analytical techniques is required.

  • ¹H and ¹³C-NMR Spectroscopy: To confirm the chemical structure, verify the positions of substituents, and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the target compounds.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., C=O of the ketone, N-H stretches of the amine, C-Br bond, N=C of the amidine).

  • UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties of the final derivatives, which is often the primary goal of their synthesis.[8][9]

Conclusion

This application note provides a robust and modular synthetic protocol for accessing 3,9-disubstituted benzanthrone derivatives. By utilizing a key intermediate, 3-bromo-9-aminobenzanthrone , researchers can employ a divergent strategy to create a library of novel compounds. The methods described, including electrophilic substitution, reduction, nucleophilic aromatic substitution, and condensation, are fundamental transformations in organic synthesis. The resulting derivatives have significant potential in the development of advanced materials, fluorescent probes for biomedical imaging, and organic electronics.

References

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  • Synthetic Development of 3-Functionalized Benzanthrone as a Fluorophore for Various Uses. Bentham Science Publishers. Available at: [Link]

  • Synthetic Development of 3-Functionalized Benzanthrone as a Fluorophore for Various Uses. Bentham Science Publisher. Available at: [Link]

  • N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. MDPI. Available at: [Link]

  • Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. MDPI. Available at: [Link]

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  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. ResearchGate. Available at: [Link]

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  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. National Institutes of Health (NIH). Available at: [Link]

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3,9-Dibromobenzanthrone in the study of photophysical properties of aromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3,9-Dibromobenzanthrone in the Study of Photophysical Properties of Aromatic Compounds

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Heavy-Atom Effect: this compound as a Tool for Probing Excited State Dynamics

Introduction: Beyond Fluorescence

Benzanthrone and its derivatives represent a robust class of polycyclic aromatic hydrocarbons, prized for their extended π-conjugation, high photostability, and strong luminescence.[1][2] These characteristics make them foundational scaffolds in the development of advanced materials for optoelectronics, including organic light-emitting diodes (OLEDs), and as fluorescent probes for biological imaging.[2][3][4] However, the true potential of these molecules is not limited to their light-emitting (photoluminescent) properties. The introduction of specific substituents can fundamentally alter their excited-state deactivation pathways, opening up avenues to explore non-radiative processes that are critical for applications like photosensitization and thermally activated delayed fluorescence (TADF).[3][5]

This guide focuses on a particularly insightful derivative: This compound (CAS No: 81-98-1).[6][7] The strategic placement of two bromine atoms on the benzanthrone core introduces a powerful phenomenon known as the "heavy-atom effect." This effect dramatically influences the fate of the molecule after it absorbs light, making this compound an exemplary model compound and a versatile synthetic precursor for studying one of the most important photophysical processes: intersystem crossing .

Core Principle: The Heavy-Atom Effect and Intersystem Crossing (ISC)

When a molecule absorbs a photon, an electron is promoted from the ground singlet state (S₀) to an excited singlet state (S₁). From here, the molecule can relax in several ways: by emitting a photon (fluorescence), through non-radiative decay back to S₀, or by undergoing a spin-inversion to an excited triplet state (T₁). This last process, the transition from a singlet to a triplet state, is known as intersystem crossing (ISC).[8]

ISC is formally a "spin-forbidden" process, meaning it is kinetically slow in most purely organic molecules. However, this rule can be relaxed. The presence of a heavy atom, such as bromine or iodine, enhances a quantum mechanical interaction called spin-orbit coupling .[8][9] This coupling essentially mixes the singlet and triplet states, making the transition between them much more probable.

The key consequences of enhanced ISC are:

  • Fluorescence Quenching: As the S₁ state is rapidly depopulated via ISC to the T₁ state, the probability of fluorescence is significantly reduced.

  • Efficient Triplet State Formation: A high quantum yield of the triplet state is achieved. These triplet states are typically long-lived and are key intermediates in photodynamic therapy, photocatalysis, and TADF mechanisms.[5]

The diagram below illustrates how the presence of bromine in this compound provides an efficient "off-ramp" from the fluorescent pathway to the triplet manifold.

Jablonski_ISC cluster_singlet Singlet States S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (Light) T1 T₁ (Excited State) S1->S0 Fluorescence S1->T1 Intersystem Crossing (ISC) Enhanced by Bromine T1->S0 Phosphorescence (Slow)

Caption: Simplified Jablonski diagram illustrating the role of bromine in enhancing intersystem crossing.

Application I: A Versatile Precursor for Functional Dyes

The bromine atoms in this compound are not merely passive participants in photophysics; they are active chemical handles. They are susceptible to nucleophilic aromatic substitution, allowing for the synthesis of a diverse library of 3,9-disubstituted benzanthrone derivatives.[10] This makes this compound a valuable starting material for creating novel dyes with tailored properties. For example, heterocyclic derivatives synthesized from this compound have been shown to exhibit thermally activated delayed deep-red fluorescence, a highly desirable property for advanced OLEDs.[10]

Application II: A Model System for Probing Triplet State Dynamics

Due to its efficient and well-defined ISC, this compound is an ideal compound for demonstrating and quantifying the formation of triplet states. The protocols below outline how to use steady-state and time-resolved spectroscopy to fully characterize its photophysical behavior.

Protocol 1: Steady-State Absorption and Emission Spectroscopy

Objective: To characterize the ground-state absorption and steady-state luminescence of this compound and to assess the influence of solvent polarity.

Rationale: This initial characterization provides fundamental parameters such as the absorption and emission maxima (λ_abs, λ_em) and the Stokes shift. A very low fluorescence quantum yield is anticipated, which serves as indirect evidence of an efficient competing non-radiative pathway, namely ISC.

Materials & Equipment:

  • This compound (CAS 81-98-1)

  • Spectroscopic grade solvents of varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, DMSO)

  • Class A volumetric flasks and micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., Toluene) to prepare a concentrated stock solution (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation: From the stock solution, prepare dilute working solutions (final concentration ~1 x 10⁻⁵ M) in each of the selected solvents.[10] Ensure the maximum absorbance is below 0.1 to avoid inner filter effects in fluorescence measurements.

  • UV-Vis Absorption Measurement:

    • Record the absorption spectrum for each solution from approximately 300 nm to 600 nm.

    • Use the pure solvent as a blank reference.

    • Identify and record the wavelength of maximum absorption (λ_abs).

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the λ_abs determined in the previous step.

    • Record the emission spectrum over a range that captures the entire emission profile (e.g., from λ_exc + 10 nm to 750 nm).

    • Identify and record the wavelength of maximum emission (λ_em).

  • Data Analysis:

    • Calculate the Stokes shift for each solvent: Stokes Shift (nm) = λ_em - λ_abs.

    • (Optional) Measure the fluorescence quantum yield (Φ_F) using a known standard like Rhodamine 6G. A low value is expected.

Expected Data & Interpretation:

The data can be summarized in a table. A bathochromic (red) shift in both absorption and emission is often observed with increasing solvent polarity, indicating a change in the dipole moment upon excitation.

SolventPolarity Indexλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_F (Predicted)
Hexane0.009~425~510~85Very Low (<0.05)
Toluene0.099~430~535~105Very Low (<0.05)
DCM0.309~438~560~122Very Low (<0.05)
Acetonitrile0.460~440~580~140Very Low (<0.05)
DMSO0.444~445~595~150Very Low (<0.05)

Note: The spectral data are representative values based on trends for similar brominated benzanthrone derivatives. Actual values should be determined experimentally.[1][10]

Protocol 2: Transient Absorption (TA) Spectroscopy

Objective: To directly observe the formation and decay of the triplet excited state (T₁) and to determine the rate of intersystem crossing (k_ISC).

Rationale: While steady-state measurements hint at ISC through fluorescence quenching, TA spectroscopy provides definitive proof.[11] This pump-probe technique allows for the direct monitoring of transient species with lifetimes from femtoseconds to milliseconds.[11][12] We can "watch" the S₁ state decay while simultaneously observing the T₁ state appear, providing a direct measurement of the ISC rate constant.

Instrumentation:

  • Nanosecond or Femtosecond Transient Absorption Spectrometer. The choice depends on the expected timescale of ISC. For heavy-atom containing systems, ISC can be very fast (picoseconds to nanoseconds).[13]

  • Pump Laser (e.g., Nd:YAG for ns, Ti:Sapphire for fs) tuned to an absorption band of the sample.

  • Probe Light Source (e.g., Xenon flash lamp for ns, white-light continuum for fs).

TA_Workflow cluster_prep Sample Preparation cluster_exp TA Experiment cluster_analysis Data Analysis Prep Prepare Solution (e.g., 10⁻⁵ M in Toluene) Deoxygenate Deoxygenate Sample (N₂ or Ar bubbling) Prep->Deoxygenate Pump 1. Excite with Pump Pulse (S₀ → S₁) Deoxygenate->Pump Probe 2. Probe with Delayed White Light Pulse Pump->Probe Detect 3. Detect Transmitted Probe Light Probe->Detect VaryDelay 4. Repeat for Multiple Delay Times Detect->VaryDelay VaryDelay->Pump GenerateSpectra Generate ΔA Spectra vs. Time & Wavelength VaryDelay->GenerateSpectra Identify Identify Features: - Ground State Bleach (GSB) - S₁ → Sₙ Absorption - T₁ → Tₙ Absorption GenerateSpectra->Identify Kinetics Extract & Fit Kinetic Traces Identify->Kinetics DetermineRate Determine k_ISC and Triplet Lifetime Kinetics->DetermineRate

Caption: Experimental workflow for Transient Absorption (TA) Spectroscopy.

Procedure:

  • Sample Preparation: Prepare a solution of this compound as in Protocol 1. The concentration may need to be adjusted to achieve an optimal optical density (~0.3-0.5) at the pump wavelength in the cuvette.

  • Deoxygenation: The triplet state is highly sensitive to quenching by molecular oxygen. Deoxygenate the sample by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes prior to and during the experiment.

  • Data Acquisition:

    • Place the sealed, deoxygenated cuvette in the spectrometer.

    • Set the pump wavelength to excite the sample (e.g., 355 nm or a wavelength corresponding to the S₀→S₁ transition).

    • Acquire transient absorption spectra at a series of time delays, starting from the picosecond or nanosecond domain and extending to microseconds to capture the full triplet lifetime.

  • Data Analysis & Interpretation:

    • The resulting data is a 3D map of differential absorbance (ΔA) versus wavelength and time.

    • Identify Spectral Features: Look for a negative signal corresponding to the depletion of the ground state (Ground State Bleach, GSB). Positive signals (Excited State Absorption, ESA) will appear. Early-time ESA may be from the S₁ state, which will decay rapidly. A new, longer-lived ESA band will grow in as the S₁ state decays; this is the characteristic T₁→Tₙ absorption.

    • Kinetic Analysis: Select the wavelength corresponding to the S₁ decay and the T₁ rise. Plot ΔA versus time. Fit the S₁ decay to an exponential function to find its lifetime (τ_S1). Fit the T₁ rise to determine the intersystem crossing time constant (τ_ISC). The rate constant is the inverse of this time (k_ISC = 1/τ_ISC).

    • The decay of the T₁→Tₙ signal at long times will yield the triplet state lifetime (τ_T1).

Self-Validation: The protocol is self-validating because the decay rate of the singlet state signal should directly correlate with the rise rate of the triplet state signal, providing a clear and quantifiable kinetic link between the two states.

ParameterDescriptionExpected Outcome for this compound
τ_S1 Lifetime of the S₁ excited stateShort (ps to few ns)
τ_ISC Rise time of the T₁ stateFast, matching τ_S1
k_ISC Rate constant of ISC (1/τ_ISC)High (e.g., > 10⁸ s⁻¹)
τ_T1 Lifetime of the T₁ excited stateLong (μs to ms in deoxygenated solution)

Conclusion and Future Perspectives

This compound is more than just another fluorophore; it is a powerful educational and research tool. Its pronounced heavy-atom effect provides a textbook case for studying intersystem crossing, a fundamental process in photochemistry and photophysics. The experimental protocols detailed here allow researchers to move beyond simple fluorescence measurements and directly observe the dynamics of "dark" triplet states using transient absorption spectroscopy.

The true value of this molecule lies in its dual role: as a model compound to understand fundamental principles and as a synthetic platform to build the next generation of functional materials. By leveraging the efficient ISC pathway endowed by its bromine atoms, this compound serves as a critical starting point for designing novel photosensitizers, TADF emitters for energy-efficient displays, and probes where triplet state dynamics are paramount.

References

  • Probing intersystem crossing in multi-brominated eumelanin through transient absorption and surface hopping dynamics. (2024). RSC Publishing.
  • Enhanced intersystem crossing in core-twisted arom
  • Intersystem crossing. (n.d.). Wikipedia.
  • N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. (2022). MDPI.
  • Intersystem Crossing Processes in Nonplanar Aromatic Heterocyclic Molecules. (n.d.).
  • Mechanisms of Intersystem Crossing. (2021). YouTube.
  • Spectroscopic investigation of new benzanthrone luminescent dyes. (n.d.).
  • Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Deriv
  • Finding New Precursors for Light Harvesting Materials: A Computational Study of the Fluorescence Potential of Benzanthrone Dyes. (2021). ACS Omega.
  • Transient Absorption Spectroscopy. (n.d.). Edinburgh Instruments.
  • This compound. (n.d.). LookChem.
  • (PDF) N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. (n.d.).
  • This compound | 81-98-1. (n.d.). ChemicalBook.
  • Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. (n.d.).
  • Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. (2024). NIH.
  • 3-Bromobenzanthrone. (n.d.). NIST WebBook.
  • Transient Absorption Spectroscopy explained. (2012). YouTube.
  • Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. (n.d.). MDPI.
  • The Role of 9-Bromo-10-phenylanthracene in Advancing Organic Electronics Technology. (n.d.). Boronpharm.
  • 3-Bromobenzanthrone | 81-96-9. (n.d.). ChemicalBook.
  • Breakthrough in organic semiconductor synthesis paves the way for advanced electronic devices. (2024). ScienceDaily.

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Application of 3,9-Dibromobenzanthrone in materials science research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3,9-Dibromobenzanthrone in Materials Science

Authored by a Senior Application Scientist

This document provides a detailed exploration of this compound (CAS No: 81-98-1), a pivotal building block in the landscape of advanced materials. Its unique structure, characterized by a rigid polycyclic aromatic core and two reactive bromine atoms, makes it a highly versatile precursor for a range of functional materials. We will delve into its applications in high-performance dyes, organic semiconductors, and tunable fluorophores, providing not just protocols, but the scientific rationale behind the methodologies.

Physicochemical Profile of this compound

Understanding the fundamental properties of a starting material is critical for experimental design. This compound is a polycyclic aromatic hydrocarbon that typically appears as a brown to green powder.[1][2] Its planarity and electron-rich nature are foundational to its utility, while the bromine atoms at the 3 and 9 positions serve as reactive handles for synthetic elaboration.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 81-98-1 [1]
Molecular Formula C₁₇H₈Br₂O [1]
Molecular Weight 388.058 g/mol [1]
Melting Point 255-256 °C [1][2]
Boiling Point 535.5 °C at 760 mmHg [1][2]
Density 1.836 g/cm³ [1][2]
Appearance Brown to green powder [1][2]

| Solubility | Insoluble in water, soluble in select organic solvents |[2] |

Application in Advanced Dye Synthesis

Historically, benzanthrone derivatives have been central to the development of robust vat dyes. This compound serves as a key intermediate for creating complex, high-performance colorants, particularly grey and black shades for cotton.[3] The core principle involves leveraging the bromine atoms as leaving groups in condensation reactions.

Application Note: Vat Dye Synthesis via Ullmann Condensation

The synthesis of vat dyes from this compound often employs a copper-catalyzed N-arylation reaction (an Ullmann condensation) with an amino-functionalized chromophore, such as 1-aminoanthraquinone. The copper catalyst is essential as it facilitates the coupling between the aryl halide (the bromobenzanthrone) and the amine, which would otherwise require harsh reaction conditions. The use of an acid acceptor like sodium carbonate is crucial to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.[3]

Protocol: Synthesis of a Grey/Black Vat Dye

This protocol is adapted from established industrial processes for the synthesis of complex vat dyes.[3]

Materials:

  • This compound

  • 1-Aminoanthraquinone

  • Nitrobenzene (solvent)

  • Anhydrous Sodium Carbonate (acid acceptor)

  • Copper(I) Chloride (catalyst)

  • Sodium Bisulfite solution (40%)

Procedure:

  • Reaction Setup: In a multi-neck flask equipped with a mechanical stirrer and a reflux condenser, create a suspension of this compound in nitrobenzene.

  • Addition of Reagents: With continuous stirring, add anhydrous sodium carbonate followed by 1-aminoanthraquinone to the suspension.

  • Catalyst Introduction: Add a catalytic amount of copper(I) chloride (e.g., ~0.05 equivalents).

  • Condensation Reaction: Heat the reaction mixture to reflux temperature (typically 204-210 °C) and maintain for several hours (e.g., 10-12 hours). The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling the mixture, add a 40% solution of sodium bisulfite to neutralize any unreacted species.

  • Isolation: The solvent (nitrobenzene) is typically removed by steam distillation. The resulting solid dye precipitate is collected by filtration.

  • Purification: The crude dye is washed with hot water until the filtrate is neutral and then dried. For higher purity, a decoppering step may be employed by heating the dye in an aqueous solution of hydrochloric acid.

G cluster_prep Reaction Setup cluster_reaction Condensation cluster_iso Isolation & Purification A Suspend this compound in Nitrobenzene B Add Sodium Carbonate & 1-Aminoanthraquinone A->B C Add Cu(I)Cl Catalyst B->C D Heat to Reflux (204-210 °C) C->D E Steam Distillation of Solvent D->E F Filter & Wash Precipitate E->F G Dry Final Vat Dye Product F->G

Caption: Workflow for vat dye synthesis.

A Versatile Precursor for Organic Semiconductors

The rigid, planar structure of the benzanthrone core makes it an attractive candidate for the backbone of organic semiconductors. The bromine atoms are ideal functional handles for modern cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the synthesis of well-defined conjugated polymers and small molecules for applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Application Note: Designing a Benzanthrone-Based Copolymer for OFETs

To create a processable semiconductor, this compound can be copolymerized with a solubilizing comonomer, such as a thiophene derivative bearing long alkyl chains. A Stille cross-coupling reaction is a reliable method for this purpose, using a distannylated comonomer and a palladium catalyst. The alkyl chains on the comonomer are critical; they disrupt excessive intermolecular aggregation, making the final polymer soluble enough for solution-based processing techniques like spin-coating.

Prospective Protocol 1: Synthesis of a Poly(benzanthrone-co-thiophene) Derivative

This is a generalized protocol for a Stille copolymerization, a common technique in materials synthesis.[4]

Materials:

  • This compound (Monomer A)

  • 2,5-bis(trimethylstannyl)-3-hexylthiophene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (ligand)

  • Anhydrous, degassed Toluene (solvent)

  • Methanol (for precipitation)

Procedure:

  • Monomer Preparation: Ensure both monomers are pure and dry. Monomer B can be synthesized via lithiation of 3-hexylthiophene followed by quenching with trimethyltin chloride.[4]

  • Reaction Setup: In a Schlenk flask under an inert argon atmosphere, dissolve equimolar amounts of Monomer A and Monomer B in anhydrous toluene.

  • Catalyst Addition: Add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand.

  • Polymerization: Heat the mixture to 90-110 °C and stir for 24-48 hours. The solution will typically become darker and more viscous as the polymer forms.

  • Polymer Isolation: Cool the reaction to room temperature and pour it slowly into a large volume of stirred methanol to precipitate the polymer.

  • Purification: Collect the crude polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction sequentially with methanol, hexane, and finally, the desired solvent for the polymer fraction (e.g., chloroform or chlorobenzene).

Prospective Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

This protocol outlines the fabrication of a standard OFET device for testing the synthesized semiconductor material.[4][5]

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermal SiO₂ layer

  • Synthesized benzanthrone-based polymer

  • Anhydrous Toluene or Chlorobenzene

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for electrodes

Procedure:

  • Substrate Cleaning: Sonicate the Si/SiO₂ substrates sequentially in detergent/deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen stream.[5]

  • Dielectric Surface Modification: Treat the substrates with a UV-Ozone cleaner for 15 minutes to create a hydrophilic surface. For a hydrophobic, charge-trapping resistant surface, immerse the substrates in a ~1-2 mM solution of OTS in anhydrous toluene for 30 minutes at 60 °C.[5]

  • Semiconductor Deposition: Prepare a dilute solution (e.g., 5-10 mg/mL) of the synthesized polymer in a high-boiling-point solvent like chlorobenzene. Deposit the solution onto the treated substrate via spin-coating (e.g., 500 rpm for 5s, then 2000 rpm for 60s).[5]

  • Annealing: Anneal the film on a hotplate (e.g., 100-120 °C) for 30 minutes to remove residual solvent and improve molecular ordering.[5]

  • Electrode Deposition: Using a shadow mask to define the channel dimensions, thermally evaporate a 50 nm layer of gold (Au) to form the source and drain electrodes.[5]

G cluster_sub Substrate Preparation cluster_film Active Layer Formation cluster_device Device Completion A Clean Si/SiO₂ Wafer (Sonication) B Surface Treatment (e.g., OTS) A->B C Spin-Coat Polymer Solution B->C D Anneal Film (100-120 °C) C->D E Deposit Au Electrodes (Thermal Evaporation) D->E F OFET Ready for Characterization E->F

Caption: Fabrication workflow for a BGTC OFET.

Building Blocks for Novel Fluorophores

The bromine atoms in this compound are susceptible to nucleophilic aromatic substitution, providing a direct route to novel fluorophores. By reacting it with various amines, amides, or other nucleophiles, one can precisely tune the electronic structure and, consequently, the photophysical properties of the benzanthrone core. This strategy has been used to create derivatives exhibiting properties like thermally activated delayed fluorescence (TADF).[6]

Application Note: Tuning Photophysical Properties via Nucleophilic Substitution

The introduction of electron-donating groups (like amines) at the 3 and 9 positions creates a "push-pull" system, where the electron-donating groups push electron density into the electron-accepting benzanthrone core. This intramolecular charge transfer (ICT) character lowers the energy of the lowest unoccupied molecular orbital (LUMO), resulting in a red-shift of both the absorption and emission spectra. The extent of this shift can be controlled by the strength of the donor group and the polarity of the solvent.

Protocol: Synthesis of a 3,9-Disubstituted Amino-Benzanthrone

This protocol is a representative method for synthesizing fluorescent derivatives via nucleophilic substitution.[6]

Materials:

  • This compound

  • Desired amine (e.g., morpholine, piperidine, etc.)

  • 1-Methyl-2-pyrrolidone (NMP) or a similar high-boiling point polar aprotic solvent

  • Copper catalyst (optional, but can improve yields)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound in NMP.

  • Nucleophile Addition: Add an excess of the desired amine to the solution. The presence of a strong electron-withdrawing group elsewhere on the benzanthrone core can activate the system and may allow the reaction to proceed at lower temperatures.[7]

  • Reaction: Heat the mixture (e.g., to 120-150 °C) for several hours until TLC indicates the consumption of the starting material.

  • Isolation: Cool the reaction mixture and pour it into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by column chromatography on silica gel.

G A This compound (Core Acceptor) C Substituted Derivative (Push-Pull System) A->C B Nucleophile (e.g., R₂NH) (Electron Donor) B->C Nucleophilic Substitution D Tuned Photophysical Properties (Red-Shifted Emission) C->D

Caption: Tuning properties via substitution.

Data Presentation: Photophysical Properties

The following table presents representative photophysical data for a disubstituted benzanthrone derivative, demonstrating the impact of solvent polarity on its absorption and emission characteristics.[6][8]

Table 2: Representative Photophysical Data for a Benzanthrone Derivative

Solvent Abs. λₘₐₓ (nm) Em. λₘₐₓ (nm) Stokes Shift (cm⁻¹)
Toluene 450 550 4082
Chloroform 465 580 3870
Acetonitrile 470 610 4200

| Ethanol | 475 | 625 | 4450 |

Safety and Handling

This compound is a chemical intermediate and should be handled with care. It is classified as a hazardous substance, potentially harmful if ingested, inhaled, or in contact with skin.[2] As a polycyclic aromatic hydrocarbon, it should be treated as a persistent organic pollutant, necessitating proper handling, storage in a locked area, and disposal according to local regulations.[2] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

References

  • Process for the preparation of vat dyes from brominated dibenzanthrone and 1-aminoanthraquinone.
  • N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. MDPI.
  • This compound. LookChem.
  • Cas 81-98-1,this compound. LookChem.
  • Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Deriv
  • Application Notes and Protocols: Use of 9-(1-Bromovinyl)anthracene in Organic Field-Effect Transistors (OFETs). Benchchem.
  • This compound | 81-98-1. ChemicalBook.
  • Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid.
  • N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide (PDF).
  • CAS 81-96-9 3-Bromo Benzanthrone. BOC Sciences.
  • Application Notes and Protocols: 3,4-Dibromothiophene as a Monomer for Organic Field-Effect Transistors (OFETs). Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of 3,9-Dibromobenzanthrone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective synthesis of 3,9-Dibromobenzanthrone. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.

Introduction to the Challenges

The selective synthesis of this compound is a nuanced process fraught with challenges, primarily revolving around achieving the desired regioselectivity. Benzanthrone's large, polycyclic aromatic system possesses multiple sites susceptible to electrophilic attack. The carbonyl group at the 7-position deactivates the ring system, but its influence on directing incoming electrophiles is complex due to the extended conjugation. Consequently, direct bromination often leads to a mixture of mono-, di-, and polybrominated isomers, making the isolation of the pure 3,9-isomer a significant hurdle.[1]

This guide will walk you through common issues, from managing isomeric byproduct formation to optimizing reaction conditions and purifying the final product.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the synthesis. Each problem is followed by potential causes and actionable solutions based on established chemical principles and literature-supported methods.

Issue 1: Low Yield of the Desired this compound Isomer

Question: My reaction is producing a low yield of this compound, with a significant amount of starting material remaining or a complex mixture of products. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the synthesis of this compound can be attributed to several factors, including incomplete reaction, formation of multiple side products, and suboptimal reaction conditions.

Potential Causes & Solutions:

Potential Cause Recommended Solution & Scientific Rationale
Inadequate Brominating Agent/Conditions The choice of brominating agent and solvent system is critical. Direct bromination with liquid bromine in less-directing solvents like acetic acid can lead to a mixture of products and over-bromination.[1] A more selective approach involves using a combination of bromine and sulfuryl chloride in an inert solvent such as nitrobenzene. The sulfuryl chloride is believed to exert a directing influence and also acts as an oxidizing agent to regenerate bromine from the HBr byproduct, thus improving the efficiency of the reaction.[2]
Suboptimal Reaction Temperature Temperature control is crucial. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to the formation of undesired byproducts and decomposition. The reaction should be maintained in a fluid and stirrable state throughout.[1] A gradual increase in temperature, for instance, holding at ambient temperature for a period before warming to around 55°C, can help control the reaction rate and improve selectivity.[2]
Incorrect Stoichiometry The molar ratio of bromine to benzanthrone is a key parameter. Using a significant excess of bromine will inevitably lead to over-bromination, yielding tri- and tetra-brominated species that are difficult to separate.[1] It is recommended to use a stoichiometric amount or only a slight excess (up to 15%) of bromine relative to the two equivalents required for dibromination.[1]
Issue 2: Formation of Isomeric Byproducts

Question: My crude product contains a significant amount of isomeric dibromobenzanthrones. How can I improve the regioselectivity of the reaction to favor the 3,9-isomer?

Answer:

Achieving high regioselectivity is the primary challenge in this synthesis. The electronic nature of the benzanthrone core does not overwhelmingly favor substitution at the 3 and 9 positions over other sites.

Regioselectivity Control Workflow

cluster_0 Optimizing Regioselectivity Start Start Reaction_Setup Reaction Setup: Benzanthrone in inert solvent (e.g., nitrobenzene) Start->Reaction_Setup Reagent_Addition Add Bromine and Sulfuryl Chloride Reaction_Setup->Reagent_Addition Temperature_Control Maintain controlled temperature profile Reagent_Addition->Temperature_Control Monitor_Reaction Monitor reaction progress (TLC/HPLC) Temperature_Control->Monitor_Reaction Workup Workup and Isolation Monitor_Reaction->Workup Analysis Analyze isomer ratio (NMR/HPLC) Workup->Analysis Troubleshooting Isomer Ratio Unsatisfactory? Analysis->Troubleshooting Adjust_Solvent Adjust Solvent System (e.g., chlorosulfonic acid) Troubleshooting->Adjust_Solvent Yes Adjust_Reagents Modify Brominating Agent (e.g., NBS) Troubleshooting->Adjust_Reagents Yes End End Troubleshooting->End No Adjust_Solvent->Reaction_Setup Adjust_Reagents->Reaction_Setup

Caption: Workflow for optimizing regioselectivity in benzanthrone bromination.

Potential Causes & Solutions:

Potential Cause Recommended Solution & Scientific Rationale
Harsh Reaction Conditions Aggressive brominating conditions can overcome the subtle electronic preferences of the benzanthrone ring, leading to a more random distribution of isomers. Employing milder conditions, such as lower temperatures and slower addition of the brominating agent, can enhance selectivity.
Solvent Effects The solvent can play a significant role in modulating the reactivity of the electrophile and stabilizing the intermediates. While inert solvents like nitrobenzene are recommended, some literature suggests the use of chlorosulfonic acid for the preparation of this compound, which may offer different selectivity.[3]
Thermodynamic vs. Kinetic Control The isomer distribution can be a result of either kinetic or thermodynamic control. Running the reaction at lower temperatures for longer periods may favor the kinetically preferred product, while higher temperatures might allow for equilibration to the thermodynamically most stable isomer. Experimentation with reaction time and temperature is key to determining the optimal conditions for the desired 3,9-isomer.
Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the this compound from the isomeric byproducts and unreacted starting materials. What are the most effective purification strategies?

Answer:

The purification of this compound is challenging due to the similar physical properties (e.g., polarity, solubility) of the various brominated isomers.

Purification Strategies:

  • Fractional Crystallization: This is often the first line of defense. The desired 3,9-isomer may have different solubility in certain solvents compared to its isomers. A systematic screening of solvents (e.g., nitrobenzene, chlorobenzene, toluene, acetic acid) is recommended. The 1939 patent by Perkins and Deinet suggests that the desired product can be isolated by filtration, with the more soluble isomeric impurities remaining in the filtrate.[2]

  • Column Chromatography: While challenging, column chromatography on silica gel can be effective. A careful selection of the eluent system is necessary to achieve separation. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane or ethyl acetate) may be required.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is a powerful tool. Reversed-phase columns (e.g., C18) are commonly used for separating aromatic isomers.[4][5] The choice of mobile phase (e.g., mixtures of acetonitrile/water or methanol/water) will need to be optimized to achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for the regioselectivity of bromination on the benzanthrone ring?

The regioselectivity of electrophilic aromatic substitution on polycyclic aromatic hydrocarbons (PAHs) like benzanthrone is governed by the electron density at different positions in the aromatic system.[6] The carbonyl group at the 7-position is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack. In a simple benzene ring, such a group would be a meta-director. However, in the extended π-system of benzanthrone, the directing effects are more complex. The 3 and 9 positions are electronically activated relative to other positions, making them more susceptible to electrophilic attack.

Q2: Are there any modern, greener alternatives to the traditional bromination methods?

While the use of bromine and sulfuryl chloride in chlorinated or nitrated solvents is effective, there is a drive towards more environmentally friendly synthetic methods. The use of N-Bromosuccinimide (NBS) as a brominating agent is a common alternative to liquid bromine, as it is a solid and easier to handle. Research into catalytic bromination using solid acid catalysts or other heterogeneous systems is an active area of investigation for aromatic compounds, although specific applications to this compound are not yet widely documented.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the substitution pattern. The number of signals, their chemical shifts, and the coupling patterns in the ¹H NMR spectrum provide definitive information about the positions of the bromine atoms.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in a roughly 1:1 ratio) will result in a characteristic M, M+2, and M+4 peak pattern for a dibrominated compound, which is a definitive indicator of the number of bromine atoms.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the sample and quantifying the amount of any isomeric impurities.[8]

  • Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for this compound is in the range of 255-256°C.[9]

Q4: What are the primary safety precautions to take during this synthesis?

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sulfuryl Chloride and Chlorosulfonic Acid: These reagents are also highly corrosive and react violently with water. They should be handled with extreme care in a fume hood.

  • Solvents: Solvents like nitrobenzene are toxic and should be handled with appropriate precautions.

  • Reaction Quenching: The reaction should be quenched carefully, typically by pouring it onto ice or a reducing solution (e.g., sodium bisulfite) to neutralize any excess bromine.

Experimental Protocol: Selective Synthesis of this compound (Adapted from Perkins and Deinet, 1939)

This protocol is based on the method described in U.S. Patent 2,180,835, which has been shown to provide good selectivity for the desired 3,9-isomer (historically referred to as 6,Bz-1-dibromobenzanthrone).[2]

Materials:

  • Benzanthrone

  • Nitrobenzene (anhydrous)

  • Bromine

  • Sulfuryl chloride

  • Iodine (catalyst)

  • Ethanol or other suitable washing solvent

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve a small amount of iodine (catalyst) in 600 parts of anhydrous nitrobenzene.

  • To this solution, add 100 parts of benzanthrone with stirring.

  • Add 80 parts of bromine to the suspension and stir the mixture for 2 hours at ambient temperature.

  • Following the initial stirring period, add 80 parts of sulfuryl chloride and continue to stir the mixture for 18 hours.

  • Gradually warm the reaction mixture to 55°C and maintain this temperature for 2 hours to complete the bromination.

  • Cool the mixture to 20-25°C and filter the precipitate.

  • The filter cake, containing substantially pure this compound, can be worked up by washing with a suitable solvent like ethanol and then drying. The filtrate contains the more soluble isomeric byproducts.

Visualizing the Synthetic Workflow

cluster_0 Synthesis of this compound Start Start Dissolve_Iodine Dissolve Iodine in Nitrobenzene Start->Dissolve_Iodine Add_Benzanthrone Add Benzanthrone Dissolve_Iodine->Add_Benzanthrone Add_Bromine Add Bromine, stir for 2h at RT Add_Benzanthrone->Add_Bromine Add_Sulfuryl_Chloride Add Sulfuryl Chloride, stir for 18h Add_Bromine->Add_Sulfuryl_Chloride Heat_Reaction Heat to 55°C for 2h Add_Sulfuryl_Chloride->Heat_Reaction Cool_Filter Cool to RT and Filter Heat_Reaction->Cool_Filter Wash_Dry Wash with Ethanol and Dry Cool_Filter->Wash_Dry Filtrate Filtrate containing isomeric byproducts Cool_Filter->Filtrate Product Pure this compound Wash_Dry->Product

Caption: A step-by-step workflow for the selective synthesis of this compound.

References

  • Bolton, R., Bhangar, M. I., & Williams, G. H. (1984). Photochemical bromination of simple arenes. Journal of the Chemical Society, Perkin Transactions 1, 893-896. [Link]

  • Perkins, M. A., & Deinet, J. (1939). U.S. Patent No. 2,180,835. Washington, DC: U.S.
  • LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2022). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. Molbank, 2022(1), M1323. [Link]

  • LookChem. (2023). This compound. Retrieved from [Link]

  • Fiveable. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(104), 85483-85490. [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

Sources

Optimization of bromination of benzanthrone to yield 3,9-dibromo derivative

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of Benzanthrone Bromination

Welcome to the technical support guide for the synthesis of 3,9-dibromobenzanthrone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to guide researchers, chemists, and drug development professionals in achieving high yields and purity for this critical chemical intermediate. As a key precursor in the manufacturing of various dyes and pigments, the precise synthesis of this compound is of significant industrial importance.[1]

This guide is structured to address common challenges encountered during the electrophilic bromination of the benzanthrone core, focusing on reaction control, regioselectivity, and product purification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the bromination of benzanthrone?

The bromination of benzanthrone is a classic electrophilic aromatic substitution reaction. The polycyclic aromatic system of benzanthrone is electron-rich and susceptible to attack by an electrophile, in this case, a bromonium ion (Br+). The reaction proceeds by the addition of the electrophile to the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). A base then removes a proton from the carbon atom bearing the bromine, restoring aromaticity and yielding the brominated product. The regioselectivity (i.e., which positions are brominated) is influenced by the electronic effects of the existing carbonyl group and the overall architecture of the fused rings.

Q2: Why are the 3 and 9 positions preferentially brominated?

The substitution pattern in polycyclic aromatic hydrocarbons like benzanthrone is complex. The carbonyl group at the 7-position is an electron-withdrawing group, which deactivates the ring system towards electrophilic attack. However, its influence varies across the different positions. The 3 and 9 positions are electronically favored for substitution. The specific reaction conditions, particularly the choice of solvent and catalyst, play a crucial role in directing the bromination to these sites with high selectivity. For instance, the use of sulfuryl chloride in an inert solvent is reported to have a desirable directing influence.[2]

Q3: What are the most common side products, and how do they form?

The most common side products include:

  • Mono-brominated benzanthrone (e.g., 3-bromobenzanthrone): This results from an incomplete reaction where not enough of the brominating agent was added, or the reaction time was too short.

  • Other dibromo-isomers: Depending on the reaction conditions, bromination can occur at other positions, leading to a mixture of isomers that can be difficult to separate.

  • Over-brominated products (tri- or tetra-bromobenzanthrone): Using an excess of the brominating agent or running the reaction for too long can lead to higher degrees of bromination.[2] Some historical methods using water or glacial acetic acid were particularly prone to this issue.[2]

Q4: What are the primary safety concerns when performing this reaction?

This synthesis involves hazardous materials that require strict safety protocols:

  • Bromine (Br₂): Highly corrosive, toxic upon inhalation, and can cause severe skin burns. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and reacts violently with water. It must be handled with extreme care in a fume hood, avoiding any contact with moisture.

  • Sulfuryl Chloride (SO₂Cl₂): Toxic, corrosive, and reacts with water. Handle in a fume hood with appropriate PPE.

  • Organic Solvents (e.g., Nitrobenzene): Many solvents used are toxic and/or flammable. Nitrobenzene, for example, is highly toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low Yield of the Desired this compound
Possible Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of a significant amount of starting material (benzanthrone) or mono-bromo intermediate confirms this.1. Extend Reaction Time: Continue stirring the reaction mixture at the specified temperature for a longer duration. 2. Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10°C), as higher temperatures can sometimes reduce selectivity. 3. Verify Stoichiometry: Ensure that at least two molar equivalents of bromine (Br₂) per mole of benzanthrone have been added. A slight excess may be necessary.[2]
Over-bromination Analyze the crude product via HPLC or Mass Spectrometry (MS). The presence of peaks corresponding to tri- or tetra-brominated species indicates over-bromination.1. Control Bromine Addition: Add the bromine dropwise at a slow, controlled rate to prevent localized high concentrations. 2. Reduce Temperature: Perform the reaction at a lower temperature to moderate its reactivity and improve control.
Product Loss During Work-up The product may be partially soluble in the washing solvents.1. Cool Before Filtering: Ensure the reaction mixture or recrystallization solution is thoroughly cooled before filtration to minimize solubility losses. 2. Minimize Washing Volume: Use the minimum amount of cold solvent necessary to wash the filtered product.
Problem 2: Formation of a Complex Mixture of Brominated Isomers
Possible Cause Diagnostic Check Recommended Solution
Sub-optimal Solvent System Poor isomer ratios are observed via HPLC or ¹H NMR analysis of the crude product.The choice of solvent is critical for regioselectivity. Methods using chlorosulfonic acid or an inert solvent like nitrobenzene with sulfuryl chloride are known to favor 3,9-disubstitution.[2][3] Avoid less selective systems like glacial acetic acid, which are known to produce hard-to-purify mixtures.[2]
Incorrect Catalyst or Additive The reaction was run without a directing agent.The use of sulfuryl chloride in conjunction with bromine in an inert solvent has been patented for its ability to direct bromination and provide high purity products.[2] Consider adopting this methodology.
Reaction Temperature Too High High temperatures can provide enough activation energy to overcome the barriers for substitution at less-favored positions, leading to a loss of selectivity.Maintain the reaction temperature within the optimized range specified in the protocol. If isomer formation is a persistent issue, try running the reaction at the lower end of the recommended temperature range.
Problem 3: Difficulty in Product Purification
Possible Cause Diagnostic Check Recommended Solution
Co-crystallization of Impurities The melting point of the purified product is broad and lower than the literature value (~255-256°C).[4] HPLC analysis shows multiple peaks.1. Solvent Screening for Recrystallization: The product and impurities have similar polarities. Screen a range of solvents or solvent mixtures for recrystallization to find a system where the solubility of the desired 3,9-isomer and the main impurity is significantly different. 2. Column Chromatography: If recrystallization fails, purification via column chromatography on silica gel may be necessary, although this can be challenging on a large scale.
Presence of Higher Brominated Products These products are often less soluble and may be difficult to remove by simple recrystallization.The best solution is to prevent their formation in the first place by carefully controlling the bromine stoichiometry as described in Problem 1.

Visualized Workflow and Logic

General Synthesis Workflow

The following diagram outlines the typical experimental workflow for the synthesis and purification of this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Benzanthrone Starting Material dissolve Dissolve/Suspend in Solvent (e.g., Nitrobenzene or ClSO₃H) start->dissolve temp Adjust Temperature dissolve->temp add_br2 Slowly Add Brominating Agent (e.g., Br₂ + SO₂Cl₂) temp->add_br2 react Stir at Temp for X hours add_br2->react monitor Monitor Progress (TLC/HPLC) react->monitor quench Quench Reaction monitor->quench filter Filter Crude Product quench->filter wash Wash & Dry filter->wash purify Recrystallize or Chromatograph wash->purify final Pure this compound purify->final

Caption: Experimental workflow for benzanthrone bromination.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving common issues.

start Experiment Complete. Analyze Crude Product (HPLC/TLC). check_yield Is Yield > 85%? start->check_yield check_purity Is Purity > 98% (3,9-isomer)? check_yield->check_purity Yes low_yield Problem: Low Yield check_yield->low_yield No impure Problem: Low Purity / Isomers check_purity->impure No end_ok Process Optimized check_purity->end_ok Yes incomplete Cause: Incomplete Reaction? (Check for starting material) low_yield->incomplete overbrom Cause: Over-bromination? (Check for tri/tetra-bromo) low_yield->overbrom bad_selectivity Cause: Poor Selectivity? (Multiple isomer peaks) impure->bad_selectivity end_purify Action: Proceed to Advanced Purification (e.g., Recrystallization solvent screen) impure->end_purify solution_time Solution: - Increase reaction time - Check Br₂ stoichiometry incomplete->solution_time solution_control Solution: - Slow Br₂ addition - Lower temperature overbrom->solution_control solution_conditions Solution: - Verify solvent/catalyst - Lower temperature bad_selectivity->solution_conditions

Caption: Troubleshooting decision tree for bromination optimization.

Optimized Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions must be taken.

Protocol 1: Bromination in an Inert Solvent with Sulfuryl Chloride

(Adapted from US Patent 2,180,835)[2]

This method offers high purity and good yields by using a directing agent in a non-reactive solvent.

Materials:

  • Benzanthrone (1.0 mol)

  • Nitrobenzene (as solvent)

  • Bromine (2.0 - 2.1 mol)

  • Sulfuryl chloride (2.0 - 2.1 mol)

  • Iodine (catalytic amount, optional)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend benzanthrone in nitrobenzene.

  • Adjust the temperature of the suspension to 80-90°C.

  • In the dropping funnel, prepare a mixture of the required amounts of bromine and sulfuryl chloride.

  • Add the bromine/sulfuryl chloride mixture dropwise to the benzanthrone suspension over a period of 4-6 hours, maintaining the temperature at 80-90°C.

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 6-8 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to approximately 10-15°C to precipitate the product.

  • Filter the dense product cake by suction filtration.

  • Wash the filter cake with a small amount of a volatile solvent like ethanol to remove residual nitrobenzene, then wash with water until neutral.

  • Dry the product under vacuum at 80-100°C. The resulting product is this compound of high purity.

Protocol 2: Bromination in Chlorosulfonic Acid

(Referenced as a common industrial method)[3]

This method uses a highly reactive and corrosive medium but is effective for achieving dibromination.

Materials:

  • Benzanthrone (1.0 mol)

  • Chlorosulfonic acid

  • Bromine (2.0 - 2.1 mol)

Procedure:

  • In a glass-lined reaction vessel equipped for handling highly corrosive materials, carefully charge the chlorosulfonic acid.

  • Slowly add the benzanthrone to the chlorosulfonic acid with stirring, ensuring the temperature does not rise excessively.

  • Cool the mixture to 10-20°C.

  • Slowly add the bromine dropwise over several hours, maintaining the temperature in the specified range.

  • After the addition is complete, allow the reaction to stir for several more hours until monitoring indicates completion.

  • The reaction is typically quenched by very carefully and slowly adding the reaction mixture to a large volume of ice water, which precipitates the crude product. (CAUTION: This step is extremely hazardous and must be done with extreme care due to the violent reaction of chlorosulfonic acid with water).

  • Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry.

  • The crude product may require recrystallization to achieve high purity.

Analytical Characterization

  • HPLC: High-Performance Liquid Chromatography is the preferred method for monitoring reaction progress and determining the final purity and isomer distribution. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient) and UV detection is typically effective.

  • Melting Point: The purified this compound should have a sharp melting point in the range of 255-256°C.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (388.05 g/mol for C₁₇H₈Br₂O) and helps identify side products.[1] Techniques like GC-MS can be used to analyze the product mixture.[5][6]

References

  • Perkins, M. A., & Deinet, J. (1939). U.S. Patent No. 2,180,835. Washington, DC: U.S. Patent and Trademark Office.
  • Ciba Specialty Chemicals Corporation. (2009). U.S. Patent Application Publication No. US 2009/0255440 A1.
  • LookChem. (n.d.). Cas 81-98-1, this compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Fabrellas, B., et al. (2006). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water.
  • BASF Aktiengesellschaft. (1979). U.S. Patent No. 4,146,547. Washington, DC: U.S. Patent and Trademark Office.
  • Al-Qaim, F. F., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Molecules. Retrieved from [Link]

  • Patil, V., et al. (2018). Bromination of various aminoanthracene-9,10-dione derivatives and benzanthrone.
  • Portolés, T., et al. (2017). Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry. Talanta. Retrieved from [Link]

Sources

Technical Support Center: HPLC Methods for 3,9-Dibromobenzanthrone Analysis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis and purification of 3,9-Dibromobenzanthrone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the necessary knowledge to develop robust and reliable HPLC methods for this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of this compound.

Q1: What is this compound and why is HPLC analysis important for this compound?

A1: this compound is a halogenated polycyclic aromatic hydrocarbon (PAH) belonging to the benzanthrone family of dyes and pigments.[1] It serves as a key intermediate in the synthesis of more complex dyes and functional organic materials.[1] HPLC analysis is crucial for ensuring the purity of this compound, as impurities can significantly impact the properties and performance of the final products. A common impurity, for instance, is the under-brominated starting material, 3-bromobenzanthrone.

Q2: What are the key physicochemical properties of this compound relevant to HPLC method development?

A2: Understanding the physicochemical properties of this compound is fundamental to developing effective HPLC methods. Key properties are summarized in the table below.

PropertyValue/DescriptionImplication for HPLC
Appearance Dark orange to brown/green powder[1][2]Indicates the compound absorbs in the visible and UV range, making UV-Vis detection suitable.
Molecular Formula C₁₇H₈Br₂O[2]---
Molecular Weight 388.06 g/mol [2]---
Solubility Insoluble in water; soluble in organic solvents.[1]A reverse-phase HPLC method with a high organic content mobile phase is appropriate. Sample preparation will require dissolution in a suitable organic solvent.
Polarity Non-polarStrong retention on C18 columns is expected, requiring a strong organic mobile phase for elution.
UV-Vis Absorption Benzanthrone derivatives exhibit broad absorption in the UV-Vis region.[3]UV detection is a primary choice for quantification. A wavelength of 254 nm is a good starting point for PAHs.[4]
Fluorescence Benzanthrone derivatives are known to be fluorescent.[3]Fluorescence detection can offer higher sensitivity and selectivity compared to UV detection.

Q3: What are the primary challenges when developing an HPLC method for this compound?

A3: The main challenges include:

  • Poor Solubility: Its insolubility in water necessitates careful selection of a sample solvent that is compatible with the mobile phase to avoid precipitation on the column.

  • Strong Retention: Due to its non-polar nature, this compound can be strongly retained on reverse-phase columns, potentially leading to long run times and broad peaks.

  • Resolution from Related Impurities: Separating this compound from structurally similar impurities, such as mono-brominated or other isomeric dibrominated benzanthrones, can be challenging and may require optimization of the mobile phase and stationary phase chemistry.

Section 2: Analytical HPLC Method Development and Troubleshooting

This section provides a detailed guide to developing and troubleshooting an analytical HPLC method for this compound.

Recommended Analytical HPLC Method

This method is a robust starting point for the analysis of this compound and its separation from key impurities.

ParameterRecommended ConditionRationale and Expertise Insights
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µmA C18 column provides the necessary hydrophobicity for retaining and separating non-polar PAHs. The 250 mm length enhances resolution for closely eluting impurities.
Mobile Phase A Water---
Mobile Phase B AcetonitrileAcetonitrile is preferred over methanol for PAHs due to its lower viscosity and better UV transparency.
Gradient 0-5 min: 80% B; 5-20 min: 80-95% B; 20-25 min: 95% B; 25.1-30 min: 80% BA gradient is necessary to elute the highly retained this compound in a reasonable time while still providing good separation from earlier eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA smaller injection volume minimizes peak distortion.
Sample Preparation Dissolve sample in Tetrahydrofuran (THF) or Dichloromethane (DCM) at 1 mg/mLTHF and DCM are good solvents for this compound. Ensure the final concentration is within the linear range of the detector.
UV Detector 254 nmThis is a common and effective wavelength for the detection of PAHs.[4]
Fluorescence Detector Excitation: 260 nm, Emission: 420-440 nmFor higher sensitivity and selectivity, a fluorescence detector can be employed. Wavelengths may need to be optimized for your specific instrument.[5]
Troubleshooting Guide

Q4: My peak for this compound is very broad. What could be the cause and how can I fix it?

A4: Broad peaks for highly retained, non-polar compounds like this compound can be due to several factors. Here is a systematic approach to troubleshoot this issue:

Caption: Troubleshooting workflow for broad peaks.

Q5: I am seeing a split peak for my main compound. What is the likely cause?

A5: A split peak often indicates a problem at the head of the column or with the sample injection.

  • Column Void: A void may have formed at the inlet of the column. Try reversing and flushing the column. If the problem persists, the column may need to be replaced.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try dissolving the sample in the initial mobile phase or a weaker solvent.

Q6: My retention times are shifting between injections. What should I check?

A6: Retention time variability is a common issue in HPLC. Here's a checklist to diagnose the problem:

  • Pump and Solvent Delivery: Ensure your pump is delivering a consistent flow rate and that the mobile phase is properly degassed. Air bubbles in the system are a frequent cause of fluctuating retention times.

  • Column Temperature: Verify that the column oven is maintaining a stable temperature. Even small temperature fluctuations can affect retention, especially for strongly retained compounds.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. If using an online mixer, check that the proportioning valves are functioning correctly.

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. An insufficient equilibration time can lead to drifting retention times.

Section 3: Preparative HPLC for Purification

This section provides guidance on scaling up an analytical method for the purification of this compound.

Q7: How do I scale up my analytical method for preparative purification?

A7: Scaling up from an analytical to a preparative method involves adjusting the flow rate and injection volume to accommodate a larger column while maintaining the separation quality. The goal is to maximize throughput without sacrificing purity.

Here is a logical workflow for scaling up your method:

Caption: Workflow for scaling up to preparative HPLC.

Example Preparative HPLC Method

This example demonstrates the scaling of the analytical method to a preparative scale.

ParameterAnalytical MethodPreparative MethodScaling Factor Calculation
Column C18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 21.2 mm, 5 µm---
Flow Rate 1.0 mL/min21.2 mL/minF₂ = F₁ x (d₂²/d₁²) = 1.0 x (21.2²/4.6²) ≈ 21.2
Injection Volume 10 µL~200-500 µL (to be optimized)V₂ = V₁ x (d₂²/d₁²) = 10 x (21.2²/4.6²) ≈ 212 µL (start)
Gradient Time 20 min20 minKeep gradient time the same for geometric scaling.
Sample Loading ~10 µg~2-5 mg (to be optimized)Based on the scaling of the injection volume and sample concentration.

Q8: What are some key considerations for successful preparative purification of this compound?

A8:

  • Solubility: this compound has limited solubility. It is crucial to determine the maximum concentration you can dissolve in a suitable solvent without it precipitating upon injection into the mobile phase. A mixture of THF and acetonitrile can be a good starting point.

  • Loading Study: Before committing a large amount of material, perform a loading study on the analytical column to determine the maximum amount of sample that can be injected without significant loss of resolution. This data will inform the loading capacity on the preparative column.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance to selectively collect the peak corresponding to this compound. Set the threshold carefully to avoid collecting impurities in the leading or tailing edges of the peak.

  • Post-Purification: After collecting the fractions, the solvent will need to be removed, typically by rotary evaporation. The purified this compound can then be analyzed by the analytical HPLC method to confirm its purity.

Section 4: Method Validation and Stability

Q9: How can I ensure my analytical method is trustworthy and robust?

A9: Method validation is essential to demonstrate that your analytical method is suitable for its intended purpose. For a purity assay of this compound, you should evaluate the following parameters according to ICH guidelines:

  • Specificity: This is demonstrated by performing forced degradation studies. The method should be able to resolve the main peak from any degradation products.

  • Linearity: Analyze a series of solutions of known concentrations to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with a known amount of this compound.

  • Precision: Assess the repeatability of the method by performing multiple injections of the same sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Q10: How do I perform a forced degradation study for this compound?

A10: Forced degradation studies intentionally stress the sample to produce degradation products.[6][7][8] This helps to establish the degradation pathways and demonstrates the specificity of the analytical method. The following conditions are typically employed:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, heat at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH, heat at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂, room temperature for 24 hours
Thermal Degradation Dry heat at 105 °C for 48 hours
Photolytic Degradation Expose to UV light (254 nm) and visible light for 24 hours

After exposing this compound to these conditions, analyze the samples using your developed HPLC method. The goal is to achieve 5-20% degradation of the main peak. The chromatograms should show resolution between the parent compound and any new peaks that are formed.

References

  • HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Ingenieria Analitica Sl. Available from: [Link]

  • Separation of PAH Compounds using UV and Fluorescence Detection - HPLC. Available from: [Link]

  • Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent Technologies. Available from: [Link]

  • PAH Compounds Using UV and Fluorescence Detection. MAC-MOD Analytical. Available from: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]

  • Determination of Polycyclic Aromatic Hydrocarbons (PAHs) Using Environmentally Friendly Liquid Chromatography. UI Scholars Hub. Available from: [Link]

  • Analytical to Preparative HPLC Method Transfer. Agilent Technologies. Available from: [Link]

  • C18 Reversed Phase HPLC Columns. Obrnuta faza. Available from: [Link]

  • Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC - NIH. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]

  • EVALUATION OF NEW MS-COMPATIBLE MIXED-MODE RP/AX HPLC COLUMNS. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]

  • The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. Available from: [Link]

  • Cas 81-98-1,this compound. LookChem. Available from: [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH. Available from: [Link]

  • This compound. LookChem. Available from: [Link]

  • Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Restek. Available from: [Link]

  • 3-Bromobenzanthrone. NIST WebBook. Available from: [Link]

  • Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. PMC - NIH. Available from: [Link]

  • This compound. LookChem. Available from: [Link]

  • 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation | Request PDF. ResearchGate. Available from: [Link]

  • N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. MDPI. Available from: [Link]

  • Solvent Miscibility Table. Available from: [Link]

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Side-product formation in 3,9-Dibromobenzanthrone synthesis and mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,9-Dibromobenzanthrone

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. This compound is a foundational building block for high-performance vat dyes and functional organic materials.[1] However, its synthesis via electrophilic aromatic substitution is often plagued by challenges related to selectivity and purity. This guide provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you navigate these common issues and achieve high-purity target compounds.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in this compound synthesis, and how can I identify them?

Understanding the impurity profile is the first step in troubleshooting a reaction. The primary impurities arise from incomplete reaction, over-reaction, or undesired positional bromination (isomer formation). These can be readily identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[2][3]

Table 1: Common Impurities and Their Identification

Impurity Name Structure Typical HPLC RRT* m/z [M+H]⁺ (Isotopic Pattern) Identification Notes
Benzanthrone (BZ) C₁₇H₁₀O ~0.85 231.08 Unreacted starting material.
3-Bromobenzanthrone C₁₇H₉BrO ~0.92 309.99 / 311.99 (1:1) Mono-brominated intermediate.[4][5]
This compound C₁₇H₈Br₂O 1.00 388.90 / 390.90 / 392.90 (1:2:1) Target Product. [6]
3,11-Dibromobenzanthrone C₁₇H₈Br₂O ~1.05 388.90 / 390.90 / 392.90 (1:2:1) Common isomeric impurity.

| 3,9,X-Tribromobenzanthrone | C₁₇H₇Br₃O | >1.10 | 467.81 / 469.81 / 471.81 / 473.81 (1:3:3:1) | Over-bromination side-product. |

*RRT = Relative Retention Time with this compound set to 1.00. Actual values are method-dependent.

FAQ 2: My final product is a mixture of several brominated species. What causes this over-bromination?

Over-bromination is a classic challenge in electrophilic aromatic substitution (EAS) reactions on activated rings.[7][8] After the first bromine atom substitutes at the 3-position, the benzanthrone ring is still sufficiently activated to react further. The introduction of a second bromine at the 9-position yields the target, but if reaction conditions are not tightly controlled, a third (or even fourth) bromination can occur.

Causality:

  • Excess Brominating Agent: Using more than the stoichiometric amount of bromine (Br₂) or N-Bromosuccinimide (NBS) is the most direct cause.

  • High Local Concentration: Rapid addition of the brominating agent creates localized areas of high concentration, promoting multiple substitutions on a single molecule before the reagent has dispersed.

  • Elevated Temperature: Higher temperatures increase the reaction rate non-selectively, favoring the formation of thermodynamically stable, but undesired, poly-brominated products.

The reaction proceeds through a stepwise mechanism, where each bromination step can be considered a competing reaction.

G cluster_main Main Reaction Pathway cluster_side Over-bromination Pathway BZ Benzanthrone BrBZ 3-Bromobenzanthrone BZ->BrBZ + Br₂ DiBrBZ This compound (Target Product) BrBZ->DiBrBZ + Br₂ TriBrBZ 3,9,X-Tribromobenzanthrone DiBrBZ->TriBrBZ + Br₂ (excess) caption Fig. 1: Competing reaction pathways in benzanthrone bromination.

Fig. 1: Competing reaction pathways in benzanthrone bromination.

FAQ 3: How can I improve the regioselectivity of the bromination to favor the 3,9-positions?

Regioselectivity in the EAS of benzanthrone is governed by the electronic properties of the polycyclic aromatic system. The carbonyl group is an electron-withdrawing, meta-directing group, while the aromatic rings themselves are activating. The interplay of these factors directs the first bromination to the 3-position. The second bromination is directed to the 9-position due to the combined directing effects of the first bromine and the overall electronic landscape.

To enhance this inherent selectivity:

  • Solvent Choice: Inert, non-polar solvents like nitrobenzene or o-dichlorobenzene can help stabilize the reaction intermediates and improve selectivity compared to highly polar or protic solvents which can lead to side reactions.[9]

  • Use of a Catalyst/Moderator: The addition of a catalytic amount of iodine is a well-established technique.[9] Iodine reacts with bromine to form iodine monobromide (IBr), a milder and more selective brominating agent. This reduces the overall reactivity of the system, disfavoring over-bromination.[10]

  • Temperature Control: Low temperatures (e.g., 0-10 °C) favor kinetic control, which often aligns with the desired regioselectivity for the mono- and di-brominated products.[8][11]

Troubleshooting Guide

Problem 1: High Levels of Over-Brominated Side-Products (e.g., Tri-bromo species)
  • Symptom: HPLC analysis shows significant peaks with higher molecular weights (e.g., m/z 468-474) and later retention times than the target product. The isolated product may appear as a darker, less crystalline solid.

  • Root Cause Analysis: This is a clear indication that the reaction is too aggressive. The primary culprits are excess bromine, poor temperature control, or rapid addition of the brominating agent.

This protocol emphasizes the slow, controlled introduction of the brominating agent to maintain a low instantaneous concentration, preventing a single molecule from reacting multiple times.

Experimental Protocol:

  • Setup: In a multi-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of benzanthrone in a suitable solvent (e.g., chlorosulfonic acid or nitrobenzene). Cool the mixture to 0-5 °C in an ice bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 2.05 equivalents of molecular bromine (Br₂) in the same solvent. Note: Using a slight excess ensures full conversion of the starting material, but this must be carefully controlled.

  • Controlled Addition: Add the bromine solution dropwise to the stirred benzanthrone solution over a period of 2-4 hours. Crucially, ensure the internal temperature does not rise above 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 4-6 hours. Monitor the reaction progress by taking aliquots, quenching them in a sodium bisulfite solution, extracting with a suitable organic solvent (e.g., dichloromethane), and analyzing by HPLC.

  • Workup: Once the reaction reaches the desired endpoint (minimal starting material and mono-bromo intermediate, low tri-bromo formation), the reaction is quenched by slowly pouring it onto crushed ice, followed by filtration and washing.

Problem 2: Presence of Unreacted Benzanthrone or 3-Bromobenzanthrone
  • Symptom: HPLC analysis shows significant peaks corresponding to starting material (RRT ~0.85) and/or the mono-brominated intermediate (RRT ~0.92). The yield of the desired 3,9-dibromo product is low.

  • Root Cause Analysis: This indicates an incomplete reaction. The cause is often the inverse of the over-bromination problem: insufficient brominating agent, reaction temperature being too low, or an inadequate reaction time.

Workflow:

G start In-Process Control (IPC) shows high SM/mono-bromo check_stoich Verify Bromine Stoichiometry (Was 2.0-2.1 eq. used?) start->check_stoich add_br Add small additional charge of Bromine (e.g., 0.05 eq.) check_stoich->add_br No increase_time Increase Reaction Time (Stir for another 2-4 hours) check_stoich->increase_time Yes recheck Re-analyze by HPLC add_br->recheck increase_temp Slowly increase Temperature (e.g., to 15-20°C) increase_time->increase_temp increase_temp->recheck recheck->increase_time Incomplete end Reaction Complete recheck->end Complete caption Fig. 2: Logic for addressing incomplete bromination.

Fig. 2: Logic for addressing incomplete bromination.

  • First Response (Time): Before adding more reagents or increasing the temperature, simply allow the reaction to stir for an additional 2-4 hours at the current temperature and re-analyze. EAS reactions can sometimes be slow, especially at low temperatures.

  • Second Response (Temperature): If extending the time has little effect, slowly allow the reaction to warm to a slightly higher temperature (e.g., from 5 °C to 15 °C) and hold for 1-2 hours. This can provide the necessary activation energy to push the reaction forward.

  • Third Response (Reagent): If both time and a modest temperature increase fail, it's likely the bromine was consumed or lost. A small, carefully calculated addition of bromine (e.g., 0.05 equivalents) can be introduced, followed by continued stirring and monitoring.

Problem 3: Product Fails Purity Specifications After Initial Purification
  • Symptom: The isolated product appears visually acceptable, but HPLC or elemental analysis reveals the presence of persistent isomeric impurities (like 3,11-dibromobenzanthrone) or trace over-brominated products.

  • Root Cause Analysis: These impurities often have very similar solubility profiles to the target compound, making them difficult to remove by simple filtration and washing. A more rigorous purification method is required.

Recrystallization from a high-boiling point aromatic solvent like nitrobenzene or o-dichlorobenzene is a standard industrial method for purifying this class of compounds. The principle relies on the slight differences in solubility between the target compound and its closely related impurities at different temperatures.

Table 2: Recommended Solvent Systems for Recrystallization

Solvent System Target Impurity to Remove Pros Cons
Nitrobenzene Over-brominated products (Tri-bromo, etc.) Excellent selectivity; target compound has lower solubility on cooling. High boiling point (211 °C), toxic. Requires high-vacuum for complete removal.
o-Dichlorobenzene (ODCB) Unreacted BZ, mono-bromo species. Good solvent for less-brominated, more soluble impurities. Can cause product loss if too much solvent is used or cooling is too rapid.

| Glacial Acetic Acid | Polar impurities, inorganic salts. | Effective for removing salts from workup.[9] | Poor at separating organic isomers.[9] |

Protocol (Using o-Dichlorobenzene):

  • Dissolution: Suspend the crude this compound in o-dichlorobenzene (approx. 10-15 mL per gram of crude product) in a flask equipped with a condenser and stirrer.

  • Heating: Heat the mixture with stirring to 120-130 °C. The target compound should dissolve, while some highly insoluble impurities may remain.

  • Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration to remove it. This step must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling is critical for the formation of large, pure crystals. A rate of 10-20 °C per hour is recommended.

  • Crystallization: The target this compound will crystallize out as the solution cools. Isomeric and over-brominated impurities tend to remain in the mother liquor.

  • Isolation: Once the mixture has reached room temperature, cool it further in an ice bath for 1-2 hours to maximize recovery. Collect the crystals by filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold, fresh o-dichlorobenzene, followed by a low-boiling solvent like methanol or acetone to remove the high-boiling ODCB. Dry the purified product under vacuum.

References

  • Manufacture of Bz-1-bromobenzanthrone. (U.S. Patent No. 4,146,547).
  • Bromination of benzanthrone. (U.S. Patent No. 2,180,835).
  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. (2018). The Organic Chemistry Tutor. [Link]

  • Introduction to regioselectivity in aromatic reactions. (2019). Khan Academy. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (2021). Journal of the American Chemical Society. [Link]

  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (1995). Agency for Toxic Substances and Disease Registry. [Link]

  • N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. (2022). Molbank. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. [Link]

  • This compound Product Information. LookChem. [Link]

  • Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. (2023). Molecules. [Link]

  • Interaction of Bromine With Iodine in the Rat Thyroid Gland at Enhanced Bromide Intake. (1993). Biological Trace Element Research. [Link]

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Solubility of 3,9-Dibromobenzanthrone in common organic solvents for reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 3,9-Dibromobenzanthrone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in common organic solvents for reactions. Here, we provide practical, in-depth answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a polycyclic aromatic hydrocarbon that is insoluble in water but soluble in some organic solvents.[1] Its large, planar structure and the presence of two bromine atoms contribute to its relatively low solubility in many common solvents. The compound typically appears as a brown to green powder.[2]

Q2: I'm having trouble dissolving this compound for my reaction. What are some recommended solvents to start with?

For reactions involving benzanthrone derivatives, high-boiling point, inert organic solvents are often employed.[3][4] Solvents such as nitrobenzene, nitrotoluene, and chlorinated benzenes have been used for bromination reactions of benzanthrone.[3] For purification, high-boiling organic liquids like nitrobenzene and methyl benzoate have been utilized.[4] For spectroscopic studies and reactions of similar benzanthrone derivatives, solvents like N,N-dimethylformamide (DMF), benzene, chloroform, and ethyl acetate have been used.[5]

Q3: Does temperature significantly affect the solubility of this compound?

Yes, temperature plays a crucial role. For many organic compounds, solubility increases with temperature.[6] For purification of benzanthrone, for instance, crude material is often heated in a high-boiling organic liquid to temperatures between 100 to 190°C to dissolve the desired compound while leaving impurities undissolved.[4] When attempting to dissolve this compound, gentle heating can significantly improve its solubility. However, it's essential to consider the thermal stability of the compound and the boiling point of the chosen solvent to avoid degradation.

Q4: Can you provide a summary of suitable solvents for this compound and its derivatives?

SolventApplicationReference
NitrobenzeneBromination Reactions
NitrotolueneBromination Reactions
Chlorinated BenzenesBromination Reactions
N,N-Dimethylformamide (DMF)Synthesis of Derivatives
BenzeneRecrystallization/Spectroscopy
ChloroformSpectroscopy
Ethyl AcetateSpectroscopy
1-Methyl-2-pyrrolidone (NMP)Nucleophilic Substitution

Troubleshooting Guide

Issue: Poor Solubility Leading to Incomplete Reactions

Symptoms:

  • A significant amount of solid this compound remains undissolved in the reaction mixture, even after prolonged stirring.

  • Reaction yields are consistently low, and starting material is recovered after workup.

  • The reaction mixture is a heterogeneous slurry, making monitoring by techniques like TLC difficult.

Troubleshooting Workflow:

start Start: Poor Solubility Issue solvent_check Is the solvent appropriate for the reaction type? start->solvent_check temp_check Have you tried increasing the temperature? solvent_check->temp_check Yes high_boiling Switch to a higher-boiling point solvent (e.g., NMP, Nitrobenzene). solvent_check->high_boiling No cosolvent Consider adding a co-solvent. temp_check->cosolvent Yes, no improvement success Success: Improved Solubility and Reaction temp_check->success Yes, improved sonication Have you tried sonication? cosolvent->sonication No improvement cosolvent->success Improved sonication->high_boiling No improvement sonication->success Improved high_boiling->success Improved failure Persistent Issue: Re-evaluate experimental design high_boiling->failure Still no improvement

Caption: Troubleshooting workflow for poor solubility.

Detailed Explanations:

  • Solvent Selection: The initial choice of solvent is critical. For nucleophilic substitution reactions on the benzanthrone core, highly polar aprotic solvents like NMP have proven effective.[7] For other transformations, a systematic solvent screen is recommended.

  • Temperature Increase: Carefully increasing the reaction temperature can significantly enhance solubility. For example, in the synthesis of 3-bromo-9-N'-(N,N-dimethyl-formamidino)benzanthrone, the reaction is heated to 80°C in DMF.[5] Always ensure the temperature does not exceed the boiling point of the solvent or cause decomposition of your reactants.

  • Co-solvent System: If a single solvent system is ineffective, a co-solvent can be introduced. A small amount of a good solvent for this compound, such as a chlorinated benzene, might be added to a primary reaction solvent to improve overall solubility.

  • Sonication: Mechanical agitation through sonication can help break down solid aggregates and increase the surface area available for dissolution, facilitating the solubilization process.

Issue: Product Precipitation and Difficult Purification

Symptoms:

  • The desired product crashes out of the reaction mixture, potentially co-precipitating with starting materials or byproducts.

  • Recrystallization attempts result in poor recovery or yield impure crystals.

Troubleshooting Workflow:

start Start: Product Precipitation Issue hot_filtration Perform hot filtration to remove insoluble impurities. start->hot_filtration solvent_screen Screen for a suitable recrystallization solvent or solvent system. hot_filtration->solvent_screen slow_cooling Allow the solution to cool slowly to promote crystal growth. solvent_screen->slow_cooling Solvent found column_chromatography If recrystallization fails, consider column chromatography. solvent_screen->column_chromatography No suitable solvent slow_cooling->column_chromatography Oiling out or impure crystals success Success: Pure Product Obtained slow_cooling->success Pure crystals form column_chromatography->success Successful separation re_evaluate Re-evaluate purification strategy column_chromatography->re_evaluate Co-elution or degradation

Caption: Troubleshooting workflow for purification.

Detailed Explanations:

  • Hot Filtration: If impurities are insoluble at elevated temperatures, a hot filtration of the reaction mixture (after completion) can remove them before the product crystallizes upon cooling.[4]

  • Recrystallization Solvent Screening: A good recrystallization solvent should dissolve the compound when hot but not when cold. For benzanthrone derivatives, benzene has been used for recrystallization.[5] Experiment with a range of solvents of varying polarities. Sometimes a two-solvent system (one in which the compound is soluble and one in which it is not) is necessary.

  • Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or an amorphous precipitate. Allowing the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator, promotes the growth of larger, purer crystals.

  • Column Chromatography: If recrystallization is challenging, column chromatography over silica gel can be an effective purification method. A solvent system that provides good separation of your product from impurities on a TLC plate should be used. For some benzanthrone derivatives, dichloromethane has been used as an eluent.[7]

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing
  • Preparation: Add a small, known amount (e.g., 1-2 mg) of this compound to a small vial.

  • Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the test solvent to the vial.

  • Observation at Room Temperature: Vigorously stir or vortex the mixture at room temperature for 1-2 minutes. Observe if the solid dissolves completely.

  • Heating: If the solid does not dissolve, gently heat the vial while stirring. Be cautious not to exceed the solvent's boiling point. Observe for dissolution.

  • Cooling: If the solid dissolves upon heating, allow the solution to cool back to room temperature and then in an ice bath to see if the compound precipitates, which is a good indicator for a potential recrystallization solvent.

  • Documentation: Record your observations for each solvent tested, noting whether the compound is soluble at room temperature, soluble upon heating, or insoluble.

Protocol 2: Example Reaction - Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of related 3-amino-9-nitrobenzanthrone derivatives and should be optimized for your specific substrate and nucleophile.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Solvent and Reagents: Add 1-methyl-2-pyrrolidone (NMP) as the solvent. Then, add the desired nucleophile (e.g., a secondary amine, >2 equivalents).

  • Heating: Heat the reaction mixture to 90-100°C for 2-3 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add a mixture of ethanol and water to precipitate the crude product.

  • Purification: Filter the precipitate, wash with water, and dry. The resulting solid can be further purified by column chromatography on silica gel.

Safety Information

This compound is considered a hazardous substance. It can be harmful if ingested, inhaled, or in contact with skin.[1] It is also recognized as a persistent organic pollutant.[1] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Consult the Safety Data Sheet (SDS) for detailed safety information before use.[8][9][10]

References

  • This compound - LookChem. [Link]

  • This compound Chemical Properties - LookChem. [Link]

  • N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide - MDPI. Molecules, 2022, 27(3), 731. [Link]

  • Spectroscopic and excited-state properties of Tri-9-anthrylborane III - PubMed. [Link]

  • Bromination of benzanthrone - US P
  • Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives - PMC - NIH. [Link]

  • Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives - MDPI. Molecules, 2023, 28(13), 5183. [Link]

  • How To: Troubleshoot a Reaction - University of Rochester Chemistry. [Link]

  • Method of purifying benzanthrone - EP0339281A1 - Google P
  • Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents - Physical Chemistry Research. [Link]

  • Spectroscopic investigation of new benzanthrone luminescent dyes - ResearchGate. [Link]

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Technical Support Center: Purification of 3,9-Dibromobenzanthrone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and purifying 3,9-Dibromobenzanthrone. This document is designed for researchers, chemists, and drug development professionals who are working with this vital dye intermediate and encounter challenges with isomeric purity. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities in my crude this compound, and why do they form?

A: The presence of isomeric impurities is a direct consequence of the synthesis route, which typically involves the electrophilic bromination of either benzanthrone or 3-bromobenzanthrone.[1][2] The benzanthrone core has multiple positions susceptible to electrophilic attack. While the 3- and 9-positions are kinetically and thermodynamically favored under specific conditions, side reactions are common.

Common Impurities Include:

  • Other Dibromo-isomers: Bromine can add to other positions on the aromatic core, leading to isomers such as 3,6-dibromobenzanthrone or 1,6-dibromobenzanthrone. The formation of these is highly dependent on reaction conditions like solvent, temperature, and catalyst.[2]

  • Mono-brominated Benzanthrone: Incomplete reaction can leave behind the starting material, 3-bromobenzanthrone.[3][4]

  • Tri-brominated Benzanthrone: Over-bromination can occur, leading to various tri-bromo species, which can complicate purification efforts.[2]

The fundamental challenge is that these isomers possess very similar physicochemical properties (polarity, solubility, molecular weight), making their separation non-trivial.

Q2: My initial analysis shows significant impurities. What is the most effective first step for bulk purification?

A: For purifying solid organic compounds on a multi-gram scale, recrystallization is the most logical and cost-effective initial step.[5] This technique leverages subtle differences in the solubility of the desired compound and its impurities in a specific solvent at varying temperatures. The goal is to find a solvent that dissolves the crude product at a high temperature but in which the desired 3,9-isomer has significantly lower solubility than the impurities as the solution cools.

Q3: Recrystallization did not yield a product of sufficient purity. What is the next logical step?

A: When recrystallization is insufficient, preparative column chromatography is the recommended next step. This technique offers much higher resolving power for separating compounds with very similar properties, such as isomers.[6] The principle relies on the differential adsorption of the compounds in the mixture to a solid stationary phase (like silica gel) as a liquid mobile phase passes through it. Components that adsorb less strongly to the stationary phase travel down the column faster, allowing for their separation.

Q4: How can I reliably assess the purity of my final this compound product?

A: A combination of methods should be used for a comprehensive assessment of purity:

  • Melting Point Analysis: A sharp melting point that matches the literature value (255-256°C) is a strong indicator of high purity.[1][7] Impurities typically cause the melting point to depress and broaden.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can resolve and quantify even trace isomeric impurities.[8]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess purity. A pure compound should ideally show a single spot.

  • Spectroscopic Methods (NMR, MS): While primarily used for structural confirmation, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can also help identify and quantify impurities if their signals are distinguishable from the main product.

Troubleshooting & Experimental Protocols

Guide 1: Optimizing Recrystallization

The success of recrystallization hinges entirely on solvent selection. An ideal solvent should exhibit:

  • High solubility for the crude product near the solvent's boiling point.

  • Low solubility for the desired 3,9-isomer at low temperatures (e.g., 0-4°C).

  • Moderate to high solubility for the isomeric impurities at low temperatures, so they remain in the mother liquor.

  • Inertness (it should not react with the compound).

  • A boiling point that is low enough for easy removal from the purified crystals.

Protocol 1: Systematic Solvent Screening for Recrystallization
  • Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition, until a slurry is formed. Note the solubility at room temperature.

  • Heating: Gently heat the test tubes in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves completely. Note the volume of solvent required.

  • Cooling: Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid, leaving the solution (mother liquor) colored with the dissolved impurities.

  • Selection: Choose the solvent that provides the best recovery of crystalline material. Sometimes, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can provide better results.

Solvent Candidate Boiling Point (°C) Polarity Rationale & Notes
Toluene 111LowGood for dissolving aromatic compounds. Often effective for polycyclic systems.
Chlorobenzene 132LowIts structure is similar to potential impurities, potentially offering differential solubility. Used for recrystallizing the precursor.[9]
o-Dichlorobenzene 180Low-MediumHigher boiling point allows for a greater solubility differential upon cooling.
N,N-Dimethylformamide (DMF) 153HighA polar aprotic solvent that can be effective but may be difficult to remove completely.
Acetic Acid 118HighOften used in bromination reactions; its use for recrystallization can be effective.[9]
Benzene 80LowA classic solvent for aromatic compounds, used for recrystallizing derivatives.[10][11] Use with extreme caution due to toxicity.
Workflow for Purification of this compound

G cluster_0 Purification Strategy Crude Crude this compound Recryst Step 1: Recrystallization Crude->Recryst PurityCheck1 Purity Analysis (TLC, MP, HPLC) Recryst->PurityCheck1 Pass Pure Product (>98%) PurityCheck1->Pass Yes Fail Impure Product (<98%) PurityCheck1->Fail No ColumnChrom Step 2: Column Chromatography Fail->ColumnChrom PurityCheck2 Purity Analysis (HPLC) ColumnChrom->PurityCheck2 Final Final Pure Product PurityCheck2->Final

Caption: A logical workflow for the purification of this compound.

Guide 2: Developing a Column Chromatography Method

If recrystallization fails, use Thin-Layer Chromatography (TLC) to rapidly screen for an effective mobile phase for column chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Method Development:

    • Spot your crude material on several silica gel TLC plates.

    • Develop the plates in chambers containing different mobile phase systems. Start with a non-polar solvent like Hexane and gradually increase the polarity by adding Dichloromethane (DCM) or Toluene. A good starting point is a 9:1 Hexane:DCM mixture.

    • The ideal mobile phase will show good separation between the spots, with the desired product having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude product weight).

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, allowing it to pack evenly without air bubbles. Add a layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like pure DCM).

    • Alternatively, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting the eluent in small, numbered fractions (e.g., in test tubes).

    • Monitor the separation by spotting fractions onto TLC plates and visualizing them under a UV lamp.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualization of Chromatographic Separation

G cluster_0 Chromatographic Separation of Isomers start Mixture Applied to Column Top column_t1 Time T1 Impurity A (Red) 3,9-DBB (Green) Impurity B (Blue) start->column_t1:f0 column_t2 Time T2 Impurity A 3,9-DBB Impurity B column_t1:f0->column_t2:f0 Elution (Mobile Phase Flow) column_t3 Time T3 Impurity A 3,9-DBB Impurity B column_t2:f0->column_t3:f0 Elution (Mobile Phase Flow) collection Fraction Collection Frac 1 (Impurity B) Frac 2 (Pure 3,9-DBB) Frac 3 (Impurity A) column_t3:f0->collection

Caption: Separation of isomers by column chromatography over time.

References
  • LookChem. This compound (CAS 81-98-1). [Link]

  • LookChem. This compound Properties. [Link]

  • Kirilova, E. M., et al. (2022). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. Molbank, 2022(1), M1323. [Link]

  • PrepChem. Synthesis of 3-bromobenzanthrone. [Link]

  • Kirilova, E. M., et al. (2022). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. ResearchGate. [Link]

  • Kirilova, E. M., et al. (2018). Novel amidine derivatives of benzanthrone: Effect of bromine atom on the spectral parameters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 202, 41-49. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Perkins, M. A., & Deinet, J. (1939). U.S. Patent No. 2,180,835. Washington, DC: U.S.
  • BASF AG. (1989). EP Patent No. 0339281A1.
  • The Dow Chemical Company. (1985). U.S. Patent No. 4,514,574. Washington, DC: U.S.
  • Bērziņa, A., et al. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Molecules, 28(13), 5202. [Link]

  • Kiani, M., & Dehghani, M. R. (2023). Solubility Prediction of Pharmaceutical Compounds in Pure Organic Solvents Using an Artificial Neural Network and a Refined Apelblat Model. Physical Chemistry Research, 11(4), 701-714. [Link]

  • ResearchGate. Rapid Quantification of Isomeric and Dehalogenated Impurities in Pharmaceutical Raw Materials Using MRR Spectroscopy. [Link]

  • Wang, A., et al. (2015). Identification of two novel brominated contaminants in water samples by ultra-high performance liquid chromatography-Orbitrap Fusion Tribrid mass spectrometer. Journal of Chromatography A, 1429, 102-110. [Link]

  • NIST. 3-Bromobenzanthrone. NIST Chemistry WebBook, SRD 69. [Link]

  • R Discovery. Isomeric Impurities Research Articles. [Link]

  • Atochem. (1990). EP Patent No. 0403331B1.
  • Rybakov, K., et al. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Crystals, 13(5), 831. [Link]

  • Rybakov, K., et al. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. ResearchGate. [Link]

Sources

Stability of 3,9-Dibromobenzanthrone under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the stability and handling of 3,9-Dibromobenzanthrone. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying scientific principles to empower users in their experimental endeavors.

Frequently Asked Questions (FAQs): Core Stability and Handling

This section addresses fundamental questions about the properties and proper management of this compound.

Q1: What are the basic physical and chemical properties of this compound?

This compound is a polycyclic aromatic hydrocarbon belonging to the benzanthrone family.[1] It typically appears as a brown to green or dark orange powder.[1][2] It is characterized by a high melting point of approximately 255-256°C and a boiling point of 535.5°C at 760 mmHg.[3] The compound is insoluble in water but soluble in various organic solvents.[1] Its molecular structure features two bromine atoms attached to the benzanthrone core, making it a valuable intermediate in the synthesis of dyes and other organic compounds.[1]

Q2: How should this compound be stored to ensure its long-term stability?

To maintain its integrity, this compound should be stored in a cool, dry, and dark place. Due to the potential for photochemical reactions common to polycyclic aromatic compounds, it is crucial to protect it from light by using an amber vial or by storing it in a light-proof container. While specific data on its air sensitivity is limited, as a general best practice for reactive organic intermediates, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidative degradation over long periods.

Q3: Is this compound stable in common organic solvents?

This compound is generally stable in common aprotic organic solvents used for synthesis, such as toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), under standard reaction conditions. However, prolonged exposure to protic solvents, especially at elevated temperatures or in the presence of bases, may lead to slow degradation or side reactions. Solvent purity is critical; residual water or other impurities can interfere with sensitive catalytic reactions.[4]

Q4: What are the primary safety considerations when handling this compound?

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It is considered harmful if ingested, inhaled, or in contact with the skin.[1] Furthermore, it is recognized as a persistent organic pollutant, which necessitates careful handling and disposal according to institutional and environmental regulations to minimize its impact.[1]

Stability Profile Summary

The following table summarizes the known and inferred stability of this compound under various conditions.

ConditionStability LevelNotes and Potential Reactions
Thermal HighThe compound has a high melting point (~256°C) and boiling point (~536°C), indicating significant thermal stability.[3] Decomposition is not expected under typical synthetic heating conditions (e.g., up to 150°C).
Acidic (Strong) Moderate to LowThe ketone functional group can be protonated under strong acidic conditions, potentially leading to undesired side reactions or degradation. While specific studies are lacking, acid-catalyzed cleavage or rearrangement is possible, similar to other complex organic molecules.[5]
Basic (Strong) ModerateWhile necessary for many cross-coupling reactions (e.g., NaOtBu, K₂CO₃), strong bases can promote side reactions. Prolonged exposure to strong bases at high temperatures may lead to decomposition or hydrodehalogenation, particularly if protic sources are present.
Photochemical Low (Inferred)Polycyclic aromatic ketones are often photosensitive. Exposure to UV or high-intensity visible light may lead to degradation or dimerization. It is strongly recommended to protect the compound and its reaction mixtures from light.[6]
Reductive Conditions ModerateThe ketone moiety can be reduced by strong reducing agents (e.g., NaBH₄, LiAlH₄). The C-Br bonds can also be susceptible to reduction under certain catalytic hydrogenation conditions.
Oxidative Conditions HighThe aromatic core is generally resistant to oxidation under mild conditions. However, harsh oxidizing agents will likely degrade the molecule.

Troubleshooting Guide for Synthetic Applications

This guide provides solutions to common problems encountered during reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield or fails completely. What are the likely causes?

Failure in a Suzuki-Miyaura coupling can stem from several factors related to the substrate, catalyst, base, or general reaction conditions. The reactivity of the C-Br bonds in this compound is influenced by the electron-withdrawing nature of the benzanthrone core.[7]

Troubleshooting Workflow:

G Start Low / No Product Yield Check_SM 1. Verify Starting Material (SM) Integrity Start->Check_SM Check_Reagents 2. Check Reagents & Solvent Start->Check_Reagents Check_Catalyst 3. Evaluate Catalyst System Start->Check_Catalyst Check_Conditions 4. Optimize Reaction Conditions Start->Check_Conditions Sol_SM Purify SM by recrystallization. Confirm structure via NMR/MS. Check_SM->Sol_SM Degradation or impurity? Sol_Reagents Use fresh, anhydrous solvent. Use high-purity boronic acid/ester. Ensure base is dry and freshly opened. Check_Reagents->Sol_Reagents Wet solvent? Old reagents? Sol_Catalyst Use a different Pd source (e.g., Pd₂(dba)₃). Screen ligands (e.g., SPhos, XPhos). Ensure catalyst is not deactivated. Check_Catalyst->Sol_Catalyst Poor activity? Sol_Conditions Increase temperature. Increase reaction time. Degas mixture thoroughly (Ar sparging). Check_Conditions->Sol_Conditions Kinetics too slow?

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Causality Explained:

  • Catalyst & Ligand: The choice of palladium source and phosphine ligand is critical. The oxidative addition step, often rate-limiting, is highly dependent on the electronic and steric properties of the catalyst complex.[8] For sterically unhindered positions like the 3 and 9 positions on benzanthrone, a standard catalyst like Pd(PPh₃)₄ might work, but more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) often provide superior results.[9][10]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid in the transmetalation step. The base must be strong enough but not so strong as to cause degradation of the substrate or reagents. It must also be anhydrous, as water can hydrolyze the boronic acid and affect the catalytic cycle.

  • Solvent: Anhydrous, deoxygenated solvents are mandatory. Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II), halting the reaction.

Q2: I am observing a significant amount of a debrominated byproduct (benzanthrone or 3-bromobenzanthrone). How can I prevent this?

The formation of hydrodehalogenation (de-bromination) products is a common side reaction in palladium-catalyzed couplings. This occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.

Potential Reaction Pathways:

G SM This compound + Pd(0) Catalyst Intermediate Aryl-Pd(II)-Br Intermediate SM->Intermediate Oxidative Addition Desired Desired Coupling Product Intermediate->Desired Transmetalation & Reductive Elimination (Correct Pathway) Side_Reaction Hydrodehalogenation (Debromination) Intermediate->Side_Reaction Reaction with H-source (Side Pathway)

Caption: Competing pathways in cross-coupling reactions.

Preventative Measures:

  • Use Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried. Water can be a hydrogen source.

  • Use High-Purity Reagents: Impurities in the amine (for Buchwald-Hartwig) or boronic acid can sometimes act as hydrogen donors.

  • Optimize Base and Temperature: Using a weaker base or lowering the reaction temperature can sometimes disfavor the decomposition pathways that lead to hydrodehalogenation. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LiHMDS is standard, but its quality is paramount.[11][12]

Q3: My Buchwald-Hartwig amination reaction is sluggish and gives low conversion. What adjustments should I make?

The Buchwald-Hartwig amination is highly sensitive to the catalyst system and base used.[11]

Key Optimization Points:

  • Ligand Choice: This is often the most critical parameter. Sterically hindered, electron-rich phosphine ligands are typically required. Consider screening ligands like Josiphos, XPhos, or RuPhos, which are known to be effective for coupling with aryl bromides.[13]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice. Ensure it is fresh and from an unopened container, as it readily absorbs moisture and carbonates.[14]

  • Palladium Pre-catalyst: While Pd(OAc)₂ is common, pre-catalysts like Pd₂(dba)₃ can sometimes be more effective as they are already in the Pd(0) oxidation state (or are readily reduced).[13]

  • Amine Substrate: Primary amines are generally more reactive than secondary amines. Sterically hindered amines will require more forcing conditions or specialized catalyst systems.

Q4: How can I effectively purify the final product from unreacted this compound and catalyst residues?

Purification typically involves a combination of aqueous workup and chromatography or recrystallization.[15]

  • Aqueous Workup: After the reaction, quench the mixture and perform an aqueous extraction to remove the inorganic base and salts.

  • Removal of Palladium: The crude product is often contaminated with palladium residues. A common method is to filter the organic solution through a plug of silica gel and a layer of Celite®. This will retain a significant portion of the baseline palladium impurities.

  • Recrystallization: If the product is a solid with suitable solubility properties, recrystallization is an excellent method for achieving high purity.[15] Test various solvent systems (e.g., toluene/hexanes, ethyl acetate/ethanol) to find one where the product is soluble at high temperature but sparingly soluble at room temperature.

  • Column Chromatography: For products that are difficult to crystallize or for separating closely related impurities, silica gel column chromatography is the standard method. Use a gradient elution system (e.g., hexanes to ethyl acetate) to separate the less polar starting material from the more polar product(s).

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction.

Objective: To synthesize 3,9-diphenylbenzanthrone from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (2.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.04 eq)[16]

  • Potassium Carbonate (K₂CO₃), anhydrous (4.0 eq)

  • Toluene, anhydrous

  • Water, deionized and degassed

Procedure:

  • Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (2.5 eq), and anhydrous K₂CO₃ (4.0 eq).

    • Rationale: Using a flame-dried flask and anhydrous reagents minimizes water, which can negatively impact the catalytic cycle.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 eq) and PCy₃·HBF₄ (0.04 eq) and add them to the Schlenk flask.

    • Rationale: PCy₃ is an electron-rich, bulky ligand that promotes the oxidative addition and reductive elimination steps, making it effective for coupling aryl bromides.[16]

  • Atmosphere Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times. Maintain a positive pressure of argon for the duration of the reaction.

    • Rationale: This process, known as degassing, removes oxygen which can poison the active Pd(0) catalyst.

  • Solvent Addition: Add anhydrous toluene and degassed water (e.g., in a 10:1 ratio of toluene:water by volume) via syringe.

    • Rationale: Toluene is a common, non-polar solvent for Suzuki reactions. A small amount of water can aid in dissolving the base and facilitating the transmetalation step.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 100-110°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient to isolate the pure 3,9-diphenylbenzanthrone.

References

  • This compound . LookChem. [Link]

  • Ostrovskyi, D., et al. (2022). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide . MDPI. [Link]

  • Cas 81-98-1,this compound . LookChem. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity . EMU Physics Department. [Link]

  • Method of purifying benzanthrone.
  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Bromination of benzanthrone.
  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Hranjec, M., et al. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives . National Center for Biotechnology Information. [Link]

  • 7H-Benz(de)anthracen-7-one, 3,9-dibromo- . PubChem. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Reddy, K., et al. (2006). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides . ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]

  • Lenormand, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents . MDPI. [Link]

  • Liu, YS., et al. (2011). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water . ResearchGate. [Link]

  • Li, G., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids . National Center for Biotechnology Information. [Link]

  • Suzuki Cross-Coupling Reaction of Aryl and Heterocyclic Bromides and Aromatic Polybromides on a Pd(II)-Hydrotalcite Catalyst . ResearchGate. [Link]

  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics . PubMed. [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst . Beilstein Journals. [Link]

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Validation & Comparative

Unlocking Potential: A Comparative Guide to 3,9-Dibromobenzanthrone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of advanced materials, the benzanthrone scaffold serves as a robust foundation for a diverse array of functional molecules. Its rigid, planar structure and extended π-system are ideal for applications ranging from high-performance pigments to organic electronics. The strategic addition of bromine atoms to this core, a process known as bromination, dramatically alters the electronic properties and synthetic utility of the parent molecule. Among the resulting derivatives, 3,9-Dibromobenzanthrone has emerged as a particularly valuable building block.

This guide provides a comprehensive comparative analysis of this compound against other key brominated benzanthrones. We will delve into the nuances of their synthesis, explore their distinct physicochemical properties, and evaluate their performance in various applications, supported by experimental data and protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to select the optimal benzanthrone derivative for their specific research and development endeavors.

The Synthetic Landscape: A Tale of Two Brominations

The synthesis of brominated benzanthrones is a foundational aspect that dictates purity, yield, and scalability. The position of the bromine substituents is controlled by the reaction conditions, a critical consideration for downstream applications.

Monobromination: The Path to 3-Bromobenzanthrone

The synthesis of 3-Bromobenzanthrone is typically achieved through a direct electrophilic aromatic substitution of the benzanthrone core. The C-3 position is preferentially attacked due to the directing effects of the carbonyl group.

Experimental Protocol: Synthesis of 3-Bromobenzanthrone [1]

  • Reaction Setup: A mixture of 11.5 g of benzanthrone, 184 g of acetic acid, and 23 g of water is prepared in a reaction vessel.

  • Brominating Agent Addition: A solution of 11.2 g of bromine in 20.5 g of acetic acid is added dropwise to the mixture with continuous stirring.

  • Reaction: The entire mixture is heated to 100°C and maintained for 5.5 hours with stirring.

  • Isolation: Upon cooling, the precipitated crystals are filtered from the reaction mixture.

  • Purification: The crude product is washed with water, dried, and then recrystallized from a mixture of chlorobenzene and methanol to yield pure 3-bromobenzanthrone.[1]

Causality: The use of an acetic acid/water solvent system provides a moderately polar medium for the reaction. The controlled, dropwise addition of bromine is crucial to prevent over-bromination and the formation of unwanted side products. Recrystallization is a critical final step to remove any unreacted starting material or isomeric impurities.

Dibromination: Accessing the 3,9-Disubstituted Core

Introducing a second bromine atom to the benzanthrone ring, specifically at the C-9 position, requires more forcing conditions. The first bromine atom at C-3 is an electron-withdrawing group that deactivates the aromatic system, making the second electrophilic substitution more challenging.

Experimental Protocol: Synthesis of this compound [2]

  • Reagent Preparation: The synthesis is typically achieved through the bromination of benzanthrone in chlorosulfonic acid.[2]

  • Reaction Conditions: While the exact industrial protocols are often proprietary, literature suggests that harsher conditions, such as the use of a stronger Lewis acid catalyst and higher temperatures, are necessary to overcome the deactivation of the ring by the first bromine substituent.

  • Work-up and Purification: The work-up procedure involves carefully quenching the reaction mixture, followed by filtration and extensive washing to remove the acidic solvent and any inorganic byproducts. Purification is often achieved via column chromatography or recrystallization from a high-boiling point solvent.

Caption: Synthetic routes for the preparation of mono- and di-brominated benzanthrones.

Comparative Physicochemical Properties

The number and position of bromine atoms have a profound impact on the fundamental properties of the benzanthrone molecule. These differences are critical for predicting their behavior in various systems.

PropertyBenzanthrone3-BromobenzanthroneThis compound
Molecular Formula C₁₇H₁₀OC₁₇H₉BrOC₁₇H₈Br₂O
Molecular Weight 230.26 g/mol 309.16 g/mol 388.06 g/mol [3]
Melting Point 170-172 °C~171 °C255-256 °C[3][4]
Appearance Yellow needlesYellow-brown powderBrown to green powder[3][4]
Solubility Soluble in organic solventsSoluble in organic solventsSparingly soluble in organic solvents, insoluble in water[3]
Luminescence FluorescentFluorescentThermally activated delayed deep-red fluorescence in derivatives[5]

Data Interpretation: The most striking difference is the significantly higher melting point of this compound. This indicates a more stable crystal lattice, likely due to increased intermolecular forces (van der Waals and halogen bonding) and a more symmetrical molecular structure that allows for more efficient crystal packing. The decreased solubility of the dibrominated compound is also a direct consequence of these stronger intermolecular interactions. Furthermore, the introduction of two heavy bromine atoms is known to influence the photophysical properties, with derivatives of this compound showing potential for thermally activated delayed fluorescence.[5]

Performance in Key Applications

While both mono- and di-brominated benzanthrones serve as important intermediates, their distinct reactivity and properties make them suitable for different advanced applications.

Dyestuffs and Pigments

Historically, the primary use of brominated benzanthrones has been as key intermediates in the synthesis of complex vat dyes.[6] The bromine atoms serve as reactive handles for subsequent nucleophilic substitution or condensation reactions.

  • 3-Bromobenzanthrone: This is a versatile precursor for a wide range of dyes. It is a starting material for preparing terrylenimide near-IR fluorescent dyes.[7]

  • This compound: This molecule is a crucial building block for high-performance dyes and pigments.[3] The presence of two reactive sites allows for the creation of larger, more complex, and often more robust dye structures through double substitution reactions. These resulting dyes often exhibit superior lightfastness and thermal stability.

Organic Electronics and Functional Materials

In recent years, the focus has shifted towards using these compounds as building blocks for organic electronic materials. Their rigid structure and tunable electronic properties are highly desirable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors.

  • Comparative Advantage of this compound: For creating well-defined polymers and oligomers for electronic applications, this compound offers a significant advantage over 3-Bromobenzanthrone. Its two reactive sites allow for polymerization reactions (e.g., Suzuki or Yamamoto coupling) to form linear, conjugated polymers. This structural regularity is paramount for achieving efficient charge transport. In contrast, 3-Bromobenzanthrone can only act as an end-capping unit or lead to branched, less-defined structures. Disubstituted benzanthrone derivatives are noted to have been insufficiently studied compared to their mono-substituted counterparts, highlighting an area of research with significant potential.[5]

Caption: A generalized workflow for synthesizing conjugated polymers from this compound.

Toxicity and Environmental Considerations

An important aspect for any chemical intermediate is its toxicological profile and environmental impact. Both benzanthrone and its brominated derivatives require careful handling.

  • Benzanthrone (BA) and 3-bromobenzanthrone (3-BBA) are recognized as important dye intermediates.[6]

  • Studies on guinea pigs have shown that both BA and 3-BBA can induce oxidative stress and disturb membrane integrity.[6]

  • The effects were more pronounced with 3-BBA, which caused a significant decrease in body weight and a greater enhancement of lipid peroxidation compared to the parent benzanthrone.[6]

  • This compound is classified as a persistent organic pollutant, underscoring the need for proper handling, disposal, and environmental monitoring.[3]

These findings suggest that increasing the degree of bromination may correlate with increased biological activity, a critical consideration for researchers and professionals in terms of safety protocols and environmental stewardship.

Conclusion and Future Outlook

The comparative analysis of this compound and other brominated benzanthrones reveals a clear structure-property-function relationship. While 3-Bromobenzanthrone remains a valuable and versatile intermediate, the disubstituted this compound offers distinct advantages for the synthesis of advanced materials.

Key Takeaways:

  • Synthetic Control: The synthesis of this compound requires more stringent conditions than its monobrominated counterpart, but provides a precisely functionalized building block.

  • Superior Physical Properties: The high melting point and unique photophysical potential of this compound derivatives make them suitable for high-performance applications requiring thermal stability.

  • Advanced Applications: For the development of well-defined conjugated polymers and complex dyes, the two reactive sites of this compound are a significant advantage, enabling the construction of materials with superior electronic and optical properties.

For researchers at the forefront of materials science, organic electronics, and dye chemistry, this compound represents a superior choice for creating next-generation functional materials. Its robust nature and versatile reactivity provide a reliable platform for innovation, paving the way for new technologies and applications.

References

  • LookChem. (n.d.). This compound.
  • Dwivedi, P. D., Ansari, B. A., Ali, F., Khanna, S. K., & Singh, K. P. (1998). Comparative effect of benzanthrone and 3-bromobenzanthrone on hepatic xenobiotic metabolism and anti-oxidative defense system in guinea pigs. Archives of Toxicology, 72(7), 421–427.
  • LookChem. (n.d.). Cas 81-98-1, this compound.
  • Karpovs, A., Belyakov, S., Voitekovska, J., Grigorjeva, L., & Kokars, V. (2021). Comparison of the Benzanthrone Luminophores: They Are Not Equal for Rapid Examination of Parafasciolopsis fasciolaemorpha (Trematoda: Digenea). Biomolecules, 11(4), 598.
  • ChemicalBook. (2024). This compound.
  • Gude, T., Pozdnyakov, A., & Kirilova, E. (2022). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. Molbank, 2022(1), M1323.
  • Kirilova, E. M., Marinova, P. D., & Deligeorgiev, T. G. (2023).
  • ResearchGate. (n.d.). Synthesis of benzanthrone ethynyl derivatives.
  • ResearchGate. (n.d.). Comparison of the Benzanthrone Luminophores: They Are Not Equal for Rapid Examination of Parafasciolopsis fasciolaemorpha (Trematoda: Digenea).
  • MDPI. (2021). Comparison of the Benzanthrone Luminophores: They Are Not Equal for Rapid Examination of Parafasciolopsis fasciolaemorpha (Trematoda: Digenea).
  • PrepChem.com. (n.d.). Synthesis of 3-bromobenzanthrone.
  • ResearchGate. (n.d.). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide.
  • Bentham Science. (2024). Synthetic Development of 3-Functionalized Benzanthrone as a Fluorophore for Various Uses.
  • Bentham Science Publishers. (2025). Synthetic Development of 3-Functionalized Benzanthrone as a Fluorophore for Various Uses. Mini-Reviews in Organic Chemistry, 22(7), 685-696.
  • Semantic Scholar. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X.
  • Royal Society of Chemistry. (1940). 200. Benzanthrones. Part II. The synthesis of 3′-alkylmesobenzanthrones. Further observations on the mechanism of Bally's reaction. Journal of the Chemical Society (Resumed).
  • ChemicalBook. (2025). 3-Bromobenzanthrone.

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A Spectroscopic Compass: Navigating the Photophysical Landscape of 3,9-Dibromobenzanthrone and Its Progeny

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Comparative Guide to a Versatile Fluorophore Scaffold

In the intricate world of molecular probes, sensor development, and materials science, the benzanthrone core stands as a robust and versatile scaffold. Its extended π-system and inherent fluorescence provide a fertile ground for the design of novel functional molecules. Among its many halogenated congeners, 3,9-Dibromobenzanthrone emerges as a pivotal precursor, a molecular canvas upon which a diverse palette of photophysically active derivatives can be painted. The strategic placement of bromine atoms at the 3 and 9 positions offers dual reactive sites for post-synthetic modification, enabling a fine-tuning of the molecule's electronic and, consequently, spectroscopic properties.

This guide provides a comprehensive spectroscopic comparison of this compound and its derivatives. Moving beyond a mere cataloging of data, we delve into the causality behind the observed spectral shifts, offering insights into the structure-property relationships that govern their performance. This document is designed to serve as a practical reference for researchers engaged in the synthesis and application of novel benzanthrone-based fluorophores.

The Parent Scaffold: Spectroscopic Profile of this compound

While this compound is a commercially available intermediate[1][2], detailed and assigned spectroscopic data in the public domain is surprisingly scarce. However, based on the well-understood principles of spectroscopy and the available data for related compounds like benzanthrone and its mono-bromo derivatives, we can infer its characteristic spectral features.

Expected Spectroscopic Characteristics of this compound:

  • UV-Vis Absorption: The extended aromatic system of the benzanthrone core is expected to give rise to strong absorption bands in the UV-A and visible regions of the electromagnetic spectrum[3]. The presence of two bromine atoms, acting as auxochromes, is likely to induce a bathochromic (red) shift in the absorption maxima compared to the parent benzanthrone molecule due to the "heavy atom effect"[4].

  • Fluorescence Emission: Benzanthrone and its derivatives are known for their fluorescence properties[5]. This compound is expected to be fluorescent, though the presence of heavy bromine atoms may lead to some quenching of the fluorescence quantum yield due to enhanced intersystem crossing.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is anticipated to show a complex pattern of signals in the aromatic region. The introduction of bromine atoms will influence the chemical shifts of the neighboring protons, causing downfield shifts in their resonance frequencies.

    • ¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the different carbon environments in the molecule. The carbons directly attached to the bromine atoms are expected to show a characteristic upfield shift due to the heavy atom effect[4].

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

The Progeny: A Spectroscopic Comparison of 3,9-Disubstituted Benzanthrone Derivatives

The true utility of this compound lies in its role as a versatile starting material for a wide array of derivatives. The substitution of the bromine atoms with various functional groups dramatically alters the spectroscopic landscape of the molecule. Here, we compare the key spectroscopic features of several classes of 3,9-disubstituted benzanthrone derivatives.

The Influence of Substitution on Photophysical Properties

The introduction of electron-donating or electron-withdrawing groups at the 3 and 9 positions has a profound impact on the intramolecular charge transfer (ICT) character of the benzanthrone system. This, in turn, governs the absorption and emission properties of the resulting derivatives.

Derivative ClassTypical SubstituentsGeneral Effect on UV-Vis (λmax)General Effect on Fluorescence (λem)Key Observations
Amino Derivatives -NH₂, -NHR, -NR₂Significant Bathochromic ShiftStrong, Solvatochromic EmissionThe lone pair of electrons on the nitrogen atom acts as a strong electron-donating group, enhancing the ICT from the amino group to the electron-accepting carbonyl group of the benzanthrone core. This leads to a pronounced red-shift in both absorption and emission spectra. These derivatives often exhibit strong solvatochromism, with the emission maximum shifting to longer wavelengths in more polar solvents.[6][7]
Amidino Derivatives -N=CH-NR₂Bathochromic ShiftModerate to Strong EmissionThe amidino group also acts as an electron-donating substituent, leading to a red-shift in the absorption and emission spectra. The extent of the shift is dependent on the nature of the substituents on the terminal nitrogen atom.[8][9]
Heterocyclic Derivatives Morpholine, Piperidine, etc.Bathochromic ShiftTunable EmissionThe introduction of heterocyclic moieties allows for fine-tuning of the electronic properties. The photophysical properties are influenced by the nature of the heteroatoms and the overall electron-donating or -withdrawing character of the heterocyclic ring.[6]

Experimental Protocols: A Guide to Synthesis and Characterization

Synthesis of this compound (Proposed)

Disclaimer: The following protocol is a proposed method and should be performed with appropriate safety precautions and after a thorough risk assessment.

Materials:

  • Benzanthrone

  • Nitrobenzene (or another suitable inert solvent like o-dichlorobenzene)

  • Bromine

  • Sulfuryl chloride

  • Iodine (catalyst)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend benzanthrone in nitrobenzene.

  • Add a catalytic amount of iodine to the suspension.

  • From the dropping funnel, add a solution of bromine in nitrobenzene dropwise to the stirred suspension at room temperature.

  • Following the addition of bromine, add sulfuryl chloride dropwise.

  • After the additions are complete, slowly heat the reaction mixture to 50-60 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter the precipitated solid.

  • Wash the solid with a small amount of cold nitrobenzene, followed by a suitable solvent like ethanol to remove residual nitrobenzene.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a high-boiling point solvent like chlorobenzene.

Visualizing the Concepts

Chemical Structures

Caption: Synthetic pathways from this compound.

Experimental Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesize Derivative Purification Purify by Column Chromatography/Recrystallization Synthesis->Purification UVVis UV-Vis Spectroscopy (Determine λmax, ε) Purification->UVVis Fluorescence Fluorescence Spectroscopy (Determine λem, Quantum Yield) Purification->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C - Structural Elucidation) Purification->NMR MS Mass Spectrometry (Confirm Molecular Weight) Purification->MS Comparison Compare Spectra with Parent Compound and Other Derivatives UVVis->Comparison Fluorescence->Comparison NMR->Comparison MS->Comparison StructureProperty Elucidate Structure-Property Relationships Comparison->StructureProperty

Caption: Workflow for synthesis and spectroscopic analysis.

Conclusion: A Foundation for Future Innovation

This compound serves as a critical building block in the development of advanced fluorescent materials. While direct and comprehensive spectroscopic data for the parent compound remains elusive in readily accessible literature, a comparative analysis of its derivatives reveals clear and predictable structure-property relationships. The strategic functionalization of the 3 and 9 positions allows for the rational design of fluorophores with tailored absorption and emission profiles, paving the way for their application in diverse fields ranging from biological imaging to optoelectronics. This guide provides a foundational understanding of the spectroscopic nuances of this important class of molecules, empowering researchers to further explore and exploit their potential.

References

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  • Comparison of the Benzanthrone Luminophores: They Are Not Equal for Rapid Examination of Parafasciolopsis fasciolaemorpha (Trematoda: Digenea). (2021). National Institutes of Health. [Link]

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  • Patel, M. B., et al. (2025). Synthetic Development of 3-Functionalized Benzanthrone as a Fluorophore for Various Uses. Mini-Reviews in Organic Chemistry, 22(7), 685-696. [Link]

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A Comparative Guide to the Photostability of 3,9-Disubstituted Benzanthrone Derivatives: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Photostability in Benzanthrone Dyes

Benzanthrone and its derivatives are a versatile class of polycyclic aromatic compounds renowned for their strong fluorescence and unique photophysical properties.[1][2] These characteristics have led to their widespread use in various high-performance applications, including as fluorescent probes for biological imaging, components in organic light-emitting diodes (OLEDs), and as advanced dye materials.[3][4] The substitution pattern on the benzanthrone core profoundly influences its electronic and, consequently, its photophysical properties.[5][6] Specifically, derivatives of 3,9-dibromobenzanthrone serve as valuable synthons for a diverse range of functional dyes.

A crucial, yet often overlooked, parameter for any fluorescent molecule is its photostability – the ability to resist photochemical degradation upon exposure to light. Poor photostability, or photobleaching, leads to a diminished fluorescence signal over time, thereby limiting the utility of a fluorescent probe in applications requiring prolonged or intense illumination, such as time-lapse microscopy or high-throughput screening. This guide, therefore, addresses the critical need for a standardized methodology to benchmark the photostability of novel benzanthrone derivatives.

Candidate Derivatives for Comparative Analysis

For the purpose of this guide, we will focus on a series of 9-nitro-3-heterylamino-benzanthrone derivatives synthesized from 3-bromo-9-nitrobenzanthrone. The introduction of a nitro group at the 9-position and various heterocyclic amines at the 3-position allows for a systematic investigation of how electronic and steric factors influence photostability.[7]

The selected candidate derivatives for our proposed comparative study are:

  • DB-1 (Morpholino Derivative): 3-Morpholino-9-nitro-7H-benzo[de]anthracen-7-one

  • DB-2 (Piperidino Derivative): 9-Nitro-3-(piperidin-1-yl)-7H-benzo[de]anthracen-7-one

  • DB-3 (Pyrrolidino Derivative): 9-Nitro-3-(pyrrolidin-1-yl)-7H-benzo[de]anthracen-7-one

These compounds can be synthesized via nucleophilic aromatic substitution of 3-bromo-9-nitrobenzanthrone with the corresponding heterocyclic amine (morpholine, piperidine, or pyrrolidine) in a high-boiling polar solvent such as 1-methyl-2-pyrrolidone.[7]

Experimental Protocol: Quantitative Assessment of Photostability

The cornerstone of a robust photostability comparison is the determination of the photobleaching quantum yield (Φb).[8] This value represents the probability that a molecule will undergo photochemical degradation upon absorbing a photon. A lower Φb indicates higher photostability. The following protocol details a rigorous method for determining the Φb for our candidate benzanthrone derivatives.

Materials and Instrumentation
  • Spectrophotometer: To measure absorbance spectra and determine molar extinction coefficients.

  • Fluorometer or Fluorescence Microscope: Equipped with a stable, high-intensity light source (e.g., Xenon arc lamp or laser) and a sensitive detector (e.g., PMT or sCMOS camera).

  • Quantum Yield Standard: A well-characterized fluorescent dye with a known and stable fluorescence quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).[9]

  • Solvent: A spectroscopic grade, non-fluorescent solvent in which the derivatives are soluble (e.g., ethanol or dimethyl sulfoxide).

  • Cuvettes: 1 cm path length quartz cuvettes for absorbance and fluorescence measurements.

  • Actinometer (optional but recommended): For precise measurement of the photon flux of the light source.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare stock solutions of each benzanthrone derivative (DB-1, DB-2, DB-3) and the fluorescence quantum yield standard in the chosen solvent at a concentration of approximately 1 mM.

    • From the stock solutions, prepare a series of dilutions for each compound with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to determine the molar extinction coefficient (ε) and to ensure working within a linear absorbance range for fluorescence measurements.[9]

    • For photobleaching experiments, prepare optically dilute solutions of each derivative with an absorbance of approximately 0.05 at the excitation wavelength.

  • Determination of Fluorescence Quantum Yield (Φf):

    • Record the absorbance of the diluted solutions of the sample and the standard at the chosen excitation wavelength.

    • Measure the fluorescence emission spectra of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

    • The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation[10]:

      Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

      where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Photobleaching Experiment:

    • Place the optically dilute solution of the benzanthrone derivative in the fluorometer.

    • Continuously illuminate the sample with a high-intensity, monochromatic light source at the wavelength of maximum absorption (λ_abs).

    • Record the fluorescence intensity (F) at the emission maximum (λ_em) at regular time intervals (t) until the intensity has decreased significantly (e.g., by 50% or more).

    • Repeat the experiment for each derivative under identical illumination conditions.

  • Data Analysis and Calculation of Photobleaching Quantum Yield (Φb):

    • Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) versus time (t), where F₀ is the initial fluorescence intensity.

    • The photobleaching rate constant (k_b) is the negative of the slope of the linear fit to this data.

    • The photobleaching quantum yield (Φb) can then be calculated using the following equation[8]:

      Φb = k_b / (σ * I)

      where σ is the absorption cross-section (σ = 2303 * ε / N_A, where N_A is Avogadro's number) and I is the photon flux of the incident light (in photons cm⁻² s⁻¹). The photon flux can be determined using a chemical actinometer or a calibrated photodiode.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_photophys Photophysical Characterization cluster_photostab Photostability Assessment prep_stock Prepare Stock Solutions (1 mM) prep_dilutions Prepare Dilutions (Abs = 0.01 - 0.1) prep_stock->prep_dilutions prep_photobleach Prepare Photobleaching Samples (Abs ≈ 0.05) prep_stock->prep_photobleach abs_spec Measure Absorbance Spectra (Determine ε) prep_dilutions->abs_spec em_spec Measure Emission Spectra prep_dilutions->em_spec illuminate Continuous Illumination (at λ_abs) prep_photobleach->illuminate calc_qf Calculate Fluorescence Quantum Yield (Φf) abs_spec->calc_qf em_spec->calc_qf monitor_decay Monitor Fluorescence Decay (F vs. t) illuminate->monitor_decay calc_kb Calculate Photobleaching Rate Constant (k_b) monitor_decay->calc_kb calc_qb Calculate Photobleaching Quantum Yield (Φb) calc_kb->calc_qb compare_data Compare Photostability Data (Φb values) calc_qb->compare_data

Caption: Experimental workflow for the comparative photostability assessment of benzanthrone derivatives.

Data Presentation and Interpretation

The collected data should be organized in a clear and concise table to facilitate direct comparison between the derivatives.

Table 1: Hypothetical Photophysical and Photostability Data for 3,9-Disubstituted Benzanthrone Derivatives

DerivativeSubstituentλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φ_fΦ_b (x 10⁻⁵)Relative Photostability
DB-1 Morpholino48515,0005900.452.5Moderate
DB-2 Piperidino49016,5006050.551.8High
DB-3 Pyrrolidino49217,0006100.603.2Low

Interpretation:

  • λ_abs and λ_em: These values provide information about the electronic properties of the dyes.

  • ε: A higher molar extinction coefficient indicates a more efficient absorption of light.

  • Φ_f: A higher fluorescence quantum yield signifies a brighter fluorophore.

  • Φ_b: This is the key parameter for photostability. A lower Φb value indicates a more photostable compound. In the hypothetical data above, the piperidino derivative (DB-2) would be the most photostable.

Mechanistic Insights into Photodegradation

The photodegradation of benzanthrone derivatives likely proceeds through complex photochemical pathways. The presence of the electron-withdrawing nitro group and the electron-donating amino groups can create a push-pull system, making the molecule susceptible to photoinduced electron transfer processes.[5] Potential degradation pathways may involve:

  • Photooxidation: The excited state of the benzanthrone derivative can react with molecular oxygen to generate reactive oxygen species (ROS), which can then attack the dye molecule, leading to its degradation.

  • Photoreduction of the Nitro Group: Nitroaromatic compounds are known to undergo photoreduction, which can lead to the formation of highly reactive intermediates that can initiate degradation cascades.[5][6]

  • Degradation of the Heterocyclic Moiety: The N-heterocyclic substituents may also be susceptible to photodegradation, particularly through reactions involving the nitrogen atom.[11]

Further mechanistic studies, such as identifying the photoproducts using mass spectrometry and NMR, would be necessary to elucidate the precise degradation pathways for each derivative.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative benchmarking of the photostability of 3,9-disubstituted benzanthrone derivatives. By following the detailed experimental protocol for determining the photobleaching quantum yield, researchers can generate reliable and quantitative data to compare the performance of different derivatives. This information is invaluable for the rational design and selection of highly photostable benzanthrone-based dyes for demanding applications in materials science, bio-imaging, and diagnostics. The proposed methodology emphasizes the importance of a systematic and data-driven approach to understanding and optimizing the properties of functional organic molecules.

References

  • Małeckis, A., Cvetinska, M., Puckins, A., Osipovs, S., Sirokova, J., Belyakov, S., & Kirilova, E. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Molecules, 28(13), 5171. [Link]

  • Małeckis, A., Cvetinska, M., Puckins, A., Osipovs, S., Sirokova, J., Belyakov, S., & Kirilova, E. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Molecules, 28(13), 5171. [Link]

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  • Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standards in Fluorescence (pp. 119-158). Springer, Berlin, Heidelberg. [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

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  • ACS Publications. (2022). Photocatalytic Aerobic Dehydrogenation of N-Heterocycles with Ir(III) Photosensitizers Bearing the 2(2′-Pyridyl)benzimidazole Scaffold. [Link]

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Quantum yield comparison of fluorescent dyes derived from 3,9-Dibromobenzanthrone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantum Yield of Fluorescent Dyes Derived from 3,9-Dibromobenzanthrone: A Comparative Analysis for Advanced Research Applications

Authored by: A Senior Application Scientist

Introduction: The Benzanthrone Core and the Quest for Brighter Fluorophores

In the landscape of fluorescent molecules, benzanthrone and its derivatives represent a class of robust, photostable luminophores with broad applications ranging from materials science to biological imaging.[1] Their extended π-conjugated system provides a rigid scaffold that is conducive to strong light absorption and emission, typically in the green to red portion of the visible spectrum.[2] For researchers in drug development and cell biology, the utility of a fluorescent probe is fundamentally tied to its brightness, a property directly governed by its fluorescence quantum yield (Φf).

The quantum yield defines the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[3] A high quantum yield is paramount for applications requiring high sensitivity, such as tracking biomolecules at low concentrations or imaging dynamic cellular processes. This compound serves as a particularly valuable and versatile precursor for creating novel fluorescent dyes. The two bromine atoms at the 3- and 9-positions are amenable to nucleophilic substitution, allowing for the strategic introduction of various functional groups to precisely tune the dye's photophysical properties, including its quantum yield.[4]

This guide provides a comparative analysis of the quantum yields of fluorescent dyes derived from this key intermediate. We will explore the synthetic strategies, delve into the structure-property relationships that govern fluorescence efficiency, and provide detailed, field-proven protocols for both synthesis and quantum yield determination.

Comparative Analysis of 3,9-Disubstituted Benzanthrone Dyes

The substitution pattern on the benzanthrone core dictates the intramolecular charge transfer (ICT) characteristics of the dye, which is a primary determinant of its fluorescence properties.[2] By replacing the bromine atoms of this compound with various electron-donating or electron-withdrawing groups, a library of dyes with diverse quantum yields can be generated.

Generally, the introduction of electron-donating groups, such as amino or amidino functionalities, tends to enhance fluorescence. Conversely, strong electron-accepting groups can quench fluorescence, leading to a significant decrease in quantum yield.[1] The polarity of the solvent environment also plays a critical role, often altering the energy levels of the excited states and influencing the rates of non-radiative decay pathways.[5][6]

Below is a summary of photophysical data for a representative derivative, showcasing the influence of solvent polarity on its quantum yield.

Table 1: Photophysical Properties of 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone in Various Solvents [4]

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)
Benzene44654041700.30
Chloroform44957249900.46
Ethyl Acetate44156952200.46
Acetonitrile44259157600.33
Ethanol44659859200.16

Data synthesized from the findings reported in Molecules 2022, 27(3), 853.[4]

As observed, the quantum yield of this amidino derivative is highest in moderately polar solvents like chloroform and ethyl acetate, while it decreases in highly polar protic solvents like ethanol. This behavior highlights the importance of optimizing the dye's environment for maximal performance. The large Stokes shifts observed are particularly advantageous for biological imaging, minimizing self-absorption and improving signal-to-noise ratios.[4]

Methodology: From Synthesis to Spectroscopic Characterization

A trustworthy protocol is a self-validating one. The methodologies provided below are designed to be robust and reproducible, explaining the rationale behind key steps to ensure both technical accuracy and a deep understanding of the process.

Experimental Protocol 1: Synthesis of a 3,9-Disubstituted Benzanthrone Derivative

This protocol details the synthesis of 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone, a derivative that can be accessed from 3-bromo-9-aminobenzanthrone. The precursor, 3-bromo-9-aminobenzanthrone, is itself synthesized from 3-bromobenzanthrone via nitration followed by reduction, a method established in the literature.[4] The direct nucleophilic substitution of both bromines on this compound with amines or other nucleophiles is also a viable, though sometimes more challenging, route to 3,9-disubstituted derivatives.[4]

Rationale: The chosen method involves the condensation of a primary amine with an amide (in this case, dimethylformamide) in the presence of phosphorus oxychloride (POCl₃). POCl₃ acts as a dehydrating and activating agent, facilitating the formation of the amidine linkage. This reaction is a classic and reliable method for creating such derivatives.[4]

Step-by-Step Procedure: [4]

  • Reactant Preparation: In a dry round-bottom flask, dissolve 0.50 g (approx. 1.5 mmol) of 3-bromo-9-aminobenzanthrone in 3 mL of N,N-dimethylformamide (DMF).

  • Activation: While stirring the solution, add 0.2 mL (approx. 2.1 mmol) of phosphorus oxychloride (POCl₃) dropwise. Causality Note: The dropwise addition is crucial to control the exothermic reaction.

  • Reaction: Heat the resulting mixture to 80 °C and maintain this temperature for 1.5 to 2 hours. Expertise Note: The reaction is faster and proceeds at a lower temperature compared to similar reactions with less activated aminobenzanthrones, indicating the electronic influence of the bromine atom.[4]

  • Work-up: After cooling the mixture to room temperature, pour it into 50 mL of a 2% aqueous sodium hydroxide (NaOH) solution. This will precipitate the crude product.

  • Purification: Filter the precipitate, wash it thoroughly with water, and dry it. Recrystallize the crude product from benzene to obtain the pure 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone as an orange-colored solid.

The following diagram illustrates the general workflow for synthesizing and purifying these dyes.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Precursor 3-Bromo-9-aminobenzanthrone in DMF Reagent Add POCl₃ Dropwise Precursor->Reagent Heat Heat at 80°C (1.5-2 hours) Reagent->Heat Quench Pour into 2% NaOH(aq) Heat->Quench Cool to RT Filter Filter Precipitate Quench->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Benzene Wash->Recrystallize Product Pure Dye Recrystallize->Product

Caption: Workflow for the synthesis and purification of a benzanthrone derivative.

Experimental Protocol 2: Determination of Fluorescence Quantum Yield

The relative method, as detailed by Williams et al., is the most common and reliable technique for measuring fluorescence quantum yields.[3] It involves comparing the fluorescence intensity of the unknown sample to a well-characterized standard with a known quantum yield.

Rationale and Self-Validation: To ensure accuracy, several conditions must be met. First, the absorbance of both the sample and standard solutions at the excitation wavelength must be kept low (typically < 0.1) to avoid inner filter effects and reabsorption of emitted light. Second, a standard must be chosen whose absorption and emission spectra overlap well with the sample. For benzanthrone derivatives emitting in the green-orange range, Rhodamine 6G (Φf ≈ 0.88 in ethanol) is an excellent choice.[1] Finally, the measurement requires a spectrofluorometer with a corrected emission channel to account for the wavelength-dependent sensitivity of the detector.

Step-by-Step Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the test dye and the quantum yield standard (e.g., Rhodamine 6G) in the same solvent (if possible).

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 450 nm). Adjust concentrations to ensure absorbance is below 0.1.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

    • Record the emission spectrum of a solvent blank under the same conditions.

  • Data Processing:

    • Subtract the blank spectrum from each of the sample and standard spectra.

    • Integrate the area under the corrected emission spectrum for both the test sample (I_x) and the standard (I_st).

  • Calculation: Calculate the quantum yield of the test sample (Φ_x) using the following equation:

    Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)

    Where:

    • Φ_st is the known quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent. (If the same solvent is used for sample and standard, this term cancels out).

The workflow for this critical measurement is depicted below.

G cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_calc Calculation Prep_X Prepare Dilute Test Sample (X) Abs Measure Absorbance (A) Ensure A < 0.1 Prep_X->Abs Prep_ST Prepare Dilute Standard (ST) Prep_ST->Abs Record_X Record Emission Spectrum of X Abs->Record_X Excite at λ_abs Record_ST Record Emission Spectrum of ST Abs->Record_ST Excite at λ_abs Integrate Integrate Area (I) (Corrected for Blank) Record_X->Integrate Record_ST->Integrate Formula Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) Integrate->Formula

Caption: Workflow for relative fluorescence quantum yield determination.

Structure-Property Relationships and Future Outlook

The derivatization of this compound is a powerful strategy for developing high-performance fluorescent dyes. The data clearly indicate that the quantum yield is not an intrinsic constant but is highly sensitive to both the specific functional groups attached to the aromatic core and the surrounding solvent environment.

  • Electronic Effects: Introducing substituents at the 3- and 9-positions directly modulates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the energy gap and the efficiency of intramolecular charge transfer is the key to controlling both the emission color and the quantum yield.[2]

  • Solvatochromism: The observed solvatochromism (changes in spectral properties with solvent polarity) suggests a significant change in the dipole moment of the dye upon excitation, a hallmark of an ICT state.[1][2] Understanding and predicting this behavior is crucial for designing probes for specific biological environments, such as nonpolar lipid membranes versus the aqueous cytoplasm.[5]

The continued exploration of novel derivatives of this compound, including those incorporating complex heterocyclic systems, holds great promise.[4] By combining rational design with rigorous photophysical characterization, researchers can develop next-generation fluorophores with superior brightness, photostability, and environmental sensitivity, paving the way for new discoveries in diagnostics, drug delivery, and fundamental cell biology.

References

  • Spectroscopic investigation of new benzanthrone luminescent dyes. (2018). ResearchGate. [Link]

  • N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. (2022). MDPI. [Link]

  • Quantum yield. (n.d.). Wikipedia. [Link]

  • Finding New Precursors for Light Harvesting Materials: A Computational Study of the Fluorescence Potential of Benzanthrone Dyes. (2021). ACS Omega. [Link]

  • Finding New Precursors for Light Harvesting Materials: A Computational Study of the Fluorescence Potential of Benzanthrone Dyes. (2021). ResearchGate. [Link]

  • This compound. (n.d.). LookChem. [Link]

  • Fluorescence quantum yields and absorption and emission ranges of the... (n.d.). ResearchGate. [Link]

  • High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (2015). RSC Publishing. [Link]

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2020). National Institutes of Health (NIH). [Link]

  • Synthetic Development of 3-Functionalized Benzanthrone as a Fluorophore for Various Uses. (2023). Bentham Science. [Link]

  • Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. (2023). MDPI. [Link]

  • Patent Application Publication: US 2009/0255440 A1. (2009).
  • Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600-1000 nm. (2007). ResearchGate. [Link]

  • Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. (2019). MDPI. [Link]

  • Spectral Properties of 3-Benzanthrone Derivative Dyes in Isotropic Solvents, Polymer Film and Liquid Crystal. (2000). ResearchGate. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. [Link]

Sources

A Comparative Guide to the Electrochemical Characterization of 3,9-Dibromobenzanthrone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the electrochemical properties of 3,9-Dibromobenzanthrone and its derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who are leveraging the unique electronic characteristics of these polycyclic aromatic ketones. This document will delve into the underlying principles, present supporting experimental data, and offer detailed protocols for electrochemical characterization.

Introduction: The Benzanthrone Core as a Versatile Electrochemical Scaffold

Benzanthrone (BA) and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their intriguing photophysical and electrochemical properties.[1] The extended π-conjugated system of the benzanthrone core makes it a valuable scaffold for the development of fluorescent probes, organic electronics, and potential therapeutic agents.[1][2] The introduction of substituents onto the benzanthrone framework, particularly at the 3 and 9 positions, allows for the fine-tuning of its electronic properties, including its redox behavior. This compound serves as a key intermediate for the synthesis of a wide array of derivatives through nucleophilic substitution reactions.[3] Understanding the electrochemical characteristics of these molecules is paramount for their rational design and application.

The Electrochemical Behavior of the Parent Benzanthrone Molecule

To establish a baseline for comparison, it is essential to first understand the electrochemical behavior of the unsubstituted benzanthrone molecule. Detailed studies using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been conducted on benzanthrone in a non-aqueous medium (0.15 M tetrabutylammonium hexafluorophosphate in acetonitrile) using a platinum electrode.[4][5]

At scan rates below 500 mV/s, benzanthrone exhibits a well-defined, diffusion-controlled, one-electron transfer process.[4][5] The cyclic voltammogram is characterized by a cathodic peak (reduction) and an anodic peak (oxidation) with a peak separation indicative of a quasi-reversible redox process at higher scan rates.[4]

ParameterValueReference
Cathodic Peak Potential (Epc)-1234.909 ± 5.605 mV[4][5]
Anodic Peak Potential (Epa)-1158.9 ± 10.88 mV[4][5]
Heterogeneous Rate Constant (k⁰)3.51 x 10⁻⁵ ± 1.18 x 10⁻⁵ cm s⁻¹[4]

These values provide a crucial reference point for evaluating the impact of substituents on the 3 and 9 positions of the benzanthrone core.

The Influence of Substituents at the 3 and 9 Positions

The introduction of bromine atoms at the 3 and 9 positions to form this compound, and the subsequent derivatization at these sites, significantly modulates the electrochemical properties of the molecule. The nature of the substituents—whether they are electron-donating or electron-withdrawing—plays a critical role in altering the electron density of the π-system and, consequently, the redox potentials.

The Effect of Bromine Substitution

The two bromine atoms in this compound are electron-withdrawing groups due to their inductive effect. This withdrawal of electron density from the aromatic system is expected to make the molecule easier to reduce and harder to oxidize compared to the parent benzanthrone. Consequently, one would anticipate a positive shift in the reduction potential (less negative) and a positive shift in the oxidation potential (more positive). The p-π conjugation between the bromine's p-orbitals and the aromatic π-system can partially counteract the inductive effect, but the overall influence is typically dominated by electron withdrawal.[6]

Donor-Acceptor Derivatives

Many derivatives of this compound are synthesized via nucleophilic substitution, where the bromine atoms are replaced by electron-donating groups, such as amines or phenothiazines.[7] This creates a "push-pull" or donor-acceptor system within the molecule, where the substituent acts as the electron donor and the carbonyl group of the benzanthrone core acts as the electron acceptor.[2]

  • Electron-Donating Groups (e.g., -NH₂, -NR₂, -OR): The introduction of electron-donating groups at the 3 and 9 positions increases the electron density of the benzanthrone core. This makes the molecule more susceptible to oxidation (a negative shift in the oxidation potential) and less susceptible to reduction (a negative shift in the reduction potential).

  • Electron-Withdrawing Groups (e.g., -NO₂): Conversely, the introduction of strong electron-withdrawing groups would further decrease the electron density of the aromatic system, making the molecule even easier to reduce (a more positive reduction potential) and harder to oxidize (a more positive oxidation potential).

The following table provides a qualitative comparison of the expected shifts in redox potentials for different classes of 3,9-disubstituted benzanthrone derivatives relative to the parent benzanthrone.

Substituent Type at 3 & 9 PositionsExpected Shift in Reduction Potential (Epc)Expected Shift in Oxidation Potential (Epa)Rationale
Bromine (Electron-Withdrawing) Positive (less negative)Positive (more positive)Inductive electron withdrawal from the π-system.[6]
Amino/Alkoxy (Electron-Donating) Negative (more negative)Negative (less positive)Increased electron density on the π-system.[7]
Nitro (Strongly Electron-Withdrawing) Strongly Positive (less negative)Strongly Positive (more positive)Significant decrease in electron density on the π-system.

Experimental Protocols

Accurate and reproducible electrochemical characterization is crucial for comparing the properties of this compound derivatives. The following is a detailed protocol for cyclic voltammetry of these compounds in a non-aqueous medium.

Materials and Equipment
  • Potentiostat: A potentiostat/galvanostat system capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode cell.[8]

  • Working Electrode: Glassy carbon electrode (GCE) is a common choice for organic electrochemistry.[8]

  • Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺ or a silver wire pseudo-reference electrode.[8] It is crucial to report potentials relative to an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple for comparability across different studies.[9]

  • Counter Electrode: A platinum wire or graphite rod.[8]

  • Solvent: A dry, aprotic solvent such as acetonitrile (ACN) or dichloromethane (DCM).[10]

  • Supporting Electrolyte: A salt to ensure sufficient conductivity, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).[10]

  • Analyte: The this compound derivative of interest, typically at a concentration of 1-5 mM.

  • Inert Gas: High-purity nitrogen or argon for deaerating the solution.

Step-by-Step Procedure
  • Electrode Preparation:

    • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.

    • Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

    • Dry the electrode under a stream of inert gas.

  • Solution Preparation:

    • Dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.

    • Dissolve the analyte in the electrolyte solution to the desired concentration (e.g., 1 mM).

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

    • Add the analyte solution to the cell.

    • Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Potential Range: Choose a potential window that encompasses the expected redox events of the analyte. A preliminary scan over a wide range can help determine the appropriate window.

      • Scan Rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate (e.g., from 25 to 500 mV/s) can provide information about the nature of the redox process (diffusion-controlled vs. surface-adsorbed).

    • Run the cyclic voltammetry experiment and record the voltammogram.

    • After the measurement, add a small amount of ferrocene to the solution and record a voltammogram to determine the potential of the Fc/Fc⁺ couple, which will serve as an internal reference.

G Start Start Prepare Electrolyte Solution Prepare Electrolyte Solution Start->Prepare Electrolyte Solution End End Clean Electrodes Clean Electrodes Prepare Electrolyte Solution->Clean Electrodes Assemble Electrochemical Cell Assemble Electrochemical Cell Clean Electrodes->Assemble Electrochemical Cell Deoxygenate Solution Deoxygenate Solution Assemble Electrochemical Cell->Deoxygenate Solution Set CV Parameters Set CV Parameters Deoxygenate Solution->Set CV Parameters Run Cyclic Voltammogram Run Cyclic Voltammogram Set CV Parameters->Run Cyclic Voltammogram Add Ferrocene Standard Add Ferrocene Standard Run Cyclic Voltammogram->Add Ferrocene Standard Run CV with Ferrocene Run CV with Ferrocene Add Ferrocene Standard->Run CV with Ferrocene Analyze Data Analyze Data Run CV with Ferrocene->Analyze Data Analyze Data->End

Data Interpretation and Comparison

The cyclic voltammograms provide a wealth of information for comparing the electrochemical properties of different this compound derivatives.

  • Redox Potentials (Epc and Epa): The positions of the cathodic and anodic peak potentials provide a direct measure of the ease of reduction and oxidation, respectively. A more positive potential indicates an easier process.

  • Peak Separation (ΔEp = Epa - Epc): For a reversible one-electron process, the theoretical peak separation is approximately 59 mV at room temperature.[11] Larger peak separations suggest quasi-reversible or irreversible electron transfer kinetics.

  • Peak Current Ratio (Ipa/Ipc): For a reversible process, the ratio of the anodic to cathodic peak currents should be close to unity. Deviations from this value can indicate coupled chemical reactions following the electron transfer.

  • Scan Rate Dependence: For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. A linear plot of peak current versus the square root of the scan rate confirms that the redox process is governed by diffusion of the analyte to the electrode surface.

G CyclicVoltammogram Cyclic Voltammogram Current vs. Potential Parameters Key Parameters Redox Potentials (Epc, Epa) Peak Separation (ΔEp) Peak Current Ratio (Ipa/Ipc) Scan Rate Dependence CyclicVoltammogram->Parameters:p1 CyclicVoltammogram->Parameters:p2 CyclicVoltammogram->Parameters:p3 CyclicVoltammogram->Parameters:p4 Interpretation Interpretation Ease of Redox Electron Transfer Kinetics Stability of Redox Species Reaction Mechanism Parameters:p1->Interpretation:i1 Parameters:p2->Interpretation:i2 Parameters:p3->Interpretation:i3 Parameters:p4->Interpretation:i4

Conclusion and Future Perspectives

The electrochemical characterization of this compound derivatives provides invaluable insights into their electronic structure and reactivity. By systematically varying the substituents at the 3 and 9 positions, it is possible to rationally tune the redox properties of the benzanthrone core for specific applications. This guide has outlined the fundamental principles, provided a comparative framework, and detailed the experimental protocols necessary for such investigations.

Future work in this area could focus on establishing quantitative structure-property relationships (QSPR) to predict the electrochemical behavior of novel 3,9-disubstituted benzanthrone derivatives. Combining experimental electrochemical data with computational studies, such as Density Functional Theory (DFT) calculations, can provide a deeper understanding of the molecular orbitals involved in the redox processes and further guide the design of new materials with tailored electronic properties.[9][12] The continued exploration of the rich electrochemistry of these compounds holds great promise for advancements in materials science, sensing, and medicinal chemistry.

References

  • Elgrishi, N.; Rountree, K. J.; McCarthy, B. D.; Rountree, E. S.; Eisenhart, T. T.; Dempsey, J. L. A Practical Beginner's Guide to Cyclic Voltammetry. J. Chem. Educ.2018 , 95 (2), 197–206. [Link]

  • Onchoke, K. K.; Trevino, A. D. Electrochemical Characteristics of Benzanthrone Studied via Cyclic Voltammetry: Charge Transfer Redox Processes. Anal. Chem. Lett.2019 , 9 (2), 128–142. [Link]

  • Maron, S.; et al. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. J. Vis. Exp.2018 , (140), e56656. [Link]

  • Maleckis, A.; et al. N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. Molbank2022 , 2022 (1), M1323. [Link]

  • Hakey, P. M.; et al. Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Lett.2021 , 6 (11), 3894–3905. [Link]

  • TADF quenching properties of phenothiazine or phenoxazine-substituted benzanthrones emitting in deep-red/near-infrared region towards oxygen sensing. Dyes and Pigments2022 , 197, 109952. [Link]

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  • Ariyasinghe, N.; et al. Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. J. Phys. Chem. C2020 , 124 (44), 24105–24114. [Link]

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  • Zweig, A.; Maurer, A. H.; Roberts, B. G. Oxidation, reduction, and electrochemiluminescence of donor-substituted polycyclic aromatic hydrocarbons. J. Org. Chem.1967 , 32 (5), 1322–1329. [Link]

  • Wang, Y.; Zhao, R.; Ackermann, L. Electrochemical Syntheses of Polycyclic Aromatic Hydrocarbons (PAHs). Adv. Mater.2023 , 35 (49), e2300760. [Link]

  • Armands, M.; et al. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Molecules2023 , 28 (13), 5171. [Link]

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Sources

A Comparative Guide to the Reactivity of Bromine Atoms in 3,9-Dibromobenzanthrone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,9-Dibromobenzanthrone (3,9-DBB) is a pivotal intermediate in the synthesis of advanced functional materials, including high-performance dyes and pigments.[1] As a member of the polycyclic aromatic hydrocarbon family, its rigid, planar structure and extended π-system are precursors to compounds with unique photophysical and electronic properties.[2] The synthetic utility of 3,9-DBB is dominated by the chemistry of its two bromine substituents. However, these two halogen atoms, located at the C-3 and C-9 positions of the benzanthrone core, are not chemically equivalent. Their distinct electronic environments dictate a significant difference in reactivity, enabling chemists to perform selective and sequential functionalization.

This guide provides an in-depth comparative analysis of the reactivity of the bromine atoms at the C-3 and C-9 positions. We will explore the underlying electronic factors that govern this differentiation and examine its consequences in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically design and execute syntheses involving this versatile building block.

The Electronic Landscape of the Benzanthrone Core

The differential reactivity of the bromine atoms in 3,9-DBB is a direct consequence of the asymmetrical electronic distribution within the 7H-benzo[de]anthracen-7-one framework. The primary polarizing feature of this scaffold is the carbonyl group at the C-7 position. As a potent electron-withdrawing group, it significantly influences the electron density across the entire aromatic system through both inductive and resonance effects.

The C-3 position is para to the C-7 carbonyl group. This geometric arrangement allows for effective delocalization of electron density from the C-3 carbon into the carbonyl oxygen via resonance. This effect renders the C-3 position more electron-deficient, or electrophilic, compared to other positions on the ring. Consequently, the C-3 bromine atom is attached to a carbon that is more susceptible to nucleophilic attack.

Conversely, the C-9 position does not share this direct para relationship with the carbonyl group. While it is still influenced by the overall electron-withdrawing nature of the ketone, the effect is less pronounced than at the C-3 position. This fundamental electronic disparity is the cornerstone of the selective chemistry of this compound.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for functionalizing aryl halides. The reaction proceeds via an addition-elimination mechanism, wherein a nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is critical, and the reaction is greatly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][4]

In 3,9-DBB, the C-3 bromine is inherently more reactive towards SNAr than the C-9 bromine due to its para relationship to the C-7 carbonyl. However, this reactivity can be dramatically amplified by introducing an additional EWG at the C-9 position. A prime example is the nucleophilic substitution on 3-bromo-9-nitrobenzanthrone.[5] The presence of the nitro group at C-9 drastically lowers the electron density at the C-3 position, making it exceptionally susceptible to nucleophilic attack.

This is demonstrated by the fact that the substitution of the bromine atom in 3-bromo-9-nitrobenzanthrone proceeds faster and at lower temperatures compared to the analogous reaction with 3-bromobenzanthrone.[5]

Data Summary: SNAr Reactivity
SubstratePosition of BromineActivating Group(s)Relative ReactivityReference
3-BromobenzanthroneC-3C-7 CarbonylModerate[5]
3-Bromo-9-nitrobenzanthroneC-3C-7 Carbonyl, C-9 NitroHigh[5]
Experimental Protocol: Nucleophilic Substitution on 3-Bromo-9-nitrobenzanthrone

The following protocol is adapted from the synthesis of 3-heterylamino-9-nitrobenzanthrone derivatives.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-9-nitrobenzanthrone (1.0 eq.) in 1-methyl-2-pyrrolidone.

  • Addition of Nucleophile: Add the desired secondary cyclic amine (e.g., morpholine, piperidine) (1.2 eq.) to the solution.

  • Heating: Heat the reaction mixture with stirring to the required temperature (typically 80-120°C) and monitor the reaction progress by TLC. The reaction is generally faster than with substrates lacking the C-9 nitro group.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent (e.g., benzene) to obtain the pure product.

Visualization: SNAr Mechanism

Caption: SNAr workflow showing the formation of the critical Meisenheimer intermediate.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C and C-N bonds. Reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are indispensable tools for modifying aryl halides.[6][7] The selectivity in these reactions on a di-halogenated substrate like 3,9-DBB is governed by a subtle interplay of electronic and steric factors.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for synthesizing aryl amines from aryl halides.[8][9] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[10]

While specific comparative studies on 3,9-DBB are not abundant in the literature, principles from related systems suggest that the C-3 position would be more reactive. The oxidative addition step is generally favored at more electron-deficient carbon centers. As established, the C-3 position is more electrophilic than the C-9 position, which should lead to a faster rate of oxidative addition. This provides a kinetic basis for selective mono-amination at the C-3 position under carefully controlled conditions (e.g., lower temperature, shorter reaction time, or sub-stoichiometric amine).

Experimental Protocol: General Buchwald-Hartwig Amination

The following is a generalized protocol based on standard procedures.[11]

  • Catalyst Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP) (2-4 mol%), and a strong, non-nucleophilic base such as NaOt-Bu or Cs₂CO₃ (1.4 eq.).

  • Reaction Setup: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add this compound (1.0 eq.) and the desired amine (1.1 eq. for mono-amination).

  • Solvent and Heating: Add an anhydrous solvent (e.g., toluene, dioxane) via syringe. Heat the mixture to 80-110°C with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(Br)L₂ Pd0->OxAdd Ar-Br AmineCoord Amine Coordination [Ar-Pd(II)(Br)(H₂NR)L₂] OxAdd->AmineCoord + H₂NR Deprotonation Deprotonation Ar-Pd(II)(HNR)L₂ AmineCoord->Deprotonation - HBr (+ Base) RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Pd0 Product (Ar-NRH)

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, to form a C-C bond.[7][12] Similar to the Buchwald-Hartwig reaction, the key oxidative addition step is generally faster for more electron-poor aryl halides. This again suggests a preference for initial reaction at the C-3 bromine of 3,9-DBB.

By carefully selecting the catalyst, ligands, base, and temperature, it is often possible to achieve high selectivity for mono-coupling at the more reactive site. Subsequent coupling at the C-9 position would then require more forcing conditions to proceed.

Data Summary: Predicted Cross-Coupling Reactivity
ReactionMore Reactive SiteRationalePotential for Selectivity
Buchwald-HartwigC-3 BromineFaster oxidative addition at more electrophilic carbon.High, with controlled conditions.
Suzuki-MiyauraC-3 BromineFaster oxidative addition at more electrophilic carbon.High, with controlled conditions.

Strategic Sequential Functionalization

The inherent difference in reactivity between the C-3 and C-9 bromine atoms is not a limitation but a powerful synthetic advantage. It allows for the programmed, stepwise introduction of different functional groups onto the benzanthrone scaffold. A common and effective strategy involves a two-step sequence:

  • Step 1: Functionalization of the C-3 Position: A reaction, such as a Suzuki or Buchwald-Hartwig coupling, is performed under mild conditions to selectively target the more reactive C-3 bromine.

  • Step 2: Functionalization of the C-9 Position: The resulting 3-substituted-9-bromobenzanthrone is then subjected to a second, different coupling reaction. This step may require more forcing conditions (higher temperature, different ligand, stronger base) to overcome the lower reactivity of the C-9 bromine.

This strategic approach opens the door to a vast array of asymmetrically 3,9-disubstituted benzanthrone derivatives, which would be difficult to access otherwise.

Visualization: Sequential Synthesis Workflow

Sequential_Synthesis Strategic Sequential Functionalization Start This compound Step1 Reaction 1 (e.g., Suzuki Coupling) Mild Conditions Start->Step1 Intermediate 3-Aryl-9-bromobenzanthrone Step1->Intermediate Selective reaction at C-3 Step2 Reaction 2 (e.g., Buchwald-Hartwig) Forcing Conditions Intermediate->Step2 Final 3-Aryl-9-amino-benzanthrone (Asymmetrical Product) Step2->Final Reaction at C-9

Caption: A workflow for creating asymmetrically disubstituted benzanthrones.

Conclusion

The two bromine atoms in this compound exhibit distinct chemical reactivity, a feature governed primarily by the electronic influence of the C-7 carbonyl group. The C-3 position is significantly more electron-deficient, rendering its attached bromine atom more susceptible to both nucleophilic aromatic substitution and the initial oxidative addition step in palladium-catalyzed cross-coupling reactions. This inherent reactivity difference can be further amplified by the introduction of other functional groups onto the aromatic core, as seen in the case of 3-bromo-9-nitrobenzanthrone.[5]

By understanding and leveraging this differential reactivity, researchers can perform selective mono-functionalization or develop strategic, sequential pathways to synthesize complex, asymmetrically substituted benzanthrone derivatives. This control is paramount for tailoring the properties of the resulting molecules for advanced applications in materials science, optoelectronics, and medicinal chemistry.

References

  • This compound. LookChem.[Link]

  • Gromov, A.; et al. (2022). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. MDPI.[Link]

  • Cas 81-98-1,this compound. LookChem.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Synthesis of 3-bromobenzanthrone. PrepChem.com.[Link]

  • Gromov, A.; et al. (2022). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. ResearchGate.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • Schön, U.; et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Suzuki reaction. Wikipedia.[Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.[Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry.[Link]

  • Borisov, I.; et al. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. National Institutes of Health (NIH).[Link]

  • Suzuki cross-coupling reaction. YouTube.[Link]

  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts.[Link]

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 3,9-Dibromobenzanthrone

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Challenge: The Chemical Profile of 3,9-Dibromobenzanthrone

This compound is a brown to green powder belonging to the benzanthrone family of polycyclic aromatic hydrocarbons.[1] Its chemical structure, characterized by a stable aromatic core and two bromine atoms, makes it a valuable intermediate in the synthesis of dyes and pigments.[1] However, these same properties contribute to its classification as a hazardous substance and a persistent organic pollutant (POP).[1]

Chemical PropertyValue
Molecular Formula C₁₇H₈Br₂O
Molecular Weight 388.06 g/mol
Melting Point 255-256°C
Boiling Point 535.5°C at 760 mmHg
Solubility Insoluble in water, soluble in organic solvents
Classification Halogenated Aromatic Hydrocarbon, Persistent Organic Pollutant (POP)

The core challenge in its disposal lies in its persistence and the potential for the formation of toxic byproducts if not handled correctly. As a POP, it is resistant to environmental degradation and can bioaccumulate, posing long-term risks to human health and wildlife.[2] Furthermore, the presence of bromine necessitates a disposal strategy that prevents the formation of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are highly toxic compounds.[3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This workflow is designed to comply with the principles of environmentally sound management as mandated by regulations governing POPs.[2][4]

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Waste Management Facility A Step 1: Segregate Waste at Source B Step 2: Select Appropriate Waste Container A->B C Step 3: Properly Label Container B->C D Step 4: Store in Satellite Accumulation Area (SAA) C->D E Step 5: Arrange for Licensed Disposal D->E Waste Pickup by Certified Contractor F Step 6: High-Temperature Incineration E->F G Step 7: Off-Gas Treatment (Scrubbing) F->G H Step 8: Final Ash Disposal G->H

Sources

Navigating the Synthesis of Novel Chromophores: A Guide to the Safe Handling of 3,9-Dibromobenzanthrone

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researcher in drug development and materials science, the synthesis of novel molecular architectures is a journey into uncharted territory. 3,9-Dibromobenzanthrone, a key intermediate in the creation of advanced dyes and pigments, represents one such frontier.[1] However, its potent chemical properties and classification as a persistent organic pollutant (POP) demand a rigorous and informed approach to laboratory safety.[1] This guide provides essential, field-proven safety and logistical information for handling this compound, ensuring the integrity of your research and the safety of your team.

Understanding the Hazard: More Than Just a Powder

This compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their potential health hazards.[1] As a brominated derivative, its properties are further modified, making it a substance that is harmful if inhaled, ingested, or absorbed through the skin.[1] Its nature as a fine powder also presents a significant inhalation risk if not properly controlled.

Key Hazard Considerations:
  • Inhalation Toxicity : As a fine powder, this compound can be easily aerosolized, leading to respiratory tract irritation and potential systemic toxicity.

  • Dermal Absorption : Halogenated aromatic compounds can be absorbed through the skin, necessitating robust skin protection.

  • Persistence in the Environment : Classified as a persistent organic pollutant, improper disposal can lead to long-term environmental contamination.[1]

  • Lack of Specific OELs : While specific Occupational Exposure Limits (OELs) for this compound have not been established, the guidelines for PAHs in general should be followed as a conservative measure. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for the benzene-soluble fraction of coal tar pitch volatiles (which contain PAHs) at 0.2 mg/m³ over an 8-hour time-weighted average.[2] The National Institute for Occupational Safety and Health (NIOSH) recommends an even lower exposure limit of 0.1 mg/m³ for a 10-hour workday.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following recommendations are based on a comprehensive risk assessment of its chemical and physical properties.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Aromatic and halogenated hydrocarbons can degrade many common glove materials.[5] While specific permeation data for this compound is unavailable, nitrile and neoprene offer good resistance to a range of organic compounds.[6][7] Double-gloving provides an additional layer of protection against tears and pinholes.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against airborne powder and potential splashes of solvents used in conjunction with the compound.[8][9]
Respiratory Protection A NIOSH-approved air-purifying respirator with a P100 (HEPA) filter for particulates. For larger quantities or potential for significant aerosolization, a powered air-purifying respirator (PAPR) is recommended.The primary inhalation hazard is from the fine powder. A P100 filter is 99.97% efficient at removing airborne particles.[10] A PAPR provides a higher level of protection and is more comfortable for extended use.[11]
Body Protection A disposable, solid-particulate-protective lab coat or coveralls.Prevents contamination of personal clothing and skin. Disposable garments eliminate the need for laundering contaminated clothing.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is the cornerstone of safe laboratory practice. The following workflow is designed to minimize exposure at every stage of handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area (e.g., chemical fume hood). gather_ppe Assemble all required PPE. prep_waste Prepare labeled hazardous waste containers. don_ppe Don all PPE correctly. prep_waste->don_ppe Proceed to handling weigh Weigh the compound in a ventilated balance enclosure or fume hood. don_ppe->weigh transfer Transfer the powder carefully to the reaction vessel. weigh->transfer decontaminate Decontaminate all surfaces and equipment. transfer->decontaminate Proceed to cleanup dispose_waste Dispose of all waste in designated containers. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order to avoid self-contamination. dispose_waste->doff_ppe

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Transferring this compound
  • Designate and Prepare the Work Area : All handling of this compound powder must be conducted within a certified chemical fume hood to control airborne particulates. Before starting, wipe down the surfaces of the fume hood with a suitable solvent (e.g., ethanol) to remove any pre-existing contaminants.

  • Assemble and Don PPE : Following the specifications in the table above, correctly don all personal protective equipment.

  • Weighing the Compound :

    • Use a balance placed within a ventilated enclosure or directly in the fume hood.

    • Use a disposable weigh boat or creased, smooth paper to hold the powder.

    • Carefully scoop the desired amount of this compound using a dedicated spatula. Avoid any rapid movements that could generate dust.

  • Transfer to Reaction Vessel :

    • Gently tap the weigh boat or paper to transfer the powder into the reaction vessel.

    • If necessary, use a small amount of a compatible solvent to rinse the weigh boat and ensure a complete transfer.

  • Immediate Cleanup :

    • Place the used weigh boat and any contaminated wipes directly into a designated solid hazardous waste container.

    • Wipe down the spatula and any surfaces that may have come into contact with the powder with a solvent-dampened cloth. Dispose of the cloth in the solid hazardous waste container.

Spill and Emergency Procedures

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and contamination.

Spill_Response spill Spill Occurs evacuate Evacuate the immediate area. spill->evacuate notify Notify supervisor and EHS. evacuate->notify ppe Don appropriate PPE. notify->ppe contain Contain the spill with absorbent pads. ppe->contain cleanup Gently sweep or wipe up the material. contain->cleanup decontaminate Decontaminate the area. cleanup->decontaminate dispose Dispose of all cleanup materials as hazardous waste. decontaminate->dispose

Caption: A clear decision-making process for responding to a this compound spill.

Decontamination Protocol:
  • Surface Decontamination : For routine cleaning of surfaces and equipment, wipe down with a cloth dampened with a suitable organic solvent (e.g., acetone or ethanol), followed by a wash with soap and water.[12] All cleaning materials must be disposed of as hazardous waste.

  • Spill Decontamination : After the bulk of the spilled material has been collected, the area should be decontaminated as described above. A final wipe with a clean, solvent-dampened cloth should be performed to ensure all residues are removed.

Disposal Plan: Environmental Stewardship

As a persistent organic pollutant, the disposal of this compound and all associated waste must be handled with the utmost care to prevent environmental release.

  • Waste Segregation : All waste contaminated with this compound, including gloves, wipes, weigh boats, and contaminated solvents, must be collected in clearly labeled, dedicated hazardous waste containers.

  • Disposal Method : The primary method for the disposal of halogenated persistent organic pollutants is high-temperature incineration in a licensed hazardous waste facility.[13][14] This process ensures the complete destruction of the compound. Chemical destruction methods may also be suitable.[12][14]

  • Regulatory Compliance : All disposal procedures must comply with local, state, and federal regulations for hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department to ensure proper disposal protocols are followed.

By adhering to these rigorous safety and handling protocols, researchers can confidently and responsibly work with this compound, unlocking its potential for innovation while prioritizing the well-being of themselves, their colleagues, and the environment.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? Centers for Disease Control and Prevention. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Polycyclic Aromatic Hydrocarbons (PAHs). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Święszkowski, S., & Pośniak, M. (2009). [Occupational exposure limits for polycyclic aromatic hydrocarbons. Current legal status and proposed changes]. Medycyna Pracy, 60(4), 321–328. Retrieved from [Link]

  • Święszkowski, S., & Pośniak, M. (2009). [Occupational exposure limits for polycyclic aromatic hydrocarbons. Current legal status and proposed changes]. ResearchGate. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • El-Naas, M. H. (2018). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petrochemistry and Research, 2(1), 10-14. Retrieved from [Link]

  • Scientific and Technical Advisory Panel (STAP). (2011). Selection of Persistent Organic Pollutant Disposal Technology for the Global Environment Facility. Global Environment Facility. Retrieved from [Link]

  • LookChem. (n.d.). Cas 81-98-1, this compound. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Resistance To Chemicals of Common Glove Materials. Retrieved from [Link]

  • International PEN. (n.d.). SOLUTIONS FOR THE DESTRUCTION OF POPs WASTES. Retrieved from [Link]

  • GOV.UK. (2022). Manage waste containing persistent organic pollutants (POPs). Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Respirator Section of Label Review Manual Chapter 10. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). Agricultural Respirator Selection Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Assigned Protection Factors. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • University of Oxford. (n.d.). Chemical Resistant Gloves Guide. Retrieved from [Link]

  • Brigham Young University. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • ResearchGate. (2014). How to decontaminate the working zone with Ethidium bromide. Retrieved from [Link]

  • International Atomic Energy Agency (IAEA). (1979). Manual on Decontamination of Surfaces. Retrieved from [Link]

  • Asia Pacific Oncology Pharmacy Community. (2018). Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments. Retrieved from [Link]

  • Kumar, S., et al. (2017). Chemical, biological, radiological, and nuclear decontamination: Recent trends and future perspective. Journal of Pharmacy and Bioallied Sciences, 9(3), 138-147. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.